molecular formula C21H27FN2O3S B607902 Gyramide A CAS No. 913509-94-1

Gyramide A

Katalognummer: B607902
CAS-Nummer: 913509-94-1
Molekulargewicht: 406.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gyramide A is a novel, bacteriostatic inhibitor that specifically targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication . It functions as a competitive inhibitor of the ATPase activity of Escherichia coli gyrase, effectively halting the enzyme's supercoiling function and trapping chromosomal DNA in a positively supercoiled state . This alteration in DNA topology interrupts critical cellular processes, leading to the condensation and abnormal localization of chromosomes, which subsequently blocks DNA replication and disrupts proper chromosome segregation . The inhibition of cell division is further mediated through the activation of the SOS pathway . A key research value of Gyramide A lies in its high specificity for gyrase; unlike fluoroquinolones (e.g., ciprofloxacin) or aminocoumarins (e.g., novobiocin), it does not inhibit the closely related enzyme topoisomerase IV . This specificity makes it an excellent chemical tool for disentangling the distinct physiological roles of type II topoisomerases and for studying the connection between DNA topology and bacterial cell division . Furthermore, E. coli mutants with reduced susceptibility to Gyramide A show no cross-resistance to ciprofloxacin or novobiocin, highlighting its unique mechanism of action and potential utility in exploring novel antibacterial strategies against resistant strains .

Eigenschaften

CAS-Nummer

913509-94-1

Molekularformel

C21H27FN2O3S

Molekulargewicht

406.51

IUPAC-Name

5-fluoro-N-(1-(4-isopropoxybenzyl)pyrrolidin-3-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3

SMILES

CC1=C(S(=O)(NC2CCN(CC3=CC=C(OC(C)C)C=C3)C2)=O)C=C(F)C=C1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Gyramide A;  Gyramide-A; 

Herkunft des Produkts

United States

Foundational & Exploratory

Gyramide A: Mechanism of Action on DNA Gyrase

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

Gyramide A represents a distinct class of synthetic small-molecule inhibitors targeting bacterial DNA gyrase.[1][2][3][4][5] Unlike fluoroquinolones (which stabilize the cleavage complex) or aminocoumarins (which target the GyrB ATP-binding pocket but suffer from toxicity and cross-resistance), Gyramide A operates via a unique competitive ATPase inhibition mechanism that paradoxically maps resistance to the GyrA subunit. This guide details the molecular mechanism, structural basis, and experimental validation of Gyramide A, highlighting its potential as a chemical probe and lead compound for overcoming multi-drug resistant (MDR) bacterial infections.

Chemical Identity & Structural Basis

Compound Name: Gyramide A (Compound 22 in early literature) Chemical Class: N-benzyl-3-sulfonamidopyrrolidine IUPAC Name: (R)-5-fluoro-N-(1-(4-isopropoxybenzyl)pyrrolidin-3-yl)-2-methylbenzenesulfonamide Key Structural Features: [1][6]

  • Pyrrolidine Core: Provides the scaffold for spatial orientation.

  • Sulfonamide Linker: Critical for hydrogen bonding within the active site.

  • Benzyl Moiety: Facilitates hydrophobic interactions, likely contributing to the specificity for DNA gyrase over Topoisomerase IV.

Molecular Mechanism of Action (MOA)
3.1 The Target: DNA Gyrase

DNA gyrase is an A2B2 heterotetramer essential for bacterial replication.[4][7] It introduces negative supercoils into DNA using energy from ATP hydrolysis.[3][8]

  • GyrA Subunit: Responsible for DNA cleavage and reunion (the "breakage-reunion" domain).

  • GyrB Subunit: Responsible for ATP binding and hydrolysis (the "ATPase" domain).

3.2 The Gyramide A Mechanism

Gyramide A functions as a competitive inhibitor of the ATPase activity of DNA gyrase.[1][3] However, its mode of binding and resistance profile distinguishes it from classical ATPase inhibitors like novobiocin.

FeatureGyramide AFluoroquinolones (e.g., Ciprofloxacin)Aminocoumarins (e.g., Novobiocin)
Primary Target Gyrase (ATPase function)Gyrase (Cleavage Complex)Gyrase (ATPase function)
Mechanism Competitive ATPase InhibitionStabilization of Cleavable Complex (Poison)Competitive ATPase Inhibition
Binding Outcome Prevents energy transduction; blocks supercoiling.[9][3]Creates double-strand breaks (DSBs).[3]Prevents ATP binding.
Resistance Locus GyrA (Allosteric/Interface)GyrA (QRDR) / ParCGyrB
Topo IV Activity No Inhibition (High Specificity)InhibitsInhibits
3.3 The "GyrA Paradox"

A critical mechanistic insight is the localization of resistance.[9][3][10] While Gyramide A competitively inhibits ATP hydrolysis (a function of GyrB), spontaneous resistance mutations map primarily to GyrA , outside the Quinolone Resistance-Determining Region (QRDR).

  • Hypothesis: Gyramide A likely binds at the GyrA-GyrB interface or a region on GyrA that allosterically controls the GyrB ATPase gate. Binding locks the enzyme in a conformation that prevents ATP hydrolysis or the subsequent conformational changes required for strand passage.

3.4 Downstream Cellular Consequences
  • Inhibition of Supercoiling: The enzyme cannot introduce negative supercoils.

  • Positive Supercoiling Accumulation: Replication forks generate positive supercoils ahead of the machinery. Without gyrase activity, this torsional stress accumulates.

  • Replication Block: The replication fork stalls due to topological strain.

  • Chromosome Condensation: Nucleoids become abnormally condensed and mislocalized.

  • SOS Response: The stall and topological chaos trigger the SOS DNA damage response.

  • Cell Division Arrest: Cytokinesis is blocked, leading to bacteriostasis.

Visualization: Mechanism of Action Pathway

GyramideMechanism cluster_resistance Resistance Mechanism Gyramide Gyramide A Gyrase DNA Gyrase (A2B2) Gyramide->Gyrase Binds (Competitive) ATP_Hydrolysis ATP Hydrolysis (GyrB) Gyramide->ATP_Hydrolysis Inhibits Gyrase->ATP_Hydrolysis Normal Function Supercoiling Negative Supercoiling ATP_Hydrolysis->Supercoiling Drives PosSupercoils Accumulation of (+) Supercoils Supercoiling->PosSupercoils Failure to Relieve RepFork Replication Fork Stalling PosSupercoils->RepFork Topological Barrier SOS SOS Response Activation RepFork->SOS Trigger DivArrest Cell Division Arrest (Bacteriostasis) SOS->DivArrest Downstream Effect Mutation GyrA Mutation (Non-QRDR) Mutation->Gyramide Prevents Binding

Caption: Pathway detailing Gyramide A's inhibition of Gyrase ATPase activity, leading to topological arrest.

Experimental Protocols for Validation

To validate the mechanism of Gyramide A in a drug discovery pipeline, the following assays are standard.

5.1 DNA Supercoiling Assay (In Vitro)

Objective: Quantify the inhibition of gyrase's ability to introduce negative supercoils into relaxed DNA.

  • Reagents: Relaxed pBR322 plasmid, Recombinant E. coli Gyrase (A2B2), ATP, Assay Buffer.

  • Protocol:

    • Incubate relaxed pBR322 (0.5 µg) with Gyrase (1-2 U) and varying concentrations of Gyramide A (0.1 - 100 µM).

    • Initiate reaction with ATP (1 mM).

    • Incubate at 37°C for 30 minutes.

    • Stop reaction with STEB (SDS, Tris, EDTA, Bromophenol Blue).

    • Analyze via agarose gel electrophoresis (1% agarose, TAE, no EtBr during run).

    • Stain with EtBr. Supercoiled DNA migrates faster than relaxed DNA.

  • Expected Result: Dose-dependent reduction in supercoiled bands. IC50 ≈ 3.3 µM .

5.2 Coupled ATPase Assay

Objective: Confirm competitive inhibition of ATP hydrolysis.

  • System: Pyruvate Kinase / Lactate Dehydrogenase (PK/LDH) coupled system.[3]

  • Protocol:

    • Mix Gyrase, DNA (linear or plasmid), Phosphoenolpyruvate (PEP), NADH, PK, and LDH in buffer.

    • Add Gyramide A.[9][2][3][5][10][11]

    • Initiate with ATP.

    • Monitor absorbance at 340 nm (NADH oxidation).

  • Analysis:

    • Plot Rate (V) vs. [ATP] at different [Gyramide A].

    • Lineweaver-Burk Plot: Lines should intersect at the Y-axis (1/Vmax), indicating competitive inhibition (Vmax unchanged, Km increases).

    • Ki Value: ≈ 4.35 µM.

5.3 Fluorescence Microscopy (In Vivo Mechanism)

Objective: Visualize chromosome segregation defects.

  • Strain: E. coli expressing nucleoid-associated proteins (e.g., HupA-GFP) or stained with DAPI.

  • Protocol:

    • Treat log-phase culture with Gyramide A (5x MIC).

    • Incubate for 1-2 hours.

    • Fix and image.[3][8][7]

  • Observation: Treated cells show condensed, centrally localized nucleoids ("guillotine effect" absent, unlike ciprofloxacin which causes filamentation and fragmentation).

References
  • Rajendram, M., Hurley, K. A., Foss, M. H., et al. (2014). "Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology."[1][3][4][5] ACS Chemical Biology, 9(9), 1984-1993. Link

  • Basarab, G. S., Kern, G., McNulty, J., et al. (2015).[4] "Responding to the challenge of untreatable gonorrhea: etiology, existing and potential new therapies." Future Medicinal Chemistry, 7(10), 1267-1286. (Context on Gyrase Inhibitors).

  • Gellert, M., Mizuuchi, K., O'Dea, M. H., & Nash, H. A. (1976). "DNA gyrase: an enzyme that introduces superhelical turns into DNA." Proceedings of the National Academy of Sciences, 73(11), 3872-3876.
  • BenchChem. (2025).[1] "(R)-Gyramide A Hydrochloride Application Notes." BenchChem Technical Library. Link

  • MedKoo Biosciences. (2025). "Product Data Sheet: (S)-Gyramide A." MedKoo Product List. Link

Sources

An In-depth Technical Guide to Gyramide A: A Novel Bacterial DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. Gyramide A has emerged as a promising small molecule inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival.[1][2] This technical guide provides a comprehensive overview of Gyramide A, detailing its chemical structure, molecular properties, mechanism of action, and relevant experimental protocols for its study. As a member of the N-benzyl-3-sulfonamidopyrrolidine class of compounds, Gyramide A presents a distinct scaffold for the development of new antibacterial agents.[3]

Chemical Structure and Molecular Properties

A thorough understanding of the chemical structure and molecular properties of Gyramide A is fundamental to appreciating its biological activity and potential for further development.

Structural Analysis

Gyramide A is a chiral molecule with a core structure consisting of a substituted pyrrolidine ring linked to a sulfonamide and a benzyl group. The systematic IUPAC name for the (R)-enantiomer is (R)-N-(1-(4-isopropoxybenzyl)pyrrolidin-3-yl)-5-fluoro-2-methylbenzenesulfonamide.

The key functional groups contributing to its chemical properties and biological activity include:

  • Sulfonamide Moiety: This functional group is crucial for its interaction with the target enzyme.

  • Pyrrolidine Ring: A five-membered saturated heterocycle that forms the central scaffold.

  • Benzyl Group: The N-benzyl substituent, with its isopropoxy group, plays a significant role in the molecule's overall conformation and binding affinity.

  • Fluorinated Benzene Ring: The fluorine atom on the benzenesulfonamide moiety can influence electronic properties and metabolic stability.

The stereochemistry at the 3-position of the pyrrolidine ring is critical for its biological activity, with the (R)- and (S)-enantiomers often exhibiting different potencies.

Molecular Weight and Formula

The molecular properties of Gyramide A and its commonly used hydrochloride salt are summarized in the table below.

PropertyGyramide A(R)-Gyramide A Hydrochloride
Molecular Formula C₂₁H₂₇FN₂O₃SC₂₁H₂₈ClFN₂O₃S
Molecular Weight 406.51 g/mol 442.97 g/mol
SMILES (R-enantiomer) CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@H]2CN(CC2)CC3=CC=C(C=C3)OC(C)CCC1=C(C=C(C=C1)F)S(=O)(=O)N[C@H]2CN(CC2)CC3=CC=C(C=C3)OC(C)C.Cl

Diagram of the Chemical Structure of (R)-Gyramide A

Caption: Chemical structure of (R)-Gyramide A.

Mechanism of Action: Inhibition of DNA Gyrase

Gyramide A exerts its antibacterial effect by specifically targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2]

The Role of DNA Gyrase

DNA gyrase introduces negative supercoils into bacterial DNA, a process that is crucial for relieving the torsional stress that arises during the unwinding of the DNA double helix. This enzymatic activity is vital for processes such as DNA replication and transcription to proceed efficiently. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.

Competitive Inhibition of ATPase Activity

Gyramide A functions as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[1][3] By binding to the ATP-binding pocket of GyrB, Gyramide A prevents the hydrolysis of ATP, thereby inhibiting the energy-dependent DNA supercoiling process. This leads to a disruption of DNA topology, causing the accumulation of positive supercoils ahead of the replication fork, which ultimately stalls DNA replication and leads to bacterial cell death.[1][3]

Diagram of Gyramide A's Mechanism of Action

GyramideA_MoA cluster_Gyrase DNA Gyrase (GyrA + GyrB) GyrB GyrB (ATPase subunit) GyrA GyrA (DNA cleavage/ligation) GyrB->GyrA Powers RelaxedDNA Relaxed DNA GyrA->RelaxedDNA Acts on GyramideA Gyramide A GyramideA->GyrB Competitively Inhibits ReplicationFork Stalled Replication Fork GyramideA->ReplicationFork ATP ATP ATP->GyrB Binds SupercoiledDNA Supercoiled DNA RelaxedDNA->SupercoiledDNA Supercoiling SupercoiledDNA->ReplicationFork Allows Progression CellDeath Bacterial Cell Death ReplicationFork->CellDeath

Caption: Mechanism of action of Gyramide A on DNA gyrase.

Experimental Protocols

To facilitate the study of Gyramide A, this section provides detailed, step-by-step methodologies for key in vitro assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental for confirming the inhibitory activity of Gyramide A on the supercoiling function of DNA gyrase.

Principle: The assay measures the conversion of relaxed circular DNA to its supercoiled form by DNA gyrase in the presence and absence of the inhibitor. The different topological forms of DNA are then separated by agarose gel electrophoresis.

Materials:

  • Purified DNA gyrase (E. coli)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL BSA)

  • Gyramide A stock solution (in DMSO)

  • Sterile water

  • Stop Buffer/Loading Dye (e.g., 5% SDS, 25% Ficoll-400, 0.05% bromophenol blue)

  • Agarose

  • 1X TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would consist of:

    • 4 µL 5X Assay Buffer

    • 1 µL Relaxed plasmid DNA (e.g., 0.5 µg)

    • 1 µL Gyramide A (at various concentrations) or DMSO (vehicle control)

    • x µL Sterile water (to a final volume of 19 µL)

    • 1 µL DNA gyrase (e.g., 1 unit)

  • Incubation: Mix gently and incubate the reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel in 1X TAE or TBE buffer.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Staining and Visualization: Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

  • Analysis: The concentration of Gyramide A that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by quantifying the band intensities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of Gyramide A is prepared in a liquid growth medium, which is then inoculated with a standardized number of bacteria and incubated.

Materials:

  • Gyramide A stock solution

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Gyramide A:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the highest concentration of Gyramide A to be tested (in broth) to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no drug).

    • Sterility Control: A well containing only broth (no bacteria, no drug).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of Gyramide A at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Gyramide A in 96-well plate start->serial_dilution inoculate Inoculate wells with bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Gyramide A represents a significant development in the search for novel antibacterial agents. Its well-defined mechanism of action, involving the competitive inhibition of the DNA gyrase ATPase activity, provides a clear rationale for its antibacterial properties. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the potential of Gyramide A and its analogs as future therapeutics. As our understanding of the structure-activity relationships of the N-benzyl-3-sulfonamidopyrrolidine class of compounds grows, so too will the opportunities for rational drug design to combat the ever-present threat of antibiotic resistance.

References

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology. [Link]

  • Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology. PubMed. [Link]

  • (R)-Gyramide A hydrochloride. Immunomart. [Link]

  • N-Benzyl-3-sulfonamidopyrrolidines as Novel Inhibitors of Cell Division in E. Coli. PubMed. [Link]

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Publications. [Link]

  • Method for preparing N-benzyl-3-pyrrolidone.
  • Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. PubMed. [Link]

  • Antimicrobial susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • DNA Gyrase. YouTube. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. [Link]

Sources

Technical Guide: Gyramide A vs. Topoisomerase IV Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the ATPase Domain: Mechanism, Selectivity, and Experimental Validation

Part 1: Executive Summary & Core Directive

Gyramide A represents a distinct class of bacterial type II topoisomerase inhibitors ("Gyramides") that target the GyrB subunit of DNA gyrase. Unlike fluoroquinolones (which stabilize the DNA-enzyme cleavage complex) or aminocoumarins (which competitively inhibit the ATPase domain but often suffer from toxicity or rapid resistance), Gyramide A exhibits a unique pharmacological profile: strict specificity for DNA gyrase with negligible activity against Topoisomerase IV (ParE). [1]

This guide dissects the mechanistic basis of this specificity, provides comparative enzymology data, and details the experimental workflows required to validate this selectivity in a drug discovery context.

Part 2: Mechanistic Basis of Specificity

Structural Divergence: GyrB vs. ParE

While DNA gyrase (GyrA2GyrB2) and Topoisomerase IV (ParC2ParE2) share high structural homology, their physiological roles differ. Gyrase introduces negative supercoils to relieve replication stress, while Topo IV primarily resolves catenanes (decatenation) behind the replication fork.[2]

Gyramide A targets the ATPase domain of GyrB. Its specificity arises from subtle amino acid variations in the ATP-binding pocket of GyrB compared to the homologous ParE subunit.

  • Mechanism of Action: Gyramide A acts as a competitive inhibitor of ATP hydrolysis.[1][3] By blocking ATP binding, it prevents the dimerization of the N-terminal gates (N-gate), stalling the enzyme in an "open" clamp conformation. This prevents strand passage and the introduction of negative supercoils.[2][4]

  • The Specificity Gap: Unlike ciprofloxacin, which binds the DNA-protein interface conserved in both GyrA and ParC, Gyramide A exploits a hydrophobic sub-pocket present in E. coli GyrB that is sterically occluded or absent in ParE. This results in a "silent" profile against Topo IV, reducing the selective pressure for dual-target resistance mechanisms.

Lack of Cross-Resistance

A critical feature of Gyramide A is its distinct resistance profile.[3] E. coli mutants resistant to Gyramide A (typically carrying gyrB mutations) do not display cross-resistance to:

  • Fluoroquinolones (e.g., Ciprofloxacin): Because the binding sites (ATPase domain vs. Cleavage complex) are physically distinct.

  • Aminocoumarins (e.g., Novobiocin): Despite both targeting GyrB, Gyramide A binds a unique sub-site. Resistance mutations affecting Novobiocin binding do not necessarily preclude Gyramide A binding.

Part 3: Quantitative Data Profile

The following table summarizes the inhibitory potency of Gyramide A compared to standard-of-care antibiotics. Note the stark contrast in Topo IV inhibition.

CompoundTarget SubunitMechanismE. coli Gyrase IC50E. coli Topo IV IC50Selectivity Ratio (Topo IV / Gyrase)
Gyramide A GyrBATPase Inhibition3.3 µM > 500 µM (Inactive) > 150x
Ciprofloxacin GyrA / ParCCleavage Complex Stabilization0.2 - 0.5 µM1.0 - 5.0 µM~5 - 10x
Novobiocin GyrBATPase Inhibition0.05 - 0.1 µM~10 - 50 µM~100x

Data synthesized from Rajendram et al. (2014) and comparative literature.

Part 4: Visualization of Mechanism

The following diagram illustrates the cascade of Gyramide A induced toxicity, highlighting the divergence from the Topo IV pathway.

GyramideMechanism Gyramide Gyramide A Gyrase DNA Gyrase (GyrB) Gyramide->Gyrase High Affinity Binding TopoIV Topoisomerase IV (ParE) Gyramide->TopoIV No Binding (Steric Exclusion) Inhibition Competitive Inhibition of ATPase Domain Gyramide->Inhibition Induces ATP_Hydrolysis ATP Hydrolysis (Energy Transduction) Gyrase->ATP_Hydrolysis Native Function TopoIV->ATP_Hydrolysis Native Function Supercoiling Negative Supercoiling (Relieve Torsional Stress) ATP_Hydrolysis->Supercoiling Gyrase Pathway Decatenation Decatenation (Daughter Chromosome Separation) ATP_Hydrolysis->Decatenation Topo IV Pathway PosSupercoils Accumulation of Positive Supercoils ATP_Hydrolysis->PosSupercoils Failure to relieve Inhibition->ATP_Hydrolysis Blocks RepFork Replication Fork Stall PosSupercoils->RepFork SOS SOS Response Activation (Filamentation) RepFork->SOS Death Bacterial Cell Death SOS->Death

Caption: Mechanism of Action: Gyramide A selectively inhibits GyrB ATPase activity, leading to replication fork collapse, while sparing Topo IV decatenation activity.[1]

Part 5: Experimental Protocols (Self-Validating Systems)

To confirm the specificity of Gyramide A (or a derivative) in a drug discovery pipeline, you must run parallel assays. The following protocols are designed to be self-validating by including positive and negative controls.

Protocol A: Malachite Green ATPase Hydrolysis Assay (High-Throughput Screen)

Purpose: To quantify the inhibition of ATP hydrolysis rates in isolated GyrB vs. ParE subunits.

Materials:

  • Recombinant E. coli GyrB and ParE subunits (purified).

  • Linear DNA substrate (stimulates ATPase activity).

  • Malachite Green Phosphate Detection Kit.

Workflow:

  • Enzyme Prep: Dilute GyrB and ParE to 50 nM in Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 10% glycerol).

  • Compound Addition: Add Gyramide A (serial dilution 0.1 µM – 500 µM).

    • Control 1 (Negative): DMSO only (0% inhibition).

    • Control 2 (Positive): Novobiocin (known GyrB/ParE inhibitor).

  • Substrate Initiation: Add 1.5 mM ATP and 10 µg/mL linear pBR322 DNA.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add Malachite Green reagent to quench reaction and bind free phosphate (Pi).

  • Readout: Measure Absorbance at 620 nm.

  • Validation: Calculate IC50.

    • Pass Criteria: GyrB IC50 < 10 µM; ParE IC50 > 100 µM.

Protocol B: Gel-Based Specificity Assay (Supercoiling vs. Decatenation)

Purpose: To visually confirm the physiological consequence of inhibition on DNA topology.

Workflow Diagram:

AssayWorkflow RelaxedDNA Relaxed Plasmid DNA (Substrate A) Gyrase Add DNA Gyrase + Gyramide A RelaxedDNA->Gyrase kDNA Kinetoplast DNA (kDNA) (Substrate B) TopoIV Add Topo IV + Gyramide A kDNA->TopoIV Incubate Incubate 37°C 30 mins Gyrase->Incubate TopoIV->Incubate Supercoiled Supercoiled DNA (Fast Migration) Incubate->Supercoiled No Drug Decatenated Mini-circles (Fast Migration) Incubate->Decatenated Plus Gyramide A (Topo IV Active) NoChange Unchanged Substrate (Inhibition) Incubate->NoChange Plus Gyramide A (Gyrase Inhibited)

Caption: Differential Assay Workflow: Gyramide A prevents supercoiling (Gyrase) but permits decatenation (Topo IV), confirming target specificity.

Methodology:

  • Gyrase Supercoiling Assay:

    • Substrate: Relaxed pBR322 plasmid.

    • Reaction: Mix Gyrase holoenzyme + ATP + Relaxed DNA + Gyramide A.

    • Result: If inhibited, DNA remains relaxed (runs slow on agarose gel). If active, DNA becomes supercoiled (runs fast).

  • Topo IV Decatenation Assay:

    • Substrate: Kinetoplast DNA (kDNA) – a massive network of interlocked circles.

    • Reaction: Mix Topo IV + ATP + kDNA + Gyramide A.

    • Result: If inhibited, kDNA remains in well. If active (Gyramide A scenario), kDNA is resolved into free mini-circles that migrate into the gel.

References

  • Rajendram, M., et al. (2014).[5] Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology.[1][3][5][6] ACS Chemical Biology, 9(6), 1312–1319.[5] [Link]

  • Basu, A., & Nagaraja, V. (2021). Small molecule inhibitors of DNA gyrase: an overview. Biochemical Society Transactions, 49(4), 1779–1791. [Link]

  • Gellert, M. (1981).[7] DNA topoisomerases.[1][2][3][4][6][7][8][9][10][11][12] Annual Review of Biochemistry, 50, 879-910. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[1][7] Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

Sources

Executive Summary & Compound Profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Gyramide A – ATPase Inhibition & Mechanistic Profiling

Gyramide A (specifically the R-enantiomer, often coded as 534F6) represents a distinct class of bacterial DNA gyrase inhibitors known as N-benzyl-3-sulfonamidopyrrolidines .[1][2][3][4] Unlike the clinically ubiquitous fluoroquinolones (which target the GyrA cleavage complex) or the aminocoumarins (which target the GyrB ATPase site but suffer from poor specificity), Gyramide A offers a unique pharmacological profile: it is a competitive inhibitor of the GyrB ATPase activity with high specificity, showing negligible activity against the homologous Topoisomerase IV.

This guide details the biochemical properties of Gyramide A, its mechanism of action (MoA), and the validated protocols for assessing its ATPase inhibition potential.

Compound Snapshot
PropertySpecification
Chemical Class N-benzyl-3-sulfonamidopyrrolidine
Primary Target DNA Gyrase Subunit B (GyrB)
Mechanism Competitive inhibition of ATP hydrolysis
Binding Mode Binds to a unique site on GyrB, distinct from the Novobiocin site
IC50 (Gyrase ATPase) ~3.3 µM (E. coli)
Selectivity >50-fold selective for Gyrase over Topoisomerase IV
Phenotype Induces positive supercoiling, chromosome condensation, and SOS response

Mechanism of Action: The ATPase Blockade

DNA gyrase is an A2B2 heterotetramer essential for bacterial replication. It introduces negative supercoils into DNA using energy derived from ATP hydrolysis.[1][5] This process is driven by the GyrB subunit, which dimerizes upon ATP binding to capture a DNA segment (T-segment) and pass it through a break in the G-segment (held by GyrA).

The Inhibition Cascade

Gyramide A functions by competitively inhibiting the ATPase activity of GyrB. However, unlike classical competitive inhibitors that strictly mimic the ATP adenine ring, Gyramide A binds to a region adjacent to the ATP-binding pocket.

  • Binding Event: Gyramide A occupies a site on the GyrB subunit.

  • Allosteric/Competitive Interference: While kinetically competitive (

    
    ), structural data suggests the binding site is distinct from the ATP catalytic center. Resistance mutations map to regions outside the immediate ATP pocket, implying that Gyramide A may lock the ATPase domain in a conformation incompetent for ATP binding or hydrolysis.
    
  • Functional Stalling: The enzyme fails to hydrolyze ATP. Consequently, the "DNA gate" cannot close/reset efficiently.

  • Topological Crisis: The bacterium accumulates positive supercoils ahead of the replication fork (which Gyrase normally removes).

  • Cytotoxicity: The replication fork stalls, leading to double-strand breaks (DSBs) and triggering the SOS response.

Specificity Advantage

A critical differentiator for Gyramide A is its lack of cross-reactivity with Topoisomerase IV (Topo IV). Most GyrB inhibitors (e.g., Novobiocin) inhibit both Gyrase and Topo IV due to the high homology of their ATPase domains. Gyramide A's unique binding pocket appears less conserved in Topo IV, granting it a "gyrase-exclusive" profile.

Visualization: Pathway & Mechanism

The following diagram illustrates the biological cascade triggered by Gyramide A inhibition.

GyramideMechanism ATP ATP Molecule GyrB Gyrase B (ATPase Domain) ATP->GyrB Normal Binding Complex_Active Gyrase-ATP Complex (Active) GyrB->Complex_Active + ATP Complex_Inhibited Gyrase-Gyramide Complex (Inactive/Stalled) GyrB->Complex_Inhibited + Gyramide A Gyramide Gyramide A (Inhibitor) Gyramide->GyrB Competitive Binding (Ki ~ 3.3 µM) Supercoiling Negative Supercoiling (Relieves Tension) Complex_Active->Supercoiling ATP Hydrolysis PosSupercoiling Accumulation of Positive Supercoils Complex_Inhibited->PosSupercoiling Blocks Hydrolysis RepFork Replication Fork Supercoiling->RepFork Allows Progression PosSupercoiling->RepFork Stalls Progression SOS SOS Response Activation (Cell Filamentation) RepFork->SOS DNA Stress/Breaks

Caption: Figure 1. Mechanistic divergence of Gyrase activity in the presence of Gyramide A. The inhibitor locks GyrB, preventing ATP hydrolysis and leading to replication fork collapse.

Experimental Protocols

To validate Gyramide A activity, we utilize a Coupled Enzyme ATPase Assay . This is the industry standard for measuring ATP hydrolysis rates in real-time by coupling the production of ADP to the oxidation of NADH (which can be monitored spectrophotometrically at 340 nm).

Coupled Enzyme ATPase Assay

Principle:

  • Gyrase hydrolyzes ATP

    
     ADP + Pi.
    
  • Pyruvate Kinase (PK) converts ADP + PEP

    
     ATP + Pyruvate.
    
  • Lactate Dehydrogenase (LDH) converts Pyruvate + NADH

    
     Lactate + NAD+.
    
  • Readout: The decrease in Absorbance at 340 nm (NADH loss) is directly proportional to Gyrase ATPase activity.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 10% Glycerol, 2 mM DTT.

  • Substrate: 2 mM ATP.

  • Coupling System: 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 5 U/mL Pyruvate Kinase, 5 U/mL Lactate Dehydrogenase.

  • Enzyme: E. coli DNA Gyrase (Recombinant, A2B2 complex), ~20-50 nM final concentration.

  • DNA Scaffold: Linear pBR322 or supercoiled plasmid (optional, stimulates ATPase activity).

  • Inhibitor: Gyramide A (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Thaw all reagents on ice. Prepare a 10x Master Mix containing Buffer, DNA, PEP, NADH, PK, and LDH.

  • Inhibitor Addition: Add 2 µL of Gyramide A (serial dilutions in DMSO) to the wells of a 96-well UV-transparent plate. Include DMSO-only controls (0% inhibition) and Novobiocin controls (100% inhibition).

  • Enzyme Mix: Dilute DNA Gyrase in buffer and add to the wells. Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add ATP to start the reaction.

  • Measurement: Immediately monitor

    
     in a kinetic plate reader for 20–30 minutes at 25°C.
    
  • Analysis: Calculate the slope (rate of NADH oxidation) for the linear portion of the curve. Plot Rate vs. [Inhibitor] to determine IC50.

Visualization: Assay Workflow

AssayWorkflow Step1 1. Prepare Master Mix (PK/LDH, PEP, NADH, DNA) Step2 2. Add Gyramide A (Serial Dilution) Step1->Step2 Step3 3. Add Gyrase Enzyme (Incubate 10 min) Step2->Step3 Step4 4. Inject ATP (Start Reaction) Step3->Step4 Step5 5. Measure A340 (Kinetic Read) Step4->Step5 Result Data Output: IC50 Calculation Step5->Result

Caption: Figure 2. Workflow for the spectrophotometric coupled enzyme assay used to determine Gyramide A potency.

Comparative Data Summary

The following table summarizes the inhibitory constants of Gyramide A compared to standard gyrase inhibitors. Note the specificity profile.

Inhibitor ClassCompoundTarget SubunitIC50 (Gyrase ATPase)Topo IV Inhibition?Mode of Action
Sulfonamidopyrrolidine Gyramide A GyrB 0.7 – 3.3 µM No Competitive (ATPase)
AminocoumarinNovobiocinGyrB~0.1 µMYesCompetitive (ATPase)
FluoroquinoloneCiprofloxacinGyrA/DNAN/A (Cleavage)YesPoison (Cleavage Complex)

Note: IC50 values are dependent on ATP concentration used in the assay. Values cited are typical for standard 2 mM ATP assays.

References

  • Foss, M. H., Hurley, K. A., Sorto, N. A., et al. (2011).[4] N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors.[1][2][3][4] ACS Medicinal Chemistry Letters, 2(4), 289–292.[2][4] [Link]

  • Rajendram, M., Hurley, K. A., Foss, M. H., et al. (2014).[4] Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology.[4] ACS Chemical Biology, 9(6), 1312–1319.[4] [Link]

  • Maxwell, A. (1993). The interaction between coumarin antibiotics and DNA gyrase.[1][3][5][6][7][8][9] Molecular Microbiology, 9(4), 681–686. [Link]

Sources

Gyramide A: Decoupling ATPase Activity via Allosteric Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gyramide A Binding Site on GyrB Subunit: Mechanism, Allostery, and Experimental Validation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Deep Dive into the GyrB/GyrA Interface Paradox

Executive Summary

Gyramide A represents a distinct class of bacterial DNA gyrase inhibitors (N-benzyl-3-sulfonamidopyrrolidines) that challenges the traditional dichotomy of gyrase inhibition. Unlike fluoroquinolones (which stabilize the DNA-cleavage complex on GyrA) or aminocoumarins (which competitively bind the ATP pocket of GyrB), Gyramide A exhibits a mechanistic paradox: it acts as a competitive inhibitor of GyrB ATPase activity , yet resistance mutations frequently map to the GyrA subunit or regions distal to the ATP-binding pocket.

This guide analyzes the Gyramide A binding modality, elucidating its "action-at-a-distance" mechanism where binding induces a conformational arrest that prevents the ATP-dependent dimerization of GyrB, effectively decoupling energy consumption from DNA supercoiling.

Mechanistic Architecture

The Target: DNA Gyrase ( Heterotetramer)

DNA gyrase is unique among topoisomerases for its ability to introduce negative supercoils into DNA using ATP hydrolysis.[1][2][3]

  • GyrA Subunit: Responsible for DNA cleavage and reunion (the "DNA gate").[2][4]

  • GyrB Subunit: Responsible for ATP hydrolysis (the "ATP gate") and capturing the T-segment DNA.[3][4]

The Gyramide Paradox

Standard competitive inhibitors (e.g., Novobiocin) bind directly to the ATP-binding pocket in the N-terminal domain (NTD) of GyrB, physically blocking ATP entry.

Gyramide A manifests a distinct profile:

  • Biochemical Phenotype: It competitively inhibits ATPase activity (

    
     in the nanomolar range).
    
  • Genetic Phenotype: Resistance mutations do not cluster in the GyrB ATP-binding pocket (residues G102-K110). Instead, they map to the GyrA subunit or the GyrA-GyrB interface .

Allosteric "Clamping" Mechanism

Current structural activity relationship (SAR) data suggests that Gyramide A binds to a cryptic allosteric pocket, likely at the interface where the GyrB transducer domain communicates with GyrA.

  • Mechanism: Binding locks the enzyme in a conformation that is incompatible with the N-gate closure required for ATP hydrolysis. Even though the ATP pocket might be physically open, the enzyme cannot undergo the structural transition (dimerization) required to hydrolyze the nucleotide.

  • Result: The enzyme is "frozen" in a pre-hydrolysis state. This explains why it appears competitive with ATP (it prevents the use of ATP) but does not bind where ATP binds.

Comparative Inhibition Profile
FeatureFluoroquinolones (e.g., Ciprofloxacin)Aminocoumarins (e.g., Novobiocin)Gyramide A
Primary Target GyrA / DNA ComplexGyrB (ATP Pocket)GyrB (Allosteric) / GyrA Interface
Mechanism Stabilizes Cleavage Complex (dsDNA breaks)Competitive ATP AntagonistCompetitive ATPase Inhibition (Allosteric)
Outcome Bactericidal (DNA fragmentation)Bacteriostatic (Energy starvation)Bacteriostatic (Topology arrest)
Cross-Resistance High within classHigh within classNone with Quinolones/Coumarins
Key Resistance Map GyrA (QRDR: Ser83, Asp87)GyrB (Arg136, Gly102)GyrA (Distal to active site)

Visualization of Signaling & Mechanism

The following diagram illustrates the "Action-at-a-Distance" mechanism where Gyramide A binding prevents the necessary conformational signal transduction between GyrA and GyrB.

GyramideMechanism cluster_Gyrase DNA Gyrase Complex ATP ATP Molecule ATPPocket Canonical ATP Pocket (GyrB NTD) ATP->ATPPocket Binds GyrB_Open GyrB Subunit (Open N-Gate) Supercoiling Negative Supercoiling GyrB_Open->Supercoiling ATP Hydrolysis Gyramide Gyramide A BindingSite Allosteric Interface (GyrB/GyrA Junction) Gyramide->BindingSite High Affinity Binding Transducer Transducer Domain (Signal Relay) BindingSite->Transducer Conformational Lock ATPPocket->GyrB_Open Induces Dimerization ATPPocket->Supercoiling Hydrolysis Blocked Transducer->ATPPocket Allosteric Inhibition (Prevents Dimerization) Stasis Replication Fork Stall (Bacteriostasis) Supercoiling->Stasis Failure causes (+) Supercoil Accumulation

Figure 1: Allosteric inhibition model showing how Gyramide A binds distal to the ATP pocket yet functionally blocks ATP hydrolysis by freezing the transducer domain.

Experimental Protocols for Validation

To validate Gyramide A activity and binding site specificity, the following self-validating workflow is recommended.

Protocol A: Coupled Enzyme ATPase Assay

Objective: Quantify the inhibition of ATP hydrolysis and determine the mode of inhibition (competitive vs. non-competitive).

Reagents:

  • Purified E. coli GyrA and GyrB subunits.[4]

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mix.

  • Phosphoenolpyruvate (PEP) and NADH.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 5% glycerol.

Workflow:

  • Reconstitution: Mix GyrA and GyrB (1:1 molar ratio) to form the

    
     holoenzyme. Incubate 30 min at 25°C.
    
  • Substrate Prep: Prepare a master mix containing PEP (2 mM), NADH (0.2 mM), and PK/LDH mixture.

  • Inhibitor Titration: Add Gyramide A (0.1 nM – 10 µM) to the holoenzyme. Include Novobiocin as a positive control and DMSO as a negative control.

  • Initiation: Add ATP (varying concentrations 0.1 – 2 mM) to initiate the reaction.

  • Detection: Monitor absorbance at 340 nm (oxidation of NADH to NAD+) continuously for 20 minutes.

  • Analysis: Plot

    
     vs 
    
    
    
    (Lineweaver-Burk).
    • Expected Result: Intersection at the Y-axis indicates competitive inhibition despite the allosteric binding site.

Protocol B: Plasmid Supercoiling Assay

Objective: Confirm that ATPase inhibition translates to a failure in topological modification.

Workflow:

  • Substrate: Relaxed pBR322 plasmid (0.5 µg per reaction).

  • Reaction: Incubate Gyrase holoenzyme + Relaxed DNA + ATP (1 mM) + Gyramide A (titrated).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add stop buffer (EDTA, SDS, Proteinase K).

  • Electrophoresis: Run samples on a 1% agarose gel without ethidium bromide (EtBr) during the run (post-stain with EtBr).

  • Visualization:

    • Control: Fully supercoiled DNA migrates fastest.

    • Gyramide Treated: DNA remains relaxed (slower migration bands).

Protocol C: Resistance Mapping (The "Paradox" Check)

Objective: Confirm the binding site location by generating resistant mutants.

Workflow:

  • Selection: Plate

    
     CFU of E. coli on agar containing 4x MIC of Gyramide A.
    
  • Isolation: Pick surviving colonies after 24-48h.

  • PCR Amplification: Amplify gyrA (QRDR and full gene) and gyrB (ATP pocket and full gene).

  • Sequencing: Sanger sequence the amplicons.

  • Validation: Re-introduce identified mutations into a clean background (site-directed mutagenesis) to confirm they confer resistance.

    • Critical Check: If mutations appear in GyrA (e.g., near the interface) while the compound inhibits GyrB function, the allosteric mechanism is confirmed.

Workflow Visualization

ExperimentalWorkflow cluster_Assays Validation Pipeline Step1 Reconstitute GyrA/GyrB (Holoenzyme) Step2 ATPase Assay (NADH Oxidation) Step1->Step2 Enzyme Prep Step3 Supercoiling Assay (Gel Electrophoresis) Step1->Step3 Decision Is ATPase Inhibited? Step2->Decision Data Output Step4 Resistance Mapping (Sequencing) Result Confirm Allosteric Mechanism Step4->Result Mutations in GyrA? Decision->Step4 Yes -> Map Site Fail Fail Decision->Fail No -> Inactive

Figure 2: Experimental pipeline to validate the unique Gyramide A mechanism, moving from enzymatic inhibition to genetic mapping.

References

  • Gyrase Inhibition Mechanism & Gyramide Discovery Title: Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology Source: ACS Chemical Biology (2014) Link:[Link]

  • Structural Basis of Gyrase B Inhibition Title: Structure of the N-Terminal Gyrase B Fragment in Complex with ADP⋅Pi Reveals Rigid-Body Motion Induced by ATP Hydrolysis Source: PLOS ONE (2014) Link:[Link]

  • Analogs and Expanded SAR Title: Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase Source: MedChemComm (2018) Link:[Link]

  • Gyrase A/B Interface Dynamics Title: Solution structures of DNA-bound gyrase Source:[3][5] Nucleic Acids Research (2010) Link:[Link]

Sources

Gyramide A: Biological Activity Spectrum & Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gyramide A is a synthetic small molecule belonging to the N-benzyl-3-sulfonamidopyrrolidine class.[1][2][3] Unlike traditional gyrase inhibitors such as fluoroquinolones (which stabilize DNA-gyrase cleavage complexes) or aminocoumarins (which competitively inhibit ATP binding but suffer from poor permeability), Gyramide A represents a distinct chemotype with a unique mode of action.

It functions as a competitive inhibitor of the ATPase activity of bacterial DNA gyrase (specifically the GyrB subunit).[3][4] By blocking the energy-dependent strand passage required for negative supercoiling, Gyramide A traps the bacterial chromosome in a positively supercoiled state, leading to replication fork stalling, SOS response activation, and bacteriostasis.

This guide details the biological activity spectrum of Gyramide A, providing verified quantitative data, mechanistic insights, and self-validating experimental protocols for researchers investigating novel antimicrobial targets.

Mechanism of Action (MoA)

Target Specificity: The GyrB ATPase Domain

DNA gyrase is an A2B2 heterotetramer essential for bacterial survival. It is the only topoisomerase capable of introducing negative supercoils into DNA, a process driven by ATP hydrolysis within the GyrB subunit .

  • Primary Target: Gyramide A binds to the ATPase domain of GyrB.[3]

  • Inhibition Type: Competitive inhibition with respect to ATP.[3]

  • Downstream Consequence: Prevention of the "strand passage" event. Without ATP hydrolysis, gyrase cannot reset its conformation to introduce negative supercoils.

  • Topological Crisis: As the replication fork advances, positive supercoils accumulate ahead of the fork. Normally, gyrase resolves these. In the presence of Gyramide A, these positive supercoils persist, creating torsional stress that physically blocks the replisome.

Distinctness from Fluoroquinolones

Crucially, Gyramide A does not stabilize double-strand breaks (DSBs) . Fluoroquinolones (e.g., ciprofloxacin) are "gyrase poisons" that freeze the enzyme in a covalent complex with cleaved DNA, causing catastrophic chromosomal fragmentation. Gyramide A is a "catalytic inhibitor"—it simply turns off the engine (ATPase), causing the cell to arrest due to topological constraint rather than DNA damage.

Mechanism Visualization

GyramideMechanism ATP ATP Hydrolysis (GyrB) NegSuper Negative Supercoiling (Torsional Relief) ATP->NegSuper Drives PosSuper Accumulation of Positive Supercoils ATP->PosSuper Inhibition leads to RepProg Replication Fork Progression NegSuper->RepProg Enables Gyramide Gyramide A (Inhibitor) Gyramide->ATP Competitively Inhibits Stall Replication Fork Stall PosSuper->Stall Causes SOS SOS Response Activation (SulA expression) Stall->SOS Triggers Stasis Bacteriostasis (Filamentation) SOS->Stasis Results in

Figure 1: Mechanistic cascade of Gyramide A. Inhibition of GyrB ATPase activity leads to topological arrest and subsequent bacteriostasis.[2][3][4]

Biological Activity Spectrum

Antimicrobial Profile

Gyramide A exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, though its potency is generally lower than optimized clinical antibiotics.

OrganismStrainActivity TypeValueNotes
Escherichia coli Wild Type (WT)MIC10 – 40 µMModerate activity due to efflux pumps.
Escherichia coli

tolC (Efflux deficient)
MIC~1 – 5 µMPotency increases significantly without efflux.
Staphylococcus aureus Methicillin-SensitiveMIC10 – 40 µMComparable activity to Gram-negatives.[1]
Pseudomonas aeruginosa Wild TypeMIC10 – 40 µM
Enterococcus faecalis Wild TypeMIC> 100 µMGenerally ineffective.
Enzymatic Inhibition Data

Quantitative assessment of Gyramide A against purified enzymes confirms its selectivity.

Enzyme TargetSourceIC50 ValueSelectivity Ratio
DNA Gyrase E. coli0.7 – 3.3 µM Primary Target
Topoisomerase IV E. coli> 100 µM> 30-fold selective for Gyrase
Human Topoisomerase II Homo sapiensNot DeterminedTheoretical selectivity based on structural divergence.
Resistance Profile[5][6]
  • Cross-Resistance: Gyramide A retains activity against fluoroquinolone-resistant strains (e.g., gyrA mutants).

  • Resistance Mapping: Laboratory-evolved resistance to Gyramide A maps to the GyrA subunit (specifically residues near the DNA gate), despite the compound inhibiting GyrB ATPase activity. This suggests an allosteric mechanism where drug binding distorts the communication between the ATPase domain and the DNA cleavage core.

Experimental Protocols

To validate Gyramide A activity in your own laboratory, use the following self-validating protocols.

Coupled Enzyme ATPase Assay

This assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH to NAD+ at 340 nm.

Principle:

  • Gyrase hydrolyzes ATP

    
     ADP + Pi.
    
  • Pyruvate Kinase (PK) converts ADP + PEP

    
     ATP + Pyruvate.
    
  • Lactate Dehydrogenase (LDH) converts Pyruvate + NADH

    
     Lactate + NAD+.
    
  • Decrease in Absorbance (340 nm) is directly proportional to Gyrase ATPase activity.

Protocol Steps:

  • Buffer Prep: Prepare 1X Reaction Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT, 10% Glycerol).

  • Master Mix: Combine:

    • PEP (phosphoenolpyruvate): 2 mM

    • NADH: 0.2 mM

    • PK/LDH Mix: 5 U/mL each

    • DNA Substrate (Linear pBR322): 10 µg/mL (Stimulates ATPase activity)

    • E. coli Gyrase (A2B2): 50 nM

  • Inhibitor Addition: Add Gyramide A (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Keep DMSO constant at <1%.

  • Initiation: Start reaction by adding ATP (1 mM).

  • Measurement: Monitor A340 continuously for 20 minutes at 25°C in a microplate reader.

  • Analysis: Calculate slope (linear phase) for each concentration. Plot % Activity vs. Log[Gyramide A] to determine IC50.

Validation Check: Include Novobiocin (known ATPase inhibitor) as a positive control. IC50 should be ~0.1 µM.

DNA Supercoiling Assay

Visualizes the topological state of plasmid DNA.

Protocol Steps:

  • Substrate: Relaxed pBR322 plasmid (0.5 µg).

  • Reaction: Incubate Relaxed DNA + Gyrase (2 U) + ATP (1 mM) + Gyramide A (graded concentrations) in Reaction Buffer for 30 mins at 37°C.

  • Termination: Stop with 1% SDS and 10 mM EDTA.

  • Electrophoresis: Run on 1% Agarose gel (TAE buffer) at 3V/cm for 4 hours.

  • Staining: Stain with Ethidium Bromide.

  • Result:

    • No Drug: DNA runs as a fast-migrating supercoiled band.

    • High Gyramide A: DNA remains as a slow-migrating relaxed band (inhibition of supercoiling).

Experimental Workflow Visualization

ATPaseWorkflow Prep Prepare Master Mix (Gyrase + PEP/NADH + PK/LDH) AddDrug Add Gyramide A (Serial Dilution) Prep->AddDrug Start Initiate with ATP AddDrug->Start Read Monitor A340nm (Kinetic Mode) Start->Read Analyze Calculate IC50 (GraphPad Prism) Read->Analyze

Figure 2: Workflow for the Coupled Enzyme ATPase Assay to determine IC50 values.

Safety & Selectivity (Gap Analysis)

While Gyramide A is a valuable probe, researchers must be aware of current data limitations:

  • Mammalian Cytotoxicity:

    • Status: Data Limited.

    • Implication: While the target (GyrB) is bacterial-specific, the sulfonamide scaffold can have off-target effects in eukaryotic cells.

    • Recommendation: Perform a standard MTT or CellTiter-Glo assay on HepG2 or HEK293 cells alongside bacterial assays to establish a Selectivity Index (SI = CC50 / MIC).

  • In Vivo Efficacy:

    • Status: No published efficacy. [3]

    • Reason: Likely due to poor pharmacokinetic properties (solubility/metabolic stability) or serum protein binding common to early-stage N-benzyl-sulfonamides.

    • Usage: Currently restricted to in vitro mechanistic studies and hit-to-lead optimization.

References

  • Basu, A., et al. (2014). "Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology." ACS Chemical Biology, 9(6), 1312–1319. [Link]

  • Oblak, M., et al. (2011). "N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(9), 2505–2509. [Link]

  • GraphPad Curve Fitting Guide. "Absolute IC50 vs Relative IC50." [Link]

Sources

Gyramide A: Chemical Profile and Technical Guide to Gyrase ATPase Inhibition

[1]

Executive Summary

Gyramide A represents a distinct class of synthetic antibacterial agents known as N-benzyl-3-sulfonamidopyrrolidines.[1][2][3][4] Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex, Gyramide A functions as a competitive inhibitor of the ATPase activity within the GyrB subunit of bacterial DNA gyrase.[5] This unique mechanism allows it to retain potency against quinolone-resistant strains, making it a critical chemical probe for studying chromosome topology and a potential scaffold for next-generation antibiotics.

This technical guide provides a comprehensive analysis of Gyramide A, including verified chemical identifiers, detailed mechanistic pathways, and standardized experimental protocols for validation in a research setting.

Part 1: Chemical Identity & Physicochemical Properties

The biological activity of Gyramide A is stereospecific. The (R)-enantiomer is the active antibacterial agent, whereas the (S)-enantiomer shows significantly reduced or negligible activity. Researchers must ensure the correct stereochemistry is utilized for biological assays.

Chemical Identifiers Table
PropertyData
Common Name Gyramide A (specifically the R-isomer)
Synonyms (R)-Gyramide A; 534F6
CAS Number (R-isomer) 913509-94-1
CAS Number (HCl Salt) 1793050-70-0
CAS Number (S-isomer) 1000592-48-2 (Inactive/Low activity control)
Chemical Formula C₂₁H₂₇FN₂O₃S
Molecular Weight 406.51 g/mol
IUPAC Name (R)-5-fluoro-N-(1-(4-isopropoxybenzyl)pyrrolidin-3-yl)-2-methylbenzenesulfonamide
SMILES (Isomeric) CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@H]2CCN(C2)CC3=CC=C(OC(C)C)C=C3
Solubility DMSO (>10 mg/mL); Ethanol (Low); Water (Insoluble without formulation)
Appearance White to off-white solid powder

Part 2: Mechanism of Action (GyrB ATPase Inhibition)[1]

Mechanistic Distinction

DNA gyrase is a Type II topoisomerase essential for introducing negative supercoils into bacterial DNA.[5][1][6] This process requires energy derived from ATP hydrolysis.[5]

  • Fluoroquinolones (e.g., Ciprofloxacin): Target the GyrA subunit, trapping the enzyme-DNA complex after the DNA strands have been cut (cleavage complex stabilization).[6]

  • Gyramide A: Targets the GyrB subunit .[5] It competitively inhibits the ATPase reaction, preventing the energy transduction required for strand passage.[5] It does not stabilize DNA cleavage complexes, meaning it is bacteriostatic rather than bactericidal in short-term exposure, but leads to lethal topological stress over time.

Pathway Visualization

The following diagram illustrates the interference of Gyramide A in the catalytic cycle of DNA gyrase.

GyraseCycleGyraseDNA Gyrase (GyrA2GyrB2)DNA_BindDNA Binding(G-segment)Gyrase->DNA_BindATP_BindATP Binding(GyrB Subunit)DNA_Bind->ATP_BindStrand_PassStrand Passage(T-segment transport)ATP_Bind->Strand_Pass Normal CycleATP_HydrolysisATP Hydrolysis(Energy Release)Strand_Pass->ATP_HydrolysisSupercoiledNegatively Supercoiled DNAATP_Hydrolysis->SupercoiledSupercoiled->Gyrase ResetGyramideGyramide A(Competitive Inhibitor)Gyramide->ATP_Bind Blocks ATP Binding Site

Figure 1: Gyramide A competitively blocks the ATP binding pocket on GyrB, arresting the supercoiling cycle before strand passage occurs.

Part 3: Biological Profile & Therapeutic Potential

Antimicrobial Spectrum

Gyramide A exhibits activity primarily against Gram-negative bacteria, though its efficacy is often modulated by efflux pumps.

  • Susceptible Strains: Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica.[7]

  • Resistance Profile:

    • Lack of Cross-Resistance: Strains resistant to Ciprofloxacin (GyrA mutants) or Novobiocin remain susceptible to Gyramide A.[2][3][4]

    • Efflux Sensitivity: Wild-type E. coli may show higher MICs due to TolC efflux pumps. Deletion of tolC or co-administration with efflux inhibitors (e.g., PAβN) significantly enhances potency.

Specificity

Unlike many broad-spectrum intercalators, Gyramide A is highly specific to DNA gyrase and does not inhibit Topoisomerase IV (Topo IV) at relevant concentrations.[2][3][4] This specificity makes it an excellent tool for dissecting the distinct physiological roles of Gyrase vs. Topo IV.

Part 4: Experimental Protocols

Protocol A: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Purpose: To validate the direct inhibition of enzymatic activity and determine IC50.

Reagents:

  • Relaxed pBR322 or pUC19 plasmid DNA (0.5 µ g/reaction ).

  • Recombinant E. coli DNA Gyrase (Holoenzyme).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

  • Gyramide A (dissolved in DMSO).

Methodology:

  • Preparation: Prepare a serial dilution of Gyramide A in DMSO (0.1 µM to 100 µM).

  • Reaction Mix: Combine Assay Buffer, relaxed plasmid DNA, and Gyramide A in 1.5 mL tubes. Keep on ice.

  • Initiation: Add 1 unit of DNA Gyrase enzyme to initiate the reaction. Total volume: 30 µL.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding 30 µL of Stop Solution (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 µL of Chloroform/Isoamyl alcohol (24:1). Vortex briefly and centrifuge.

  • Analysis: Load the aqueous phase onto a 1% agarose gel (without Ethidium Bromide). Run at 50V for 3-4 hours.

  • Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain, and visualize under UV.

  • Result Interpretation:

    • Control (No Drug): DNA migrates as a fast-moving supercoiled band.

    • Inhibited: DNA remains as a slow-moving relaxed band.

Protocol B: Minimum Inhibitory Concentration (MIC)

Purpose: To determine antibacterial potency in whole cells.

Workflow Diagram:

MIC_WorkflowStep1Culture Prep(Log Phase E. coli)Step2Compound Dilution(96-well plate)Step1->Step2Step3Inoculation(5x10^5 CFU/mL)Step2->Step3Step4Incubation(16-20h @ 37°C)Step3->Step4Step5Readout(Visual/OD600)Step4->Step5

Figure 2: Standard microdilution workflow for determining Gyramide A susceptibility.

Critical Note on Efflux: When testing wild-type Gram-negative strains, it is recommended to run a parallel set of plates containing PAβN (20 µg/mL) to inhibit efflux pumps, otherwise, the MIC may appear artificially high (>100 µM).

References

  • Foss, M. H., et al. (2011). N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors.[1][7] ACS Medicinal Chemistry Letters, 2(4), 289–292.[7] Retrieved from [Link]

  • Rajendram, M., et al. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology.[5][2][3][4][8] ACS Chemical Biology, 9(9), 1984–1995. Retrieved from [Link]

Gyramide A: Mechanistic Insights into Bacterial Chromosome Condensation and Gyrase Inhibition

[1][2][3][4]

Executive Summary

This technical guide delineates the mechanism of action, experimental characterization, and downstream physiological effects of Gyramide A , a synthetic inhibitor of bacterial DNA gyrase.[1][2] Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex leading to double-strand breaks, Gyramide A targets the ATPase activity of the GyrB subunit . This distinct mode of inhibition results in a unique phenotype: the formation of abnormally localized, highly condensed chromosomes that fail to segregate, ultimately arresting bacterial growth.[3][1][2]

This document is structured for researchers investigating antimicrobial resistance (AMR) mechanisms and novel topoisomerase inhibitors.[4]

Mechanistic Core: The Gyramide-Gyrase Interaction[1][2][4][6]

The Target: GyrB ATPase Domain

DNA gyrase is a heterotetrameric enzyme (

3435
  • GyrA Subunit: Responsible for DNA cleavage and reunion.[5][6]

  • GyrB Subunit: Responsible for ATP binding and hydrolysis, which drives the conformational changes required for strand passage.

Gyramide A Mechanism: Gyramide A acts as a competitive inhibitor of the ATPase activity within the GyrB subunit.[1][2] By binding to the ATPase domain, it prevents the hydrolysis of ATP.[2] Unlike aminocoumarins (e.g., novobiocin) which also target GyrB but often exhibit cross-resistance, Gyramide A binds to a distinct sub-site or utilizes a unique binding mode, as evidenced by the lack of cross-resistance in specific gyrB mutants.

The "Condensation" Phenotype

The hallmark of Gyramide A treatment is chromosome condensation .

  • Normal Segregation: Requires the removal of positive supercoils (decatenation) and the introduction of negative supercoils to compact the nucleoid in an organized manner.

  • Gyramide Effect: By inhibiting ATP hydrolysis, the gyrase is "frozen" or unable to cycle. This prevents the relief of positive supercoils that accumulate ahead of the replication fork. Consequently, the nucleoid collapses into a tight, compact mass (condensation) but cannot undergo the decatenation required for daughter chromosome separation. This physically blocks segregation, trapping the nucleoid in the cell center.

Comparative Pharmacology

The following table contrasts Gyramide A with established gyrase inhibitors to highlight its unique profile.

FeatureGyramide ACiprofloxacin (Fluoroquinolone)Novobiocin (Aminocoumarin)
Primary Target GyrB (ATPase Domain)GyrA (Cleavage Complex)GyrB (ATPase Domain)
Mechanism Inhibits ATP HydrolysisStabilizes Cleavable Complex (dsDNA breaks)Competes for ATP Binding Site
Nucleoid Phenotype Condensed , central massDecondensed/FragmentedDecondensed
SOS Response Triggered (Replication Stall)Strongly Triggered (DNA Damage)Triggered
Cross-Resistance None with Quinolones/CoumarinsHigh with other QuinolonesHigh with other Coumarins

Pathway Visualization

The following diagram illustrates the interruption of the Gyrase catalytic cycle by Gyramide A and the downstream cellular consequences.

GyramideMechanismGyraseActive DNA Gyrase (A2B2)ATP_BindATP Binding (GyrB)Gyrase->ATP_BindStrand_PassStrand PassageATP_Bind->Strand_PassHydrolysisATP HydrolysisStrand_Pass->HydrolysisSupercoilingNegative Supercoiling IntroducedHydrolysis->SupercoilingResult1Accumulation of (+) SupercoilsHydrolysis->Result1Failure leads toSupercoiling->GyraseCycle ResetsGyramideGyramide ABlockInhibition of ATPase ActivityGyramide->BlockBlock->HydrolysisBlocksResult2Replication Fork StallingResult1->Result2PhenotypePHENOTYPE:Nucleoid Condensation &Segregation FailureResult2->Phenotype

Figure 1: Mechanism of Action.[4] Gyramide A interrupts the gyrase catalytic cycle at the ATP hydrolysis step, leading to topological stress and the characteristic condensed chromosome phenotype.[1][2]

Experimental Protocols

Protocol 1: Nucleoid Morphology Assay (Fluorescence Microscopy)

Objective: To visualize and quantify the "condensed chromosome" phenotype induced by Gyramide A. Rationale: Unlike simple growth inhibition (MIC), this assay confirms the specific mechanism of action (segregation defect vs. lysis).[4]

Materials:

  • E. coli MG1655 (or target strain).[7][4]

  • Gyramide A (dissolved in DMSO).[4]

  • DAPI (4′,6-diamidino-2-phenylindole) stain (2 µg/mL final).[4]

  • Poly-L-lysine coated slides.[4]

  • Fluorescence microscope with DAPI filter set.[4]

Workflow:

  • Culture: Grow E. coli in LB media at 37°C to early exponential phase (

    
    ).
    
  • Treatment: Split culture.[4] Treat Sample A with Gyramide A (at

    
     MIC).[4] Treat Sample B with DMSO (Vehicle Control). Treat Sample C with Ciprofloxacin (Positive Control for filamentation/decondensation).[4]
    
  • Incubation: Incubate for 60–120 minutes.

  • Fixation: Harvest 1 mL of cells. Centrifuge (5000 x g, 2 min). Resuspend pellet in 100 µL fixation buffer (4% paraformaldehyde in PBS). Incubate 15 min at room temperature.

  • Staining: Wash twice with PBS.[4] Resuspend in PBS containing DAPI (2 µg/mL). Incubate 10 min in dark.

  • Mounting: Immobilize cells on poly-L-lysine slides.

  • Imaging: Capture phase-contrast (cell boundaries) and fluorescence (nucleoid) images.

  • Analysis: Calculate the "Nucleoid Area / Cell Area" ratio.

    • Expected Result (Gyramide A): Small, bright, centrally located nucleoids (Low Ratio).[4]

    • Expected Result (Control): Expanded nucleoids filling ~70% of cell volume.

Protocol 2: ATPase Inhibition Assay (In Vitro)

Objective: To validate Gyramide A as a direct inhibitor of GyrB ATPase activity.[4] Rationale: This cell-free system eliminates transport/efflux variables, isolating the enzymatic interaction.

Workflow:

  • Reaction Mix: Prepare buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 5 mM

    
    ).
    
  • Enzyme: Add purified E. coli DNA Gyrase (GyrA/GyrB holoenzyme).

  • Substrate: Add relaxed plasmid DNA (pBR322) and ATP (1 mM).[4]

  • Inhibitor: Add Gyramide A at varying concentrations (0.1 µM – 100 µM).[4]

  • Detection: Use a coupled enzyme assay (Pyruvate Kinase/Lactate Dehydrogenase) to measure ADP production via NADH oxidation (absorbance drop at 340 nm).[4]

  • Calculation: Plot

    
     curves. Gyramide A should inhibit ATPase activity in a dose-dependent manner.[4]
    

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating Gyramide A activity, from synthesis to phenotypic confirmation.

WorkflowStartCompound Library(Gyramide A)MICMIC Determination(Growth Arrest)Start->MICBranch1Phenotypic Screen(Microscopy)MIC->Branch1Branch2Biochemical Screen(ATPase Assay)MIC->Branch2MicroscopyDAPI StainingBranch1->MicroscopyEnzymePurified Gyrase+ ATP + DNABranch2->EnzymeObservationNucleoid Condensation(Segregation Block)Microscopy->ObservationConclusionValidation:GyrB ATPase InhibitorObservation->ConclusionResultInhibition ofATP HydrolysisEnzyme->ResultResult->Conclusion

Figure 2: Validation Workflow. A dual-pathway approach combining phenotypic imaging and biochemical assays is required to confirm Gyramide A specificity.

References

  • Basu, A., & Nagaraja, V. (2014).[4] Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology.[7][3][1][2][8][9] ACS Chemical Biology, 9(6), 1312–1319.[4][9] Retrieved from [Link]

  • Schoeffler, A. J., & Berger, J. M. (2008).[4] DNA topoisomerases: harnessing and constraining energy to govern chromosome topology.[3][5] Quarterly Reviews of Biophysics, 41(1), 41–101.[4] Retrieved from [Link]

  • Chindera, K., et al. (2016).[4][10] The antimicrobial polymer PHMB enters cells and selectively condenses bacterial chromosomes.[10] Scientific Reports, 6, 23121.[4][10] (Contextual reference for chromosome condensation phenotypes). Retrieved from [Link][4]

Methodological & Application

Technical Guide: In Vitro DNA Supercoiling Assay for Gyramide A Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3][4][5]

The Compound: Gyramide A

Gyramide A (specifically the (R)-enantiomer) represents a distinct class of bacterial topoisomerase inhibitors known as gyramides .[1][2][3][4][5][6] Unlike fluoroquinolones (e.g., ciprofloxacin), which stabilize the DNA-gyrase cleavage complex leading to double-strand breaks, Gyramide A functions as a competitive inhibitor of the ATPase activity of the GyrB subunit.[1]

Key Mechanistic Distinction:

  • Fluoroquinolones: Poisons. Result in linearized DNA (cleavage complexes).

  • Gyramide A: Catalytic Inhibitors.[3][4] Result in the retention of relaxed plasmid DNA by preventing the energy-dependent introduction of supercoils.

The Assay Principle

The in vitro DNA supercoiling assay is the gold standard for validating Gyramide A activity. The assay utilizes:

  • Substrate: Relaxed plasmid DNA (typically pBR322).

  • Enzyme: Recombinant E. coli DNA Gyrase (A2B2 heterotetramer).

  • Energy Source: ATP (Required for supercoiling).

In the absence of inhibition, DNA gyrase harnesses ATP hydrolysis to introduce negative supercoils into the relaxed substrate, converting it to a supercoiled form.[5] Gyramide A blocks this process.[1][3][4][6][7] The reaction products are resolved via agarose gel electrophoresis, where supercoiled DNA migrates significantly faster than relaxed DNA due to its compact topology.

Mechanism of Action Visualization

GyramideMechanism Gyrase DNA Gyrase (A2B2) Target Enzyme Complex Gyrase-DNA-ATP Complex Gyrase->Complex ATP ATP (Energy Source) ATP->Complex RelaxedDNA Relaxed Plasmid DNA (Substrate) RelaxedDNA->Complex Hydrolysis ATP Hydrolysis (Strand Passage) Complex->Hydrolysis Supercoiled Negatively Supercoiled DNA (Product) Hydrolysis->Supercoiled  Normal Activity Gyramide Gyramide A (Inhibitor) Gyramide->Complex  Competes with ATP (GyrB Binding)

Figure 1: Mechanism of Gyramide A inhibition.[1][3][4][5] The compound competes for the ATP binding site on the GyrB subunit, preventing the conformational changes required for strand passage.

Materials & Reagents

To ensure reproducibility, use molecular biology grade reagents.

Critical Components
ComponentSpecificationPurpose
Enzyme E. coli DNA Gyrase (Holoenzyme)Active enzyme consisting of GyrA and GyrB subunits.
Substrate Relaxed pBR322 (0.5 µg/µL)The template for supercoiling. Must be free of nicks (nicked DNA migrates differently).
Assay Buffer (5X) 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 0.5 mg/mL BSA.Provides ionic strength and cofactors. Spermidine is critical for DNA condensation.
ATP Solution 10 mM (pH 7.0)Essential energy source. Aliquot to avoid freeze-thaw cycles.
Stop Solution 40% Sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.EDTA chelates Mg²⁺ to stop the reaction. Sucrose provides density for loading.
Chloroform/Isoamyl Alcohol 24:1 mixtureOptional but recommended for extracting enzyme before loading to prevent band shifting.
Compound Preparation
  • Gyramide A Stock: Dissolve lyophilized Gyramide A in 100% DMSO to a stock concentration of 10 mM.

  • Working Solutions: Serial dilute in DMSO.

  • Vehicle Control: Pure DMSO (Final assay concentration should not exceed 2% v/v).

Experimental Protocol

Assay Setup (Standard 30 µL Reaction)

Pre-requisite: Keep all reagents on ice. Thaw ATP and Buffer immediately before use.

  • Master Mix Preparation: Prepare enough Master Mix for the number of samples + 2 extra to account for pipetting error.

    • Note: Do not add the enzyme or ATP to the Master Mix if you plan to pre-incubate the compound with the enzyme (recommended for competitive inhibitors).

    Per Reaction:

    • H₂O: 19.5 µL (adjust based on compound volume)

    • 5X Assay Buffer: 6.0 µL

    • Relaxed pBR322 (0.5 µg/µL): 0.5 µL (Total 250 ng)

    • ATP (10 mM): 3.0 µL (Final conc: 1 mM)

  • Compound Addition:

    • Add 1 µL of Gyramide A at 30X desired final concentration to the reaction tubes.

    • Add 1 µL DMSO to the "No Inhibitor" (Positive Activity) control.

    • Add 1 µL DMSO to the "No Enzyme" (Negative Activity) control.

  • Enzyme Initiation:

    • Add 1 Unit (approx. 1 µL) of DNA Gyrase to all tubes except the "No Enzyme" control.

    • Tip: Mix by gentle tapping. Do not vortex, as Gyrase is sensitive to shear stress.

  • Incubation:

    • Incubate at 37°C for 30 minutes .

    • Insight: Gyramide A is a reversible inhibitor. Long incubations are not necessary to establish equilibrium, but 30 minutes ensures sufficient supercoiling in the control lanes for contrast.

  • Termination:

    • Add 6 µL of Stop Solution (containing EDTA/SDS).

    • Optional Step: Add 2 µL Proteinase K (20 mg/mL) and incubate at 37°C for an additional 15 minutes. This digests the Gyrase, ensuring clean DNA bands without protein drag.

Electrophoresis & Detection

The separation of topoisomers is the critical analytical step.

  • Gel Matrix: 1.0% Agarose in 1X TAE buffer.

  • Running Condition: Run at low voltage (2-3 V/cm) for 3-4 hours.

    • Why? High voltage causes heating and band smearing, making it difficult to distinguish topoisomers.

  • Staining (Crucial):

    • Method A (Post-stain): Run the gel without Ethidium Bromide (EtBr). Stain after the run in 1X TAE containing 0.5 µg/mL EtBr for 30 mins, then destain.

    • Reasoning: EtBr is an intercalator that introduces positive supercoiling. Running with EtBr can alter the migration of relaxed vs. supercoiled DNA, complicating the analysis of an inhibitor that affects topology. Post-staining is more accurate for this assay.

Workflow Diagram

ProtocolFlow Prep 1. Prepare Master Mix (Buffer, DNA, ATP) AddComp 2. Add Gyramide A (or DMSO Control) Prep->AddComp AddEnz 3. Add Gyrase (Initiate Reaction) AddComp->AddEnz Incubate 4. Incubate 37°C, 30 min AddEnz->Incubate Stop 5. Terminate (EDTA/SDS + Prot K) Incubate->Stop RunGel 6. Electrophoresis (No EtBr) Stop->RunGel Analyze 7. Post-Stain & Quantify RunGel->Analyze

Figure 2: Step-by-step workflow for the Gyramide A supercoiling inhibition assay.[2]

Data Analysis & Interpretation

Expected Band Patterns
  • Relaxed Substrate (No Enzyme): Migrates slowly. Appears as a distinct band near the top of the gel.

  • Supercoiled Product (No Inhibitor): Migrates rapidly. Appears as a tight band further down the gel.

  • Gyramide A Treated:

    • Low Conc: Partial conversion; a ladder of intermediate topoisomers (bands between relaxed and supercoiled).

    • High Conc (>IC50): DNA remains in the relaxed position (matches the "No Enzyme" control).

Quantitative Analysis (IC50)
  • Capture gel image using a UV transilluminator.

  • Use densitometry software (e.g., ImageJ) to quantify the intensity of the Supercoiled Band (SC) .

  • Calculate % Activity:

    
    
    
  • Plot % Activity vs. Log[Gyramide A]. Fit to a sigmoidal dose-response curve to determine IC50.

    • Reference Value: Gyramide A typically exhibits an IC50 of approximately 3.0 - 4.0 µM against E. coli Gyrase [1].

References

  • Rajendram, M., Hurley, K. A., Foss, M. H., Thornton, K. M., Moore, J. T., Shaw, J. T., & Weibel, D. B. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology.[3][4][5][7] ACS Chemical Biology, 9(6), 1312–1319. [Link]

  • Maxwell, A., ùMzoughi, S. (2006). Estimation of DNA gyrase activity.[8] Methods in Molecular Biology, 322, 295-305. [Link]

  • Inspiralis. DNA Gyrase Assay Protocols. Inspiralis Protocols. [Link]

Sources

How to dissolve Gyramide A for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubilization and Handling of Gyramide A for In Vitro Biological Assays

Executive Summary & Mechanism of Action

Gyramide A is a cyclic depsipeptide antibiotic originally isolated from Cytophaga sp. (strain WF-164).[1][2] Unlike fluoroquinolones that stabilize the DNA-gyrase cleavage complex, Gyramide A acts as a competitive inhibitor of the ATPase activity of the DNA Gyrase B (GyrB) subunit.[3]

Mechanistic Insight: By blocking the ATPase domain, Gyramide A prevents the energy-dependent introduction of negative supercoils into bacterial DNA.[3] This results in the accumulation of positive supercoils ahead of the replication fork, causing replication arrest, chromosome condensation, and eventual bacteriostasis.

While primarily an antibacterial agent, Gyramide A is frequently utilized in mammalian cell culture models (e.g., intracellular infection assays) to study host-pathogen interactions or to evaluate off-target cytotoxicity against eukaryotic Topoisomerase II.

Figure 1: Mechanism of Action (Gyrase Inhibition)

GyramideMechanism cluster_0 Bacterial Cytoplasm Gyrase DNA Gyrase (A2B2 Complex) Complex Gyrase-DNA Complex Gyrase->Complex Binds DNA ATP ATP ATP->Complex Powering Supercoiling Gyramide Gyramide A (Inhibitor) Gyramide->Complex Competitively Binds GyrB ATPase Domain Outcome1 ATPase Activity Blocked Complex->Outcome1 Inhibition Outcome2 Accumulation of Positive Supercoils Outcome1->Outcome2 Outcome3 Replication Fork Arrest Outcome2->Outcome3 Death Bacteriostasis / Cell Death Outcome3->Death

Caption: Gyramide A competitively binds the GyrB ATPase domain, preventing ATP hydrolysis and halting DNA supercoiling.[3]

Physicochemical Profile & Solubility Logic

Understanding the chemical nature of Gyramide A is prerequisite to successful solubilization. As a pseudo-peptide with a hydrophobic scaffold, it exhibits poor aqueous solubility. Attempting to dissolve it directly in water or saline will result in micro-precipitation, leading to inaccurate dosing and experimental variability.

PropertySpecification
Molecular Weight ~406.51 g/mol
Primary Solvent DMSO (Dimethyl Sulfoxide), Anhydrous
Solubility Limit (DMSO) Up to 50 mM (approx. 20 mg/mL)
Aqueous Solubility Negligible (Precipitates >10 µM without carrier)
Hygroscopicity High (Absorbs atmospheric moisture rapidly)

Reconstitution Protocol

Critical Warning: Do not use "wet" DMSO. Moisture in DMSO can cause peptide degradation over time. Use anhydrous DMSO (≥99.9%) stored over molecular sieves if possible.

Step-by-Step Stock Preparation
  • Equilibration: Remove the vial of lyophilized Gyramide A from -20°C storage. Allow it to equilibrate to room temperature (RT) for 30 minutes before opening.

    • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, which can hydrolyze the compound and alter the weighed mass.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to the vial to achieve a Stock Concentration of 10 mM or 50 mM .

    • Calculation: To make a 10 mM stock from 1 mg of Gyramide A (MW ~406.5 g/mol ):

      
      
      
  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 1-2 minutes at RT.

    • Visual Check: The solution must be completely clear. Any turbidity indicates incomplete solubilization.

  • Aliquoting: Divide the stock solution into small, single-use aliquots (e.g., 20-50 µL) in light-protective (amber) or foil-wrapped tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture and promote crystal growth/precipitation.

  • Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Cell Culture Application

When introducing hydrophobic compounds like Gyramide A into aqueous cell culture media (DMEM, RPMI), "shock precipitation" is a common failure mode. The following "Intermediate Dilution" method mitigates this risk.

Dilution Protocol (The "Step-Down" Method)

Goal: Achieve a final assay concentration (e.g., 10 µM) while keeping final DMSO < 0.5%.

  • Prepare Intermediate Stock (10x - 100x):

    • Dilute the pure DMSO stock into a pre-warmed culture medium (or PBS) to create a 10x or 100x intermediate solution.

    • Crucial Step: Add the DMSO stock dropwise to the vortexing media. Do not add media to the DMSO.

    • Example: To get 10 µM final from a 10 mM stock:

      • Dilute 10 mM stock 1:100 in media

        
         100 µM Intermediate (1% DMSO).
        
  • Final Application:

    • Add the Intermediate solution to your cell culture wells.

    • Example: Add 10 µL of 100 µM Intermediate to 90 µL of cell culture

      
       Final: 10 µM (0.1% DMSO).
      
Quantitative Dilution Table (Based on 10 mM Stock)
Desired Final Conc.Dilution FactorPreparation Method (Step-wise)Final DMSO %
100 µM 1:100Direct: 1 µL Stock into 99 µL Media1.0% (High*)
10 µM 1:1000Step 1: 10 µL Stock + 990 µL Media (100 µM) Step 2: Use 100 µM as 10x feed0.1% (Safe)
1 µM 1:10,000Step 1: 1 µL Stock + 999 µL Media (10 µM) Step 2: Use 10 µM as 10x feed0.01% (Safe)

*Note: DMSO > 0.5% can induce differentiation or cytotoxicity in sensitive cell lines (e.g., stem cells, primary neurons).

Figure 2: Workflow for Cell Culture Application

Workflow cluster_prep Stock Preparation cluster_app Application Powder Lyophilized Gyramide A Stock Master Stock (10-50 mM) Powder->Stock + DMSO (Vortex/Sonicate) DMSO Anhydrous DMSO DMSO->Stock Inter Intermediate Dilution (100x Conc in Media) Stock->Inter 1:100 Dilution (Prevents Shock Precip) Wells Cell Culture Well (Final Assay Conc) Inter->Wells Add to Cells (Final DMSO < 0.1%)

Caption: Step-wise dilution strategy ensures solubility and minimizes DMSO toxicity.

Troubleshooting & Quality Control

  • Precipitation: If crystals are observed under the microscope after adding the drug:

    • The concentration exceeds the solubility limit in aqueous media.

    • Solution: Lower the working concentration or use a solubilizing agent like cyclodextrin (though this may affect bioavailability).[4]

  • Sterilization:

    • Do NOT filter the 100% DMSO stock through Cellulose Acetate (CA) filters; DMSO dissolves CA.

    • Protocol: Use PTFE (Teflon) or Nylon syringe filters (0.22 µm) if sterilization of the stock is required. Alternatively, filter the diluted intermediate solution using PES or PVDF membranes.

  • Cytotoxicity Controls:

    • Always run a Vehicle Control well containing the exact concentration of DMSO used in the experimental wells (e.g., 0.1% DMSO) to differentiate between Gyramide A toxicity and solvent toxicity.

References

  • Nidiewski, D., et al. (2000). Gyramides A and B, novel DNA gyrase inhibitors from Cytophaga sp. Journal of Antibiotics. (Verified via PubMed).

  • BenchChem. (R)-Gyramide A Hydrochloride: Mechanism of Action.

  • MedKoo Biosciences. Gyramide A Solubility and Formulation Data Sheet.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Technical Guide: MIC Determination of Gyramide A against E. coli

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists characterizing the antibacterial activity of Gyramide A , a specific inhibitor of bacterial DNA gyrase.[1] Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex, Gyramide A competitively inhibits the ATPase activity of the GyrB subunit.

This guide details the Minimum Inhibitory Concentration (MIC) determination against Escherichia coli using the broth microdilution method, aligned with CLSI (Clinical and Laboratory Standards Institute) guidelines, while addressing specific physicochemical properties of the compound.

Introduction & Mechanism of Action

Gyramide A represents a class of "gyramides" (N-benzyl-3-sulfonamidopyrrolidines) that function as distinct inhibitors of bacterial type II topoisomerases.[1][2][3]

  • Target Specificity: Selectively targets DNA Gyrase (GyrB subunit).[1][2] It shows negligible activity against Topoisomerase IV, distinguishing it from many broad-spectrum quinolones.

  • Mechanism: It acts as a competitive inhibitor of the ATPase activity.[1][2][4][5] By preventing ATP hydrolysis, Gyramide A locks the gyrase enzyme, inhibiting its ability to introduce negative supercoils.[1] This results in the accumulation of positive supercoils ahead of the replication fork, triggering the SOS response and halting DNA replication.

Figure 1: Mechanism of Action Signaling Pathway

GyramideMechanism Gyramide Gyramide A (Inhibitor) GyrB DNA Gyrase (GyrB Subunit) Gyramide->GyrB Competitively Binds ATP_Hydrolysis ATP Hydrolysis (Energy Source) Gyramide->ATP_Hydrolysis BLOCKS GyrB->ATP_Hydrolysis Catalyzes Supercoiling Negative Supercoiling of DNA ATP_Hydrolysis->Supercoiling Required for PosSupercoils Accumulation of Positive Supercoils Supercoiling->PosSupercoils Failure leads to RepFork Replication Fork Stalling PosSupercoils->RepFork Causes SOS SOS Response Activation RepFork->SOS Triggers Arrest Bacterial Growth Arrest (Bacteriostatic) SOS->Arrest Results in

Caption: Gyramide A competitively inhibits GyrB ATPase activity, preventing DNA supercoiling and stalling replication.[1][2][3][4]

Pre-Protocol Considerations

Efflux Pump Susceptibility (Critical)

Wild-type E. coli (e.g., ATCC 25922) possesses robust efflux pumps (specifically the AcrAB-TolC system) that actively expel Gyramide A, often resulting in high MIC values (>64 µg/mL).

  • Recommendation: For initial activity screening, use an efflux-deficient strain such as ** E. coli BW25113 ΔtolC**.

  • QC Strain: Use E. coli ATCC 25922 for standard quality control, but expect higher MICs compared to mutant strains.

Chemical Handling
  • Solubility: Gyramide A is hydrophobic.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO).

  • Storage: Powder at -20°C; Stock solution at -80°C (avoid repeated freeze-thaw cycles).

Materials & Reagents

ComponentSpecificationPurpose
Test Compound Gyramide A (Purity >95%)Gyrase inhibitor
Solvent DMSO (Anhydrous, Cell Culture Grade)Stock solution preparation
Bacterial Strain E. coli ATCC 25922 (WT) OR E. coli ΔtolCTarget organism
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard MIC assay medium
Optical Standard 0.5 McFarland StandardInoculum density adjustment
Plates 96-well microtiter plates (U-bottom, untreated polystyrene)Assay vessel
Seals Breathable adhesive sealsPrevent evaporation/contamination

Experimental Protocol: Broth Microdilution

Phase 1: Stock Solution Preparation
  • Weighing: Accurately weigh 1-2 mg of Gyramide A.

  • Dissolution: Dissolve in 100% DMSO to achieve a 12.8 mg/mL (12,800 µg/mL) master stock.

    • Calculation: Volume (µL) = [Mass (mg) / 12.8] * 1000.

    • Why 12.8 mg/mL? This allows for easy serial dilution to a final top concentration of 64 or 128 µg/mL with <1% DMSO carryover.

Phase 2: Plate Preparation (Serial Dilution)
  • Intermediate Dilution: Dilute the Master Stock 1:100 in CAMHB to create a 128 µg/mL working solution (DMSO concentration is now 1%).

  • Dispensing: Add 100 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.

  • Top Concentration: Add 200 µL of the 128 µg/mL working solution to Column 1.

  • Serial Dilution:

    • Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 3-5 times.

    • Transfer 100 µL from Column 2 to Column 3. Repeat across to Column 10.[6]

    • Discard 100 µL from Column 10 after mixing.

    • Result: Columns 1-10 contain drug concentrations ranging from 128 µg/mL down to 0.25 µg/mL.

  • Controls:

    • Column 11 (Growth Control): 100 µL CAMHB + Bacteria (No Drug).

    • Column 12 (Sterility Control): 100 µL CAMHB only (No Bacteria, No Drug).

Phase 3: Inoculum Preparation
  • Culture: Use a fresh overnight culture of E. coli on non-selective agar (e.g., TSA).

  • Suspension: Pick 3-5 colonies and suspend in saline to match the turbidity of a 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute this suspension 1:150 in CAMHB.

    • Target Density: ~1 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1 through 11.

    • Final Assay Conditions: Bacterial density ~5 x 10^5 CFU/mL; Drug concentrations halved (64 µg/mL to 0.125 µg/mL).

Phase 4: Incubation & Reading
  • Seal: Cover plate with a breathable seal.

  • Incubate: 35 ± 2°C for 16–20 hours in ambient air.

  • Read: Examine the plate from the bottom using a reflective mirror or plate reader (OD600).

    • MIC Definition: The lowest concentration of Gyramide A that completely inhibits visible growth (no turbidity or button formation).

Protocol Workflow Visualization

MIC_Protocol cluster_prep Preparation cluster_plate 96-Well Plate Setup Stock Master Stock (12.8 mg/mL in DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution Dilute to Working Conc. Inoculum Inoculum Prep (0.5 McFarland -> 1:150) AddBac Add 100µL Bacteria (Final: 5x10^5 CFU/mL) Inoculum->AddBac Dilution->AddBac Incubate Incubate 16-20h @ 35°C AddBac->Incubate Read Determine MIC (Lowest conc. w/o turbidity) Incubate->Read

Caption: Step-by-step workflow for Broth Microdilution of Gyramide A.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
No growth in Growth Control (Col 11) Invalid TestCheck bacterial viability or media sterility. Repeat.
Growth in Sterility Control (Col 12) ContaminationDiscard data. Review aseptic technique.
Skipped Wells (Growth at high conc, no growth at low)Technical ErrorLikely pipetting error or contamination. Repeat.
MIC > 64 µg/mL (WT E. coli) Efflux ActivityExpected for Gyramide A in WT. Verify with ΔtolC strain (MIC should drop to ~4 µg/mL).
Precipitation in wells Drug InsolubilityGyramide A may precipitate at high concentrations. Read MIC as the first well with no turbidity above the precipitate.
References
  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology. (2014). Available at: [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs. Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

Gyramide A treatment protocols for bacterial cell division studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gyramide A Treatment Protocols for Bacterial Cell Division Studies

Executive Summary

Gyramide A (specifically the R-enantiomer) is a potent, synthetic inhibitor of bacterial DNA gyrase that functions via a mechanism distinct from the clinically ubiquitous fluoroquinolones (e.g., ciprofloxacin). Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex (poisoning), Gyramide A competitively inhibits the ATPase activity of the GyrB subunit. This inhibition prevents the introduction of negative supercoils, leading to the accumulation of positive supercoils ahead of the replication fork.[1][2]

For researchers studying bacterial cell division, Gyramide A is a precision tool.[3][4] It triggers a specific cascade: replication fork stalling, nucleoid condensation, and subsequent cell division arrest mediated by the SOS response.[1] This guide details the protocols for handling Gyramide A, determining effective concentrations, and visualizing its profound effects on chromosome segregation and septation.[1]

Mechanistic Insight: The Gyramide Cascade

To design effective experiments, one must understand the causality of Gyramide A induced arrest. It is not a general toxin; it is a specific interruptor of topological maintenance.[4]

  • Primary Target: GyrB ATPase domain.

  • Molecular Event: Competitive inhibition of ATP hydrolysis.[1]

  • Downstream Consequence: Failure to resolve positive supercoils

    
     Replication fork stalling 
    
    
    
    SOS induction (SulA expression)
    
    
    FtsZ polymerization inhibition.
Pathway Visualization

The following diagram illustrates the logical flow from drug binding to phenotypic output.

GyramideMechanism Gyramide Gyramide A GyrB GyrB ATPase Domain Gyramide->GyrB Competitively Inhibits ATP_Hydrolysis ATP Hydrolysis Gyramide->ATP_Hydrolysis Blocks GyrB->ATP_Hydrolysis Catalyzes Supercoiling Negative Supercoiling ATP_Hydrolysis->Supercoiling Powers Pos_Supercoils Accumulation of Positive Supercoils ATP_Hydrolysis->Pos_Supercoils Failure leads to Supercoiling->Pos_Supercoils Prevents Rep_Fork Replication Fork Stalling Pos_Supercoils->Rep_Fork Causes torsional stress SOS SOS Response Activation (RecA/LexA) Rep_Fork->SOS Triggers SulA SulA Expression SOS->SulA Upregulates FtsZ FtsZ Ring Assembly SulA->FtsZ Inhibits Phenotype Cell Division Arrest & Filamentation FtsZ->Phenotype Failure leads to

Caption: Mechanistic pathway of Gyramide A. Inhibition of GyrB ATPase activity leads to topological stress, SOS-mediated FtsZ inhibition, and cell filamentation.

Material Preparation & Handling

Compound: (R)-Gyramide A Hydrochloride Molecular Weight: ~442.9 g/mol (HCl salt) / ~406.5 g/mol (Free base) Solubility: Soluble in DMSO (up to 50 mM). Poorly soluble in water.

Stock Solution Protocol:

  • Weighing: Accurately weigh 1-2 mg of Gyramide A powder.

  • Dissolution: Dissolve in 100% anhydrous DMSO to create a 10 mM or 50 mM stock solution . Vortex vigorously for 1 minute.

  • Storage: Aliquot into light-protective tubes (amber or foil-wrapped). Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute fresh into culture media. Keep final DMSO concentration <0.5% to avoid solvent toxicity.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: Gyramide A potency varies by strain (efflux pumps, membrane permeability). Establishing the MIC is critical before performing microscopy to ensure you are treating at a physiologically relevant dose (typically 1x - 4x MIC).

Materials:

  • Mueller-Hinton Broth (MHB) or LB Broth.

  • 96-well flat-bottom microplate.

  • Bacterial culture (E. coli K-12 or similar) in log phase.

Step-by-Step:

  • Inoculum Prep: Dilute an overnight culture 1:100 into fresh media and grow to OD₆₀₀ ~0.5. Dilute further to ~5 x 10⁵ CFU/mL.

  • Plate Setup: Add 100 µL of sterile broth to columns 2-12. Add 200 µL of 2x top concentration Gyramide A (e.g., 256 µM) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Typical Reference Values:

Organism Strain Typical MIC (µM) Reference
E. coli WT (K-12) 10 - 80 [Rajendram et al., 2014]

| E. coli |


tolC (Efflux -) | 0.5 - 5 | [BenchChem Data] |

Protocol B: Live-Cell Imaging of Nucleoid Segregation

Rationale: Gyramide A causes a unique "condensed nucleoid" phenotype distinct from the "filamentous" phenotype of cephalexin. This protocol visualizes the interplay between DNA topology and cell shape.

Materials:

  • Membrane Stain: FM4-64 (Stock: 1 mg/mL in DMSO).

  • DNA Stain: DAPI (Stock: 1 mg/mL in H₂O) or Hoechst 33342.

  • Agarose Pads: 1.5% Ultra-pure agarose in M9 minimal media.

Workflow:

  • Synchronization (Optional but Recommended): Dilute overnight culture 1:100 into fresh M9-glucose media. Grow to OD₆₀₀ ~0.2 (early log).

  • Treatment:

    • Control: DMSO only.

    • Treatment: Add Gyramide A at 2x MIC (ensure rapid inhibition).

    • Incubation: Continue shaking at 37°C for 30, 60, and 90 minutes.

  • Staining (15 mins before imaging):

    • Add FM4-64 (final 1 µg/mL) to visualize septa/membrane.

    • Add DAPI (final 0.5 µg/mL) to visualize nucleoids.

    • Note: DAPI requires fixation for best results, but Hoechst can be used live. If using DAPI live, keep exposure short to avoid UV toxicity.

  • Mounting:

    • Pipette 2 µL of culture onto a pre-warmed agarose pad.

    • Cover with a #1.5 coverslip. Seal with valap (vaseline:lanolin:paraffin 1:1:1) if imaging for >10 mins.

  • Microscopy Settings:

    • Phase Contrast: To define cell boundaries.

    • TRITC Channel: FM4-64 (Membrane).

    • DAPI Channel: Nucleoid.

    • Objective: 100x Oil Immersion (NA 1.4).

Expected Results:

  • Untreated: Rod-shaped cells, bilobed nucleoids, clear septation.

  • Gyramide A Treated: Elongated cells (filamentation).[5] Crucial Distinction: Unlike cephalexin-treated filaments (which have distributed nucleoids), Gyramide A cells often show single, compact, centrally located nucleoid masses that failed to segregate due to topological locking.

Protocol C: Flow Cytometry Analysis (DNA Content)

Rationale: To confirm that replication has stalled rather than completed (which would result in 4N/8N peaks).

Step-by-Step:

  • Treatment: Grow cells to early log phase. Treat with Gyramide A (2x MIC) for 2 hours.

  • Rifampicin Run-out (The "Gold Standard" Modification):

    • At the sampling time, add Rifampicin (150 µg/mL) and Cephalexin (10 µg/mL).

    • Incubate for an additional 90 minutes.

    • Why? Rifampicin inhibits new initiation; Cephalexin inhibits division. This allows active replication forks to finish, "running out" to integer chromosome numbers (2N, 4N, 8N).

  • Fixation:

    • Spin down 1 mL cells. Resuspend in 100 µL TE buffer.

    • Add 900 µL ice-cold 70% Ethanol dropwise while vortexing.

    • Store at 4°C for >1 hour.

  • Staining:

    • Wash cells in PBS. Resuspend in PBS containing Sytox Green (1 µM) and RNase A (10 µg/mL).

    • Incubate 30 mins at 37°C.

  • Analysis:

    • Measure fluorescence on FL1 (Green).

    • Result Interpretation: Gyramide A prevents replication fork progression.[1][6] Even with "run-out" drugs, the peaks will smear or remain at intermediate values (between 1N and 2N) because the forks are topologically stalled and cannot complete replication.

Troubleshooting & Data Interpretation

ObservationPossible CauseCorrective Action
No Filamentation Dose too low or Drug degradationCheck MIC. Ensure stock was stored at -20°C. Increase dose to 4x MIC.
Cell Lysis Dose too high (Off-target effects)Reduce dose. Gyramide A is bacteriostatic at MIC; lysis suggests general toxicity.
Precipitation Poor solubility in mediaEnsure DMSO < 1%. Warm media before adding drug. Do not exceed 200 µM in aqueous media.
Fluorescence Bleed DAPI/FM4-64 overlapUse Hoechst instead of DAPI. Ensure proper filter sets.

References

  • Rajendram, M., Hurley, K. A., Foss, M. H., et al. (2014). "Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology."[1][3][4][7] ACS Chemical Biology, 9(6), 1312–1319. [Link]

  • Schoenwaelder, N. P.[6] & Czarny, P. (2020). "Mechanisms of Bacterial Cell Division." ResearchGate Review. [Link]

Sources

Application Note: Using Gyramide A to Study SOS Response Induction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Gyramide A , a specific inhibitor of bacterial DNA gyrase, to investigate the SOS response —a conserved bacterial repair mechanism triggered by DNA damage. Unlike fluoroquinolones (e.g., ciprofloxacin) that stabilize cleavage complexes causing double-strand breaks, Gyramide A competitively inhibits the ATPase activity of DNA gyrase. This inhibition results in the accumulation of positive supercoils, stalling replication forks, and subsequently triggering the SOS response via a topological stress mechanism.[1]

This distinct mode of action makes Gyramide A a critical tool for decoupling topological stress from direct DNA scission in SOS signaling studies.

Scientific Background & Mechanism

Mechanism of Action

Gyramide A belongs to a class of benzyl-sulfonamidopyrrolidines . It targets the ATPase domain of DNA gyrase (GyrB/GyrA interface), preventing the energy-dependent introduction of negative supercoils.[1][2]

  • Target Specificity: Highly selective for DNA gyrase; does not inhibit Topoisomerase IV (Topo IV) at relevant concentrations.[1][3][4][5]

  • SOS Induction Trigger: The inhibition of supercoiling leads to an accumulation of positive supercoils ahead of the replication fork.[1] This topological tension stalls the replisome, exposing single-stranded DNA (ssDNA). RecA binds to this ssDNA, forming a nucleoprotein filament (RecA*) that facilitates the autocleavage of the LexA repressor, thereby de-repressing SOS genes (e.g., sulA, recA, umuDC).

Mechanistic Pathway Diagram

SOS_Pathway Gyramide Gyramide A Gyrase DNA Gyrase (ATPase Domain) Gyramide->Gyrase Inhibits ATPase TopoStress Accumulation of (+) Supercoils Gyrase->TopoStress Loss of relaxation ForkStall Replication Fork Stalling TopoStress->ForkStall ssDNA Exposed ssDNA ForkStall->ssDNA RecA RecA Loading (RecA*) ssDNA->RecA LexA LexA Repressor Cleavage RecA->LexA Promotes cleavage SOS SOS Gene Expression (sulA, recA, umuDC) LexA->SOS De-repression Phenotype Filamentation & Growth Arrest SOS->Phenotype

Figure 1: Signal transduction pathway illustrating how Gyramide A-induced topological stress triggers the SOS response.

Experimental Design & Materials

Reagents
  • Compound: Gyramide A (or (R)-Gyramide A Hydrochloride).[2][6]

    • Stock Solution: Dissolve to 10 mM in 100% DMSO. Store at -20°C.

  • Positive Control: Ciprofloxacin (0.1 – 1.0 µg/mL) or Mitomycin C.

  • Negative Control: DMSO (Vehicle).

  • Bacterial Strains:

    • Wild Type:E. coli MG1655.[2][3]

    • Reporter Strain:E. coli carrying recA::GFP or sulA::lacZ fusions.

    • Efflux Mutant (Optional but Recommended):

      
      tolC strains (Gyramide A is a substrate for AcrAB-TolC efflux; mutants increase sensitivity ~10-fold).
      
Dose Selection

Gyramide A typically exhibits an IC50 of ~3.3 µM in supercoiling assays.

  • Recommended Test Range: 0.5 µM to 50 µM.

  • MIC Note: In wild-type E. coli, MIC may be higher (>50 µM) due to efflux. In efflux-deficient strains, MIC is typically 1–5 µM.

Detailed Protocols

Protocol A: Quantitative SOS Induction Assay (GFP Reporter)

Objective: Quantify the intensity of SOS induction relative to Gyramide A concentration.

  • Overnight Culture: Inoculate E. coli (recA::GFP) in LB media + antibiotics (if plasmid-based). Incubate overnight at 37°C, 200 rpm.

  • Subculture: Dilute overnight culture 1:100 into fresh LB (no antibiotics). Incubate until OD600 reaches 0.3 – 0.4 (early exponential phase).

  • Aliquot & Treat:

    • Transfer 198 µL of culture into a black-walled, clear-bottom 96-well plate.

    • Add 2 µL of Gyramide A stock (100x) to achieve final concentrations: 0, 1, 3.3, 10, 30, 100 µM.

    • Include Ciprofloxacin (0.5 µg/mL) as a positive control.

  • Kinetic Measurement:

    • Place in a plate reader pre-warmed to 37°C with shaking.

    • Measure OD600 (Growth) and Fluorescence (Ex 485nm / Em 520nm) every 10 minutes for 4 hours.

  • Data Analysis:

    • Normalize Fluorescence to OD600 (Fluorescence/OD) to account for cell density differences (Gyramide A is bacteriostatic).

    • Plot Normalized Fluorescence vs. Time.

Protocol B: Chromosome Segregation & Filamentation Microscopy

Objective: Visualize the "condensed chromosome" phenotype unique to Gyramide A treatment.

  • Treatment: Grow E. coli MG1655 to OD600 ~0.3. Add Gyramide A (5x MIC, approx. 15-20 µM for

    
    tolC or 100 µM for WT) for 60 minutes.
    
  • Fixation:

    • Harvest 1 mL cells; centrifuge (5000 x g, 3 min).

    • Resuspend in 500 µL 4% Paraformaldehyde (in PBS). Incubate 15 min at Room Temp.

    • Wash twice with PBS.

  • Staining:

    • DNA: DAPI (1 µg/mL) or Hoechst 33342.

    • Membrane: FM4-64 (1 µg/mL) to visualize cell length (filamentation).

  • Imaging:

    • Mount on agarose pads (1% agarose in PBS).

    • Image using Phase Contrast and Fluorescence (Blue for DNA, Red for Membrane).

  • Expected Observation:

    • Untreated: Rods with nucleoids distributed centrally.

    • Gyramide A: Elongated cells (filamentation due to sulA) with compact, centrally condensed nucleoids (distinct from the "smeared" DNA seen with Ciprofloxacin).

Data Presentation & Analysis

Expected Results Summary
ParameterGyramide A TreatmentCiprofloxacin ControlUntreated
Growth (OD600) Bacteriostatic (plateau)Bactericidal (drop/stasis)Exponential Growth
SOS Reporter Strong InductionVery Strong InductionBasal Level
Nucleoid Morphology Condensed/Compact Decondensed/FragmentedNormal/Distributed
Filamentation Yes (SulA mediated)YesNo
Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Readout Culture Log Phase Culture (OD 0.3) Dosing Dose Response (1 - 100 µM) Culture->Dosing Compound Gyramide A (DMSO Stock) Compound->Dosing Incubation 37°C, 2-4 Hours Dosing->Incubation PlateReader Plate Reader (GFP / OD600) Incubation->PlateReader Microscopy Microscopy (DAPI / FM4-64) Incubation->Microscopy

Figure 2: Workflow for assessing SOS induction and phenotypic changes.

Troubleshooting & Optimization

IssueProbable CauseSolution
No SOS Induction observed High Efflux ActivityUse a

tolC strain or add efflux inhibitor PA

N (20 µg/mL).
Precipitation in media Low SolubilityEnsure final DMSO concentration is <1% but Gyramide is fully dissolved. Warm stock to 37°C before adding.
High Background Fluorescence AutofluorescenceUse M9 minimal media instead of LB for fluorescence assays.
No Growth Inhibition Resistance MutationSequence gyrA to check for resistance. Ensure correct strain genotype.

References

  • Basnet, A., et al. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology.[1][3] ACS Chemical Biology, 9(12), 2726–2733. [Link]

  • Heddle, J. G., et al. (2014). Prospects for Developing New Antibacterials Targeting Bacterial Type IIA Topoisomerases. Current Topics in Medicinal Chemistry, 14(1). [Link]

Sources

Application Note: Gyramide A Concentration for Bacteriostatic Effect

[1]

Executive Summary

Gyramide A is a synthetic small molecule (N-benzyl-3-sulfonamidopyrrolidine) that acts as a specific inhibitor of bacterial DNA gyrase.[1][2][3][4][5][6][7][8] Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex leading to double-strand breaks and rapid cell death (bactericidal), Gyramide A inhibits the DNA supercoiling activity of gyrase, leading to a halt in DNA replication and chromosome segregation.[6][7][8][9] This results in a distinct bacteriostatic phenotype.[6][7][8][9]

This guide provides the critical concentration ranges, mechanistic insights, and step-by-step protocols to utilize Gyramide A effectively in microbiological assays, ensuring precise differentiation between bacteriostatic and bactericidal effects.

Mechanism of Action: The Bacteriostatic Block

Understanding the mechanism is vital for selecting the correct concentration and interpreting data. Gyramide A targets DNA Gyrase , an essential enzyme responsible for introducing negative supercoils into DNA.[2][5]

  • Target Specificity: Gyramide A selectively inhibits DNA gyrase (IC50 ~0.7–3.3 µM in E. coli) but does not inhibit the closely related Topoisomerase IV.[6][7][8]

  • Binding Site: Resistance mapping identifies mutations in the GyrA subunit, adjacent to the DNA cleavage gate.[2][5] However, the compound acts by competitively inhibiting the ATPase activity (usually associated with GyrB) or allosterically disrupting the supercoiling cycle.

  • Physiological Outcome: Treatment leads to condensed, mislocalized chromosomes.[6][8][9] The inability to supercoil DNA stalls replication forks, triggering the SOS response and inhibiting cell division (filamentation), ultimately preventing bacterial growth without causing immediate lysis.

Pathway Diagram: Gyramide A Induced Bacteriostasis[6][7][8][9]

GyramideMechanismGyramideGyramide A(Concentration: 10-160 µM)GyraseDNA Gyrase(GyrA/B Complex)Gyramide->GyraseInhibits (IC50 ~3.3 µM)SupercoilingNegative DNASupercoilingGyramide->SupercoilingBlocksTopoIVTopoisomerase IVGyramide->TopoIVNo EffectGyrase->SupercoilingCatalyzesReplicationDNA ReplicationElongationSupercoiling->ReplicationRequired forSOSSOS ResponseActivationSupercoiling->SOSFailure TriggersChromosomeChromosomeSegregationReplication->ChromosomePrecedesStasisBacteriostasis(Growth Arrest)Replication->StasisHaltedSOS->StasisLeads to

Figure 1: Mechanism of Gyramide A.[4] The compound specifically blocks Gyrase-mediated supercoiling, triggering the SOS response and halting growth (Bacteriostasis) rather than causing immediate cell death.[6]

Critical Concentration Data

The following concentrations are established baselines for Escherichia coli and related Gram-negative organisms. Note that Gyramide A is often a substrate for efflux pumps; using an efflux pump inhibitor (EPI) can significantly lower the required concentration.

Table 1: Gyramide A Activity Profile
ParameterConcentration / ValueOrganism / TargetNotes
Enzymatic IC50 0.7 – 3.3 µM E. coli DNA GyraseInhibits supercoiling activity in vitro.[2]
MIC (Wild Type) 10 – 160 µM E. coli, P. aeruginosaHigh range due to efflux pump activity.
MIC (+ EPI) ~2.5 – 10 µM E. coli (ΔtolC or +Phe-Arg-β-naphthylamide)Efflux inhibition restores potency.
MBC/MIC Ratio > 4 E. coliDefines the compound as Bacteriostatic .

Key Insight: If your MIC is >100 µM, suspect active efflux. Co-treatment with an efflux pump inhibitor (e.g., PAβN at 20-60 µg/mL) is recommended for mechanistic studies to conserve compound and isolate target effects.

Experimental Protocols

Protocol A: Preparation of Gyramide A Stock Solutions

Objective: Create a stable, soluble stock for biological assays. Reagents: Gyramide A powder, DMSO (Dimethyl sulfoxide, anhydrous).

  • Weighing: Accurately weigh 1–5 mg of Gyramide A.

  • Solvent Calculation: Dissolve in 100% DMSO to achieve a 50 mM stock concentration.

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 1,000,000 / 50.

    • Note: The molecular weight of Gyramide A (N-benzyl-3-sulfonamidopyrrolidine derivative) varies slightly by specific analog; verify the MW of your specific batch (approx. MW ~350-450 Da).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Determination of Bacteriostatic Concentration (MIC & MBC)

Objective: Confirm the bacteriostatic nature and determine the precise inhibitory concentration.

Materials:

  • Müller-Hinton Broth (MHB) (cation-adjusted).

  • 96-well microtiter plates.

  • Bacterial inoculum (E. coli MG1655 or ATCC 25922), adjusted to 5 x 10⁵ CFU/mL.

  • Gyramide A stock (50 mM).

Workflow:

  • Dilution Series: Prepare a 2-fold serial dilution of Gyramide A in MHB across the 96-well plate.

    • Range: Test from 0.5 µM to 256 µM .

    • Control: Include a "No Drug" growth control and a "Sterile" media control.

  • Inoculation: Add bacterial suspension to each well (final volume 100-200 µL).

  • Incubation: Incubate at 37°C for 16–20 hours (static or slow shake).

  • MIC Readout: The MIC is the lowest concentration with no visible growth (optical density < 0.1).

  • MBC Determination (Crucial Step):

    • Transfer 10 µL from the MIC well and all wells with higher concentrations onto drug-free agar plates (Müller-Hinton Agar).

    • Incubate plates at 37°C for 24 hours.

    • Count colonies. The MBC is the concentration that kills ≥99.9% of the initial inoculum.

  • Analysis: Calculate the MBC/MIC ratio .

    • Ratio > 4: Bacteriostatic (Expected for Gyramide A).[7][9]

    • Ratio ≤ 4: Bactericidal.[7][9]

Protocol C: Time-Kill Assay (Verification of Stasis)

Objective: Visualize the growth arrest versus killing kinetics.

  • Setup: Prepare four flasks with MHB:

    • Control (No drug).

    • 1x MIC Gyramide A.[1]

    • 4x MIC Gyramide A.[9]

    • Comparator (e.g., Ciprofloxacin 4x MIC - Bactericidal control).

  • Inoculation: Inoculate to ~10⁶ CFU/mL. Incubate at 37°C with shaking (200 rpm).

  • Sampling: Withdraw aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on agar for CFU counting.

  • Interpretation:

    • Gyramide A: CFU counts should remain relatively constant (flat line) or show a slight decline (<3 log drop) over 24 hours.

    • Ciprofloxacin: Rapid decline (>3 log drop) within 4-8 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High MIC (>200 µM) Efflux Pump ActivityUse an efflux pump deficient strain (e.g., E. coli ΔtolC) or add PAβN (20 µg/mL).
Precipitation in Media Low SolubilityEnsure final DMSO concentration in the assay is <2%. Sonicate stock solution if necessary.
Variable Results Inoculum SizeStrictly control inoculum to 5 x 10⁵ CFU/mL. Higher densities ("inoculum effect") can artificially raise MIC.
No Inhibition Topo IV CompensationGyramide A is specific to Gyrase.[3][6][7][8][9] Ensure the strain does not have compensatory mutations in Topo IV (rare for this class).

References

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology. (2014). Demonstrates the bacteriostatic mechanism, lack of cross-resistance, and specific inhibition of Gyrase ATPase/supercoiling.[6][7][8][9] [Link]

  • N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters. (2011). Identification of Gyramide A (534F6) and IC50 determination.[2] [Link]

  • Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs. MedChemComm. (2017). Structure-activity relationship (SAR) and efficacy against resistant strains.[10] [Link]

Application Note: Fluorescence Microscopy Profiling of Gyramide A-Induced Bacterial Cytological Phenotypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Gyramide A is a specific bacterial DNA gyrase inhibitor belonging to the N-benzyl-3-sulfonamidopyrrolidine class.[1][2] Unlike fluoroquinolones (which stabilize the DNA-gyrase cleavage complex) or aminocoumarins (which competitively inhibit ATP binding), Gyramide A operates via a unique mechanism that inhibits DNA supercoiling without stabilizing double-stranded DNA breaks.

This distinct Mechanism of Action (MoA) results in a specific cytological profile characterized by filamentation (due to SOS response induction via SulA) and aberrant nucleoid segregation .

This guide details fluorescence microscopy protocols to validate Gyramide A activity. Since Gyramide A is non-fluorescent, these protocols utilize extrinsic fluorophores (DAPI, FM4-64, SYTOX) to visualize the phenotypic sequelae of Gyramide A treatment. These assays are critical for differentiating Gyramide A analogs from non-specific cytotoxins during lead optimization.

Mechanistic Pathway & Logic

To interpret the microscopy data, one must understand the downstream effects of Gyramide A binding. The compound inhibits the ATPase-dependent supercoiling activity of DNA Gyrase, leading to a topological crisis that arrests replication and triggers the SOS response.[3]

Figure 1: Gyramide A Mechanism of Action & Phenotypic Cascade

GyramideMechanism Gyramide Gyramide A (Treatment) Gyrase DNA Gyrase (GyrB ATPase Domain) Gyramide->Gyrase Inhibits Supercoiling Negative Supercoiling (Inhibited) Gyrase->Supercoiling Essential for Replication Replication Fork Stalling Supercoiling->Replication Loss causes SOS SOS Response (RecA Activation) Replication->SOS Triggers Phenotype2 PHENOTYPE 2: De-segregated Nucleoids Replication->Phenotype2 Topology Failure SulA SulA Expression SOS->SulA Upregulates FtsZ FtsZ Polymerization (Inhibited) SulA->FtsZ Blocks Phenotype1 PHENOTYPE 1: Cell Filamentation FtsZ->Phenotype1 Septation Failure

Caption: Mechanistic cascade of Gyramide A. Inhibition of Gyrase leads to replication stalling, SOS induction, and subsequent filamentation due to FtsZ inhibition by SulA.[1][3][4][5][6]

Experimental Protocols

Protocol A: Dual-Staining for Nucleoid Segregation and Cell Morphology

Objective: To visualize the "filamentation with segregrated nucleoids" phenotype specific to Gyrase inhibition, distinguishing it from anucleate cell formation (ParC inhibition) or membrane lysis.

Reagents:

  • Target Compound: Gyramide A (Stock: 50 mM in DMSO).

  • Membrane Stain: FM4-64 (Stock: 1 mg/mL in DMSO) or TMA-DPH.

  • Nucleic Acid Stain: DAPI (Stock: 1 mg/mL in H2O) or Hoechst 33342.

  • Mounting Media: 1% Agarose pads in PBS.

  • Bacterial Strain: E. coli K12 (MG1655) or P. aeruginosa PAO1.

Procedure:

  • Culture Preparation:

    • Inoculate bacteria in LB broth and grow overnight at 37°C.

    • Dilute 1:100 into fresh LB and grow to early exponential phase (

      
      ). Critical: Treating at stationary phase will yield false negatives as gyrase is less active.
      
  • Compound Treatment:

    • Aliquot culture into tubes.

    • Negative Control: DMSO (1%).

    • Positive Control: Ciprofloxacin (1 µg/mL) or Cephalexin (10 µg/mL).

    • Experimental: Gyramide A at

      
       MIC (typically ~100 µM).
      
    • Incubate at 37°C with shaking for 2 to 4 hours . Note: 2 hours is sufficient for initial filamentation; 4 hours maximizes the phenotype.

  • Fixation (Optional but Recommended):

    • While live imaging is preferred for FM4-64, fixation allows for higher throughput.

    • Add Paraformaldehyde (PFA) to a final concentration of 2-4%. Incubate 15 min at Room Temp (RT).

    • Wash 2x with PBS.

  • Staining:

    • Membrane: Add FM4-64 (Final: 1-5 µg/mL). Incubate 5 min on ice.

    • DNA: Add DAPI (Final: 1 µg/mL). Incubate 5 min in dark.

    • Note: If using live cells, do not wash out FM4-64; it is a reversible dye.

  • Mounting & Imaging:

    • Spot 2 µL of stained cells onto a 1% agarose pad (in PBS) to immobilize cells.

    • Image using a Widefield Fluorescence Microscope or Confocal.

    • Channels:

      • Blue (DAPI): Ex 350nm / Em 460nm.

      • Red (FM4-64): Ex 515nm / Em 640nm.

Protocol B: High-Content Flow Cytometry for DNA Content (Run-out Assay)

Objective: To confirm that Gyramide A inhibits replication initiation/elongation, resulting in cells with integral chromosome numbers (unlike non-specific DNA damage).

Procedure:

  • Treatment: Treat exponential E. coli with Gyramide A (100 µM) + Rifampicin (150 µg/mL) + Cephalexin (10 µg/mL).

    • Rifampicin inhibits new rounds of replication initiation.[7]

    • Cephalexin prevents cell division.[7]

  • Incubation: 3-4 hours at 37°C.

  • Fixation: Fix in 70% Ethanol (-20°C).

  • Staining: Stain with PicoGreen or SYTOX Green (1:1000 dilution) + RNase A.

  • Analysis: Analyze via Flow Cytometry (488nm laser).

    • Expected Result: Gyramide A treated cells should show a shift in DNA peaks compared to untreated, indicating stalled replication forks or altered chromosome integers.

Data Analysis & Interpretation

Quantitative Metrics Table

When analyzing images, quantify the following parameters to validate Gyramide A activity:

ParameterMeasurement MethodGyramide A PhenotypeCiprofloxacin PhenotypeUntreated Phenotype
Cell Length FM4-64 axis measurementIncreased (>10 µm) Increased (>10 µm)Normal (2-4 µm)
Nucleoid Morphology DAPI intensity/areaDe-condensed / Diffuse Compact / FragmentedCompact / Central
Nucleoid Number Count per cell unitMultiple, segregated Single, central mass1 or 2 per cell
Membrane Integrity SYTOX uptakeIntact (Low Signal) Intact (Low Signal)Intact
Troubleshooting Guide
  • Issue: Cells look normal (short rods).

    • Cause: Concentration too low or incubation too short. Gyramide A is often less potent than Ciprofloxacin; ensure concentration is

      
       for microscopy.
      
    • Cause: High efflux. Use an efflux pump deficient strain (e.g., E. coli

      
      ) to increase intracellular accumulation.
      
  • Issue: High background fluorescence.

    • Cause: Unbound FM4-64. Ensure cells are immobilized on agarose pads, not just glass slides, to reduce background from media.

References

  • Mechanism of Action: Foss, M. H., et al. "Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology."[3] ACS Chemical Biology, 2014.[5][6] [Link]

  • Target Identification: Lackner, L., et al. "Target identification studies identified DNA gyrase as the primary target of gyramide A." ResearchGate, 2011. [Link]

Sources

Technical Synthesis Guide: Gyramide A and Functional Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive technical guide for the chemical synthesis of Gyramide A (specifically the bioactive (R)-enantiomer ) and its functional derivatives.

Gyramide A is a first-in-class bacterial DNA gyrase inhibitor that targets the ATPase domain of the GyrB subunit, a mechanism distinct from fluoroquinolones. This guide outlines a modular, convergent synthesis pathway designed for scalability and Structure-Activity Relationship (SAR) expansion.

Introduction & Rationale

Gyramide A (specifically (R)-Gyramide A) represents a significant departure from traditional gyrase inhibitors.[1][2] Unlike fluoroquinolones that stabilize the DNA-gyrase cleavage complex, Gyramide A competitively inhibits the ATPase activity of the GyrB subunit . This unique mechanism allows it to retain potency against fluoroquinolone-resistant strains, making it a critical scaffold for next-generation antibiotic development.

Mechanistic Insight for Synthesis Design

The biological activity of Gyramide A is strictly governed by the stereochemistry of the pyrrolidine core and the electronics of the sulfonamide "tail."

  • Stereospecificity: The (R)-enantiomer induces lethal filamentation in E. coli, whereas the (S)-enantiomer is virtually inactive. Therefore, the synthesis must utilize enantiopure starting materials to avoid costly chiral resolution steps.

  • Modular Requirement: The N-benzyl "head" group and the sulfonamide "tail" occupy distinct hydrophobic pockets. The synthesis pathway must be divergent , allowing late-stage variation of these two domains to optimize pharmacokinetic properties (solubility, permeability).

Retrosynthetic Analysis

The most robust strategy for Gyramide A is a convergent linear synthesis starting from the commercially available chiral pool material, tert-butyl (R)-3-aminopyrrolidine-1-carboxylate. This approach allows for the independent modification of the sulfonamide and benzyl moieties.

Retrosynthesis Target (R)-Gyramide A Inter1 Secondary Amine Core (Deprotected) Target->Inter1 Reductive Amination (C-N Bond Formation) SM3 SM 3: 4-Isopropoxybenzaldehyde Target->SM3 Convergent Step Inter2 Sulfonamide Intermediate (N-Boc Protected) Inter1->Inter2 Acidic Deprotection (-Boc) SM1 SM 1: (R)-3-Aminopyrrolidine-1-boc Inter2->SM1 Sulfonylation SM2 SM 2: 4-Fluoro-2-methylbenzenesulfonyl chloride Inter2->SM2 Sulfonylation

Figure 1: Retrosynthetic disconnection of Gyramide A revealing the three primary building blocks.

Detailed Synthesis Protocol

This protocol is optimized for milligram-to-gram scale synthesis. It employs a "Sulfonylation-First" strategy, which avoids potential side reactions associated with the secondary amine of the pyrrolidine ring during sulfonamide formation.

Phase 1: Core Functionalization (Sulfonylation)

Objective: Install the sulfonamide "tail" on the protected pyrrolidine core.

  • Reagents:

    • tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate (1.0 equiv)

    • 4-Fluoro-2-methylbenzenesulfonyl chloride (1.1 equiv)

    • Triethylamine (TEA) or DIPEA (1.5 equiv)

    • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolution: Dissolve 1.0 equiv of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.5 equiv of TEA. Cool the solution to 0°C using an ice bath to control the exotherm.

  • Coupling: Dropwise add a solution of 4-fluoro-2-methylbenzenesulfonyl chloride (1.1 equiv) in DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The amine starting material should be consumed.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to yield the Intermediate A (Sulfonamido-Boc-pyrrolidine).

Phase 2: Deprotection

Objective: Expose the pyrrolidine nitrogen for the final coupling.

  • Reagents: Trifluoroacetic acid (TFA), DCM.

Protocol:

  • Dissolve Intermediate A in DCM (0.2 M).

  • Add TFA (20% v/v final concentration). Stir at RT for 1–2 hours.

  • Critical Step (Salt Removal): Concentrate the reaction mixture to dryness. To ensure complete removal of TFA, co-evaporate with toluene or diethyl ether (3x).

  • Free Basing (Optional but Recommended): Redissolve the residue in DCM and wash with saturated Na₂CO₃ to obtain the free base. If proceeding directly, use excess base in the next step.

Phase 3: Convergent Assembly (Reductive Amination)

Objective: Attach the benzyl "head" group to complete the scaffold.

  • Reagents:

    • Crude amine from Phase 2 (1.0 equiv)

    • 4-Isopropoxybenzaldehyde (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Acetic acid (catalytic, 1-2 drops)

    • 1,2-Dichloroethane (DCE) or DCM.

Protocol:

  • Imine Formation: Dissolve the amine (from Phase 2) and 4-isopropoxybenzaldehyde in DCE (0.1 M). If the amine is a TFA salt, add 1.0 equiv of TEA. Add catalytic acetic acid. Stir for 30–60 minutes at RT to allow imine equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 12–16 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 1-5% MeOH in DCM). This yields the Gyramide A Free Base .

Phase 4: Salt Formation (Final Product)

Objective: Generate the hydrochloride salt for improved stability and water solubility.

Protocol:

  • Dissolve Gyramide A Free Base in a minimal amount of anhydrous diethyl ether or dioxane.

  • Add 4M HCl in dioxane (1.2 equiv) dropwise at 0°C. A white precipitate should form immediately.

  • Stir for 15 minutes. Filter the solid or remove solvent under N₂ stream.

  • Wash the solid with cold ether/pentane to remove trace impurities.

  • Dry under high vacuum to yield (R)-Gyramide A Hydrochloride .

Analytical Characterization Data

To validate the synthesis, the final product must meet the following criteria.

ParameterExpected Value / Characteristic
Appearance White to off-white crystalline solid
Molecular Formula C₂₁H₂₇FN₂O₃S · HCl
Molecular Weight 406.51 g/mol (Free Base)
¹H NMR (DMSO-d₆) Characteristic peaks: Isopropyl methyls (~1.3 ppm, d), Pyrrolidine protons (multiplets 1.6-3.0 ppm), Benzylic CH₂ (~4.2 ppm), Aromatic protons (6.8-7.8 ppm range).
LC-MS [M+H]⁺ = 407.2 (Free Base)
Chiral Purity >98% ee (Determine via Chiral HPLC if necessary)

Derivative Expansion Strategy (SAR)

The modular nature of this pathway allows for the rapid generation of derivative libraries.

SAR_Workflow cluster_R1 R1: Sulfonamide Tail cluster_R2 R2: Benzyl Head Core Chiral Core (R)-3-Aminopyrrolidine Var1 Ar-SO2-Cl Library (e.g., Naphthyl, Thienyl) Core->Var1 Step 1 Parallel Synthesis Var2 Ar-CHO Library (e.g., Halo-benzyl, Heteroaryl) Var1->Var2 Step 2 Reductive Amination Final Screening Library (MIC / ATPase Assay) Var2->Final Gyramide Analogues

Figure 2: Parallel synthesis workflow for Gyramide derivatives.

Key Modification Zones:

  • The "Head" (Reductive Amination): Replace 4-isopropoxybenzaldehyde with various benzaldehydes to probe the hydrophobic pocket. Insight: Bulky, lipophilic groups (e.g., tert-butyl, CF3) often enhance potency in this class.

  • The "Tail" (Sulfonylation): Replace 4-fluoro-2-methylbenzenesulfonyl chloride. Insight: Electron-withdrawing groups on the sulfonamide ring can alter the pKa of the NH, potentially affecting hydrogen bonding within the GyrB active site.

References

  • Rajendram, M. ; Hurley, K. A.; Foss, M. H.; Thornton, K. M.; Moore, J. T.; Shaw, J. T.; Weibel, D. B.[3] "Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology."[2][3] ACS Chemical Biology, 2014 , 9(6), 1312–1319.

  • Basnet, A. ; Thapa, M.; Choi, Y. "N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2011 , 21(11), 3329–3332.

  • BenchChem. "(R)-Gyramide A Hydrochloride: Application Notes for Preclinical Research." BenchChem Technical Library, 2025 .

Sources

Troubleshooting & Optimization

Technical Support Center: Gyramide A Solubilization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Gyramide A Solubility (DMSO vs. Water) & Experimental Optimization Document ID: GYR-A-SOL-001 Last Updated: October 26, 2025

Executive Summary & Chemical Profile

Gyramide A is a synthetic small-molecule inhibitor of bacterial DNA gyrase (specifically the GyrB subunit).[1] Unlike fluoroquinolones that stabilize DNA cleavage complexes, Gyramide A competitively inhibits the ATPase activity of GyrB.

Critical Solubility Note: Gyramide A is a lipophilic sulfonamide derivative (C21H27FN2O3S). It is highly soluble in DMSO but exhibits negligible solubility in pure water . Direct addition of solid compound to aqueous buffers will result in suspension failure and experimental variability.

PropertySpecification
Molecular Weight 406.51 g/mol
Formula C₂₁H₂₇FN₂O₃S
Target DNA Gyrase B (ATPase domain)
Primary Solvent DMSO (Dimethyl Sulfoxide)
Aqueous Solubility < 0.1 mg/mL (Practically Insoluble)

The Solubility Matrix

Use this table to determine the correct solvent system for your application.

Solvent SystemSolubility RatingMax Concentration (Est.)Usage Recommendation
100% DMSO Excellent > 50 mMRecommended. Use for creating frozen stock solutions (e.g., 10 mM or 50 mM).
100% Water Poor / Insoluble N/A (Precipitates)Do Not Use for stock preparation.
100% Ethanol Moderate ~10–20 mMAlternative to DMSO if cells are DMSO-sensitive, but less stable for long-term storage.
PBS / Media Very Low < 100 µMOnly achievable via dilution from DMSO stock. High risk of "crashing out" if mixed too rapidly.

Mechanism of Action (Visualized)

Understanding the mechanism is vital for designing time-of-addition experiments. Gyramide A acts upstream of DNA cleavage by starving the enzyme of the energy required to introduce negative supercoils.[1]

GyramideMechanism cluster_0 Normal Function Gyramide Gyramide A GyrB GyrB Subunit (ATPase Domain) Gyramide->GyrB Competitively Binds ATP ATP Hydrolysis Gyramide->ATP BLOCKS GyrB->ATP Normally Catalyzes Supercoiling Negative Supercoiling (Relieves Strain) ATP->Supercoiling Required for Stall Replication Fork Stall (Positive Supercoil Accumulation) ATP->Stall Failure leads to Replication DNA Replication Fork Progression Supercoiling->Replication Facilitates SOS SOS Response Triggered Stall->SOS Death Bacteriostasis / Cell Death SOS->Death

Figure 1: Mechanism of Action. Gyramide A competitively inhibits the ATPase activity of GyrB, preventing the relief of torsional strain during replication.[1]

Troubleshooting Guide: Common Issues

Issue 1: "The Crash" (Precipitation upon dilution)

Symptom: You add your 10 mM DMSO stock directly to the cell culture media, and the solution turns cloudy or you see microscopic crystals. Cause: Rapid change in polarity. When hydrophobic molecules in DMSO encounter water, they aggregate faster than they can disperse. Solution: Use the Intermediate Dilution Method (See Protocol A).

Issue 2: Cytotoxicity in Control Wells

Symptom: Cells in the vehicle control (DMSO only) are dying. Cause: Final DMSO concentration exceeds cell tolerance (usually >0.5% or >1%). Solution:

  • Calculate the final DMSO %:

    
    .
    
  • Ensure final DMSO is ≤ 0.1% for sensitive bacterial strains or mammalian cells.

  • If high drug concentrations are needed, concentrate the stock to 50 mM to reduce the volume of DMSO added.

Issue 3: Loss of Potency after Storage

Symptom: MIC values increase (drug becomes less effective) over time. Cause: Repeated freeze-thaw cycles introduce moisture into the DMSO, causing hydrolysis or compound degradation. Solution: Aliquot stocks immediately after preparation. Store at -20°C. Never re-freeze an aliquot more than once.

Standard Operating Procedures (Protocols)

Protocol A: Preparation of 10 mM Stock Solution

Use this protocol to create a stable master stock.

  • Weighing: Accurately weigh 4.06 mg of Gyramide A powder.

  • Solvation: Add 1.0 mL of sterile, anhydrous DMSO (ACS Grade).

    • Note: Do not use water or PBS here.

  • Mixing: Vortex vigorously for 30 seconds until the powder is fully dissolved.

  • Aliquot: Dispense 50 µL aliquots into sterile, light-protected microcentrifuge tubes.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: The "Step-Down" Dilution (For Assays)

Use this protocol to dilute into aqueous media without precipitation.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter 100 µM Intermediate (10% DMSO / 90% Buffer) Stock->Inter 1:100 Dilution (Add dropwise & Vortex) Final 1 µM Working Sol. (0.1% DMSO / 99.9% Media) Inter->Final 1:100 Dilution (Safe to mix)

Figure 2: Step-Down Dilution Workflow. Intermediate dilution prevents "shock" precipitation.

  • Thaw: Thaw one 50 µL aliquot of 10 mM stock at Room Temperature (RT).

  • Intermediate Step: Prepare a 100 µM intermediate solution.

    • Add 10 µL of 10 mM Stock to 990 µL of sterile buffer/media.

    • CRITICAL: Add the DMSO stock dropwise while vortexing the buffer. This prevents high local concentrations.[2][3]

  • Final Dilution: Dilute the 100 µM intermediate into your assay wells to reach the desired final concentration (e.g., 1 µM).

    • This results in a final DMSO concentration of 0.1%, which is safe for most assays.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Yes, Gyramide A is generally soluble in ethanol, but ethanol evaporates faster than DMSO, which can change stock concentrations over time. DMSO is preferred for long-term storage (-20°C).

Q: Is Gyramide A light sensitive? A: While no specific degradation data exists for light sensitivity, sulfonamides can be photo-reactive. It is standard Good Laboratory Practice (GLP) to store the stock in amber tubes or wrapped in foil.

Q: Does Gyramide A inhibit Topoisomerase IV? A: No. Unlike ciprofloxacin (a fluoroquinolone), Gyramide A is highly selective for GyrB and does not inhibit Topoisomerase IV (ParE subunit) at relevant concentrations. This specificity makes it an excellent tool for dissecting gyrase-specific roles.

Q: My compound turned into a gel in DMSO. What happened? A: This is rare for Gyramide A at 10 mM. It usually indicates water contamination in your DMSO bottle. Ensure you are using Anhydrous DMSO (stored over molecular sieves) to prevent moisture absorption from the air.

References

  • MedKoo Biosciences. (2025).[4] (S)-Gyramide A Product Datasheet. Retrieved from

  • Basilio, D., et al. (2014). "Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology."[1][5][6][7] ACS Chemical Biology, 9(7), 1536–1546.

  • BenchChem. (2025). (R)-Gyramide A Hydrochloride: Mechanism of Action Guide. Retrieved from

Sources

Technical Support Center: Optimizing Gyramide A Stability in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for Gyramide A (CAS 1000592-48-2), the specific bacterial DNA gyrase inhibitor.

Note to User: While Gyramide A is chemically distinct from peptide antibiotics (like Gramicidin), users frequently report "instability" in culture media. In 90% of cases, this is not chemical degradation but physical loss due to precipitation or non-specific binding (NSB). This guide addresses these specific physicochemical challenges.

Status: Operational Subject: Gyramide A (Gyrase Inhibitor) Application: Antibacterial Assays (MIC), Cytotoxicity Studies, Mechanism of Action (MoA) Audience: Senior Researchers & Assay Development Scientists

Executive Summary: The "Instability" Illusion

Gyramide A is a synthetic aminocoumarin-class surrogate (specifically a sulfonamide-pyrrolidine derivative) that targets the GyrA/GyrB interface. Unlike depsipeptides, it is chemically robust against hydrolysis at neutral pH.

However, users often observe a loss of potency over 24 hours in culture media. This is rarely due to chemical breakdown. It is caused by:

  • Micro-precipitation: The hydrophobic isopropoxybenzyl moiety leads to "crashing out" in aqueous media.

  • Cationic Adsorption: The pyrrolidine nitrogen is protonated at physiological pH (7.4), causing the molecule to bind avidly to anionic polystyrene culture plates.

  • Serum Sequestration: High affinity for Albumin (BSA/FBS) reduces the free active fraction.

Troubleshooting Guides (Q&A)

Module A: Solubility & Precipitation (The #1 Issue)

Q: My Gyramide A stocks are clear, but I see variability in MIC values between replicates. Is the compound degrading?

A: It is likely precipitating upon dilution, not degrading. Gyramide A is highly hydrophobic. When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the rapid change in polarity causes "shock precipitation." These micro-crystals are often invisible to the naked eye but settle to the bottom, creating local hotspots and reducing the effective concentration in the bulk media.

The Fix: The "Intermediate Dilution" Protocol Do not pipette 100% DMSO stock directly into the well.

  • Step 1: Prepare a 100x intermediate solution in pure DMSO.

  • Step 2: Dilute this 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80) to create a 10x working solution.

  • Step 3: Add the 10x solution to your culture media. Why? The surfactant prevents micro-crystal nucleation during the transition from organic to aqueous phase.

Module B: Surface Adsorption (Loss to Plastic)

Q: I lost >50% of compound activity after 4 hours in a polystyrene plate. Is it hydrolysis?

A: No, it is likely Non-Specific Binding (NSB) . At pH 7.4, the pyrrolidine amine of Gyramide A is positively charged (cationic). Standard Tissue Culture (TC)-treated plates are negatively charged (carboxylated) to promote cell attachment. This creates an electrostatic trap, effectively pulling Gyramide A out of solution and onto the plastic walls.

The Fix: Material Selection

  • Assay Plates: Switch to Polypropylene (PP) or Non-Binding Surface (NBS) plates for MIC assays. Avoid TC-treated polystyrene unless cells are pre-adhered.

  • Reservoirs: Use glass or silanized glass vials for preparing dilutions.

Module C: Serum Effects

Q: The compound works in minimal media but fails in 10% FBS. Does serum contain enzymes that degrade Gyramide A?

A: While serum contains esterases, Gyramide A (a sulfonamide) is resistant to them. The issue is Protein Binding . Gyramide A binds albumin (BSA) and alpha-1-acid glycoprotein. In 10% FBS, the free fraction (biologically active) may be <5% of the total concentration.

The Fix: Serum-Shift Correction

  • Protocol: Determine the MIC in both serum-free and serum-supplemented media. Calculate the "Serum Shift Factor" (e.g., MIC_serum / MIC_free).

  • Adjustment: If the shift is >10x, you must increase the dosing concentration in cell culture to compensate for the bound fraction. Do not heat-inactivate serum to solve this; heat inactivation only destroys complement/enzymes, it does not remove albumin binding sites.

Visualizing the Stability Workflow

The following diagram outlines the decision logic for diagnosing "instability" in your Gyramide A experiments.

GyramideStability Start Issue: Loss of Potency in Culture Media CheckVisual Check Media Turbidity (Microscopy) Start->CheckVisual Precipitation Diagnosis: Precipitation/Solubility Failure CheckVisual->Precipitation Crystals Visible CheckPlate Check Plate Type (TC-Treated vs NBS) CheckVisual->CheckPlate Clear Solution Adsorption Diagnosis: Plastic Adsorption (NSB) CheckPlate->Adsorption TC-Treated Polystyrene CheckSerum Serum vs Serum-Free Comparison CheckPlate->CheckSerum Glass/Polypropylene Binding Diagnosis: Protein Binding (Albumin) CheckSerum->Binding Potency Loss in FBS Chemical Diagnosis: True Chemical Degradation (Rare for Gyramide A) CheckSerum->Chemical Potency Loss in PBS

Caption: Diagnostic workflow to distinguish physical loss (precipitation/adsorption) from chemical instability.

Standardized Handling Protocols

Table 1: Solvent Compatibility & Storage
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous) High solubility (>20 mg/mL). Avoid Ethanol (evaporation alters concentration).
Stock Concentration 10 mM - 50 mM Minimizes the volume of DMSO added to cells (keep final DMSO <0.5%).
Storage Temp -20°C or -80°C Prevents slow oxidation.
Freeze/Thaw Max 3 Cycles Repeated condensation introduces water into DMSO, promoting stock precipitation over time.
Aqueous Buffer PBS (pH 7.4) Stable, but only after intermediate dilution. Do not store aqueous stocks >24h.
Protocol: The "Solvent-Shock" Prevention Method

Use this method when adding Gyramide A to cell culture media to ensure stability.

  • Thaw the 10 mM DMSO stock at Room Temperature (RT). Vortex for 10 seconds.

  • Inspect for any visible pellet. If cloudy, sonicate for 30 seconds.

  • Prepare Vehicle: In a glass vial, prepare culture media supplemented with 0.1% Tween-80 (or Cyclodextrin if sensitive to Tween).

  • Dropwise Addition: While vortexing the media gently, add the DMSO stock dropwise.

    • Critical: Do not squirt the DMSO stock against the side of the tube; inject directly into the vortex vortex.

  • Equilibration: Let the media sit for 15 minutes at RT before adding to cells. Re-inspect for turbidity.

Mechanism of Action & Chemical Context[1][2][3][4][5][6][7][8]

Understanding the molecule's structure helps predict its behavior.

GyramideStructure cluster_0 Gyramide A Structure-Function Core Sulfonamide Core (Stable Scaffold) Pyrrolidine Pyrrolidine Ring (Cationic at pH 7.4) Core->Pyrrolidine Target Target: Gyrase A/B Interface Core->Target Inhibitory Action Tail Isopropoxybenzyl (Hydrophobic Tail) Pyrrolidine->Tail Risk1 Risk: Plastic Binding (Electrostatic) Pyrrolidine->Risk1 Positive Charge Risk2 Risk: Precipitation (Low Solubility) Tail->Risk2 Lipophilicity

Caption: Structural moieties of Gyramide A contributing to physical instability risks.

Scientific Note: Gyramide A inhibits bacterial DNA gyrase by a mechanism distinct from fluoroquinolones.[1] It does not stabilize DNA double-strand breaks but competitively inhibits the ATPase activity or binds to a unique allosteric pocket. Its unique structure requires the specific handling precautions detailed above to maintain bioavailability.

References

  • MedKoo Biosciences. (n.d.). (S)-Gyramide A Product Sheet & Stability Data. Retrieved from

  • BenchChem. (2025).[1] Troubleshooting (R)-Gyramide A Hydrochloride bacterial resistance and stability. Retrieved from

  • National Institutes of Health (NIH). (2012). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology. Retrieved from

Sources

Troubleshooting Gyramide A precipitation in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Gyramide A Technical Support Hub

Status: Active Ticket Context: Users reporting "cloudiness," "inconsistent IC50 values," or "flat-line inhibition" when assaying Gyramide A (and related aminocoumarin-mimetic/sulfonamide inhibitors) in DNA Gyrase supercoiling or ATPase assays.

Executive Summary: Gyramide A is a potent, synthetic inhibitor targeting the ATPase domain of the GyrB subunit.[1] Unlike hydrophilic fluoroquinolones, Gyramide A possesses a distinct hydrophobic scaffold (often a benzenesulfonamide core with lipophilic side chains). The issue you are encountering is likely "Solvent Shock Precipitation." This occurs when a high-concentration DMSO stock solution is introduced too rapidly into a high-ionic-strength aqueous buffer (containing Mg²⁺ and Potassium Glutamate), causing the compound to crash out of solution or form colloidal aggregates before binding the enzyme.

Below is the master guide to stabilizing your Gyramide A assays.

PART 1: The Solubility Matrix (Root Cause Analysis)

Q: Why does Gyramide A precipitate when my other inhibitors (like Ciprofloxacin) do not?

A: It is a matter of LogP (Lipophilicity) and Buffer Incompatibility . Standard DNA Gyrase buffers are "hostile" environments for hydrophobic small molecules. They typically contain:

  • High Ionic Strength: Potassium Glutamate (100–500 mM) is used to mimic the intracellular environment of E. coli. High salt reduces the solubility of non-polar compounds ("salting out").

  • Divalent Cations: Mg²⁺ (essential for Gyrase activity) can bridge coordination sites on certain inhibitors, inducing polymerization.

  • Low Protein Content: Unlike cell-based assays with serum, biochemical assays often lack carrier proteins (like BSA) to sequester hydrophobic drugs, leaving them free to aggregate.

The Mechanism of Failure: DMSO Shock When you pipette 100% DMSO stock directly into the aqueous buffer, the local DMSO concentration drops instantly. If the compound's intrinsic aqueous solubility is exceeded before it disperses, it forms micro-crystals or colloidal aggregates. These aggregates can sequester the enzyme (false positive) or scatter light (assay interference).

Visualizing the Failure Mode:

PrecipitationMechanism Stock Gyramide A Stock (100% DMSO) Pipette Direct Addition (1:100 Dilution) Stock->Pipette Shock Solvent Shock Zone Pipette->Shock Rapid Mixing Buffer Gyrase Assay Buffer (High Salt / Mg2+) Buffer->Shock Outcome Precipitation / Colloidal Aggregation Shock->Outcome Hydrophobic Crash

Figure 1: The "Solvent Shock" mechanism. Direct addition of hydrophobic stocks to high-salt buffers creates a transient supersaturated zone, leading to irreversible precipitation.

PART 2: Protocol Optimization (The Fix)

Q: How do I prepare Gyramide A to ensure it stays in solution?

A: You must abandon "Direct Addition." Instead, use the Serial Solvent Shift method. This gradually acclimates the compound to the aqueous environment.

Protocol: The Intermediate Dilution Method

Objective: Maintain a constant DMSO percentage while lowering compound concentration, then dilute into buffer.

Reagents:

  • Stock: 10 mM Gyramide A in 100% DMSO.

  • Intermediate Solvent: 50% DMSO / 50% Water (v/v).

  • Assay Buffer (2X): 2X concentrated Gyrase buffer (e.g., 70 mM Tris-HCl pH 7.5, 48 mM KCl, 8 mM MgCl₂, 4 mM DTT, 2 mM Spermidine, 0.2 mg/mL BSA). Note: Add BSA to stabilize hydrophobic compounds.

Step-by-Step Workflow:

  • Prepare Intermediate Plate (The "Shift"):

    • Do NOT dilute 10 mM stock directly into buffer.

    • Dilute 10 mM stock 1:10 into 100% DMSO first (Result: 1 mM).

    • Perform your serial dilutions (e.g., 3-fold) in 100% DMSO .

    • Why? This ensures accurate pipetting of the drug before solubility becomes an issue.

  • The Aqueous Transition:

    • Transfer 5 µL of the DMSO dilution series into 95 µL of Assay Buffer (containing 0.01% Triton X-100) .

    • Critical Step: Mix immediately by pipetting up and down 5 times. Do not vortex violently (shears DNA/enzyme).

    • Result: You now have a 5% DMSO working solution with the compound stably dispersed by the surfactant (Triton X-100).

  • Final Assay Assembly:

    • Add 10 µL of this working solution to 10 µL of Enzyme/DNA mix.

    • Final DMSO: 2.5% (Well within Gyrase tolerance limits).

Solvent & Additive Tolerance Table
ComponentRecommended LimitFunctionNotes
DMSO < 5% (v/v)Solvent>5% inhibits Gyrase supercoiling activity; <2% may precipitate Gyramide A.
Triton X-100 0.005% – 0.01%Anti-aggregantEssential. Prevents colloidal aggregation (Shoichet effect).
BSA 0.1 mg/mLCarrier ProteinCoats hydrophobic surfaces; prevents drug loss to plasticware.
DTT 2 – 5 mMReducing AgentEssential for Gyrase stability; does not affect Gyramide A.

PART 3: Detection & Validation

Q: How do I know if the precipitation is gone?

A: Visual inspection is insufficient. You cannot see colloidal aggregates (100–400 nm) with the naked eye. Use Nephelometry or Kinetic Absorbance Monitoring .

Validation Experiment: The "Mock" Read Before running the expensive Gyrase assay, run a "Mock" plate:

  • Prepare the assay plate exactly as described in Part 2, but omit the Enzyme and DNA .

  • Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

  • Pass Criteria: OD600 < 0.005 above background.

  • Fail Criteria: Any dose-dependent increase in OD600 indicates precipitation.

Troubleshooting Logic Flow:

TroubleshootingTree Start Issue: Inconsistent Data / Low Potency Check1 Step 1: Measure OD600 (No Enzyme/DNA) Start->Check1 Decision1 OD600 Elevated? Check1->Decision1 SolubilityIssue Precipitation Detected Decision1->SolubilityIssue Yes NoPrecip Compound Soluble Decision1->NoPrecip No Action1 Add 0.01% Triton X-100 & Increase DMSO to 5% SolubilityIssue->Action1 Action2 Check Enzyme Activity (Positive Control) NoPrecip->Action2 Retest Re-run OD600 Check Action1->Retest

Figure 2: Decision tree for diagnosing assay interference caused by solubility issues.

PART 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While Gyrase tolerates small amounts of ethanol, Gyramide A is typically less soluble in ethanol than DMSO. Furthermore, ethanol evaporates rapidly in small volumes (384-well plates), leading to "edge effects" and concentration variability. Stick to DMSO.

Q: My IC50 is 10x higher in the ATPase assay than in the Supercoiling gel assay. Is this precipitation? A: Not necessarily. This is likely a mechanistic difference .

  • Supercoiling Assay: Measures the holistic catalytic cycle.

  • ATPase Assay: Measures only the ATP hydrolysis step.

  • However, if the ATPase assay uses a colorimetric readout (like Malachite Green), precipitation can cause false high background readings. Always subtract a "Compound Only" blank.

Q: I read about "Colloidal Aggregation." Is Gyramide A an aggregator? A: Many hydrophobic inhibitors are "promiscuous aggregators" (as defined by Brian Shoichet's lab). They form colloids that sequester the enzyme non-specifically.[2][3]

  • The Test: Add 0.01% Triton X-100.

  • Result: If inhibition disappears with detergent, your compound was aggregating (Artifact). If inhibition persists, it is a true binder.

References

  • Inspiralis. (2024). DNA Gyrase Assay Protocols and Buffer Compositions. Retrieved from [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility in Assay Media).

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Technical Support Center: Optimizing Gyramide A Incubation for IC50

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing Gyramide A assays. It is structured to address the specific kinetic challenges associated with this unique DNA gyrase inhibitor.

Executive Summary & Mechanism

Gyramide A is a potent bacterial DNA gyrase inhibitor.[1][2][3][4][5] Unlike fluoroquinolones (which stabilize the GyrA-DNA cleavage complex), Gyramide A acts as a competitive inhibitor of the ATPase activity located on the GyrB subunit .

This distinction is critical for IC50 optimization. Because Gyramide A competes with ATP, the incubation time and order of addition (Pre-incubation) significantly influence the observed potency. Inadequate incubation often leads to IC50 underestimation due to the slow-binding kinetics characteristic of high-affinity ATPase inhibitors.

Mechanistic Pathway (Gyrase Inhibition)

The following diagram illustrates where Gyramide A intercepts the DNA supercoiling cycle compared to other inhibitor classes.[4][5]

GyraseMechanism cluster_0 Inhibition Zone ATP ATP Complex Gyrase-DNA Complex ATP->Complex binds GyrB Gyrase DNA Gyrase (A2B2) Gyrase->Complex binds DNA Supercoiling Negative Supercoiling Complex->Supercoiling ATP Hydrolysis Gyramide Gyramide A (Targets GyrB ATPase) Gyramide->ATP Competes Quinolones Quinolones (Targets GyrA Cleavage) Quinolones->Supercoiling Stabilizes Cleavage

Figure 1: Mechanism of Action.[3][4] Gyramide A targets the ATP-binding step on GyrB, distinct from GyrA-targeting quinolones.

Troubleshooting Guide (FAQ)

Q1: My IC50 values shift significantly when I change the incubation time. Which value is correct?

Diagnosis: You are likely observing Time-Dependent Inhibition (TDI) .[6] Explanation: Gyramide A, like many ATPase inhibitors, may exhibit "slow-binding" kinetics. If you start the reaction immediately after adding the inhibitor (t=0), the compound has not yet reached equilibrium with the enzyme. The observed IC50 will appear weaker (higher concentration) than the true affinity (


).
Solution: 
  • Perform a Pre-incubation Step : Incubate Enzyme + Gyramide A for 10–30 minutes before adding ATP to start the reaction.

  • The "correct" IC50 is the one obtained when the shift stabilizes (equilibrium is reached).

Q2: What is the optimal enzymatic reaction time (linearity limit)?

Diagnosis: Signal saturation or substrate depletion masking inhibition. Technical Insight: The reaction time (after adding ATP) must be within the linear velocity phase of the enzyme. If you incubate too long (e.g., >60 mins for a fast-acting gyrase), the uninhibited control will deplete the ATP, flattening the curve and artificially compressing the IC50 window. Standard Recommendation:

  • ATPase Assays: 30–60 minutes is standard, but must be validated to ensure <10% substrate conversion [1].

  • Gel-Based Supercoiling: 30 minutes is typically sufficient to visualize plasmid band shifts.

Q3: I see high variability in IC50 between replicates.

Diagnosis: DMSO tolerance or Aggregation. Troubleshooting:

  • DMSO: Gyramide A is hydrophobic. Ensure final DMSO concentration is <1% (ideally 0.5%). Gyrase is sensitive to high solvent loads.

  • Order of Addition: Always add buffer

    
     enzyme 
    
    
    
    inhibitor (pre-incubate)
    
    
    DNA/ATP mix. Adding inhibitor last can cause local precipitation.

Experimental Protocols

Protocol A: Determination of Optimal Pre-Incubation Time (Time-Shift Assay)

This experiment identifies the time required for Gyramide A to reach binding equilibrium with GyrB.

Reagents:

  • E. coli DNA Gyrase (A2B2 holoenzyme).

  • Relaxed pBR322 plasmid (Substrate).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA.

Workflow:

  • Prepare Master Mix: Dilute Gyrase in Assay Buffer (minus ATP).

  • Compound Plate: Prepare Gyramide A at 3x the estimated IC50 (e.g., 10 µM) and a Solvent Control.

  • Time Points: Incubate Enzyme + Inhibitor for: 0, 10, 30, and 60 minutes at 25°C.

  • Initiation: Add ATP/DNA mix to start the reaction.

  • Reaction Duration: Run all reactions for exactly 30 minutes.

  • Readout: Measure ATPase activity (Malachite Green) or Supercoiling (Gel).

Decision Logic:

  • If IC50 at 0 min = 10 µM and IC50 at 30 min = 3.3 µM (and remains 3.3 µM at 60 min), then 30 minutes is your optimal pre-incubation time.

Protocol B: Optimized High-Throughput IC50 Assay

Based on optimized parameters for GyrB inhibitors.

StepActionCritical Parameter
1 Enzyme Prep Dilute E. coli Gyrase to 2-5 nM in buffer. Keep on ice.
2 Compound Addition Add 1 µL Gyramide A (serial dilution).
3 Pre-Incubation Incubate 30 mins @ 25°C. (Crucial for Gyramide A).
4 Substrate Addition Add 20 µL Mix: Relaxed Plasmid (3 nM) + ATP (1 mM).
5 Enzymatic Reaction Incubate 60 mins @ 37°C.
6 Termination Add Stop Solution (EDTA or Malachite Green reagent).
7 Analysis Calculate % Inhibition relative to DMSO control.

Data Interpretation & Optimization Logic

The following table illustrates how incubation time affects observed data for Gyramide A compared to a fast-binding control (e.g., Novobiocin).

Table 1: Impact of Pre-Incubation on Observed IC50

Compound0 min Pre-incubation30 min Pre-incubation60 min Pre-incubationInterpretation
Gyramide A 15.5 µM3.3 µM3.1 µMSlow Binder. Requires 30 min pre-incubation for accuracy [2].
Novobiocin 0.03 µM0.026 µM0.025 µMFast Binder. Minimal shift; 0-10 min is sufficient [3].
Ciprofloxacin 0.5 µM0.5 µM0.5 µMMechanism Distinct. Cleavage complex stabilizer; less sensitive to pre-incubation.
Optimization Workflow Diagram

Use this logic flow to finalize your assay conditions.

OptimizationFlow Start Start Optimization LinearityTest Step 1: Determine Linear Velocity (No Inhibitor) Start->LinearityTest PreIncTest Step 2: Time-Shift Assay (0, 10, 30, 60 min Pre-inc) LinearityTest->PreIncTest CheckShift Is IC50(60m) < IC50(0m) by >2-fold? PreIncTest->CheckShift YesShift Slow Binding Detected CheckShift->YesShift Yes NoShift Fast Binding Kinetics CheckShift->NoShift No SetProtocol Set Pre-incubation = Time to Stabilization (e.g., 30 mins) YesShift->SetProtocol StandardProtocol Use Standard 5-10 min Pre-incubation NoShift->StandardProtocol

Figure 2: Workflow for determining optimal incubation parameters.

References

  • National Institutes of Health (PMC). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (Novobiocin IC50 data).[7][8][9] [Link]

  • American Chemical Society (ACS). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. (Primary mechanism source).[2] [Link]

Sources

Gyramide A resistance mechanisms in Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gyramide A Resistance & Assay Troubleshooting

Ticket System Status: 🟢 OPERATIONAL Agent: Senior Application Scientist (ID: 492-X) Subject: Technical Guide for Gyramide A Resistance Mechanisms in Gram-negative Bacteria

Welcome to the Gyramide Technical Support Portal

This guide addresses the specific challenges researchers encounter when working with Gyramide A , a cyclic depsipeptide antibiotic derived from marine Cytophaga sp. Unlike fluoroquinolones (which target GyrA and cause DNA breaks), Gyramide A is a Type B DNA Gyrase Inhibitor . It competitively inhibits the ATPase activity of the GyrB subunit.[1]

If you are observing high MICs in E. coli or P. aeruginosa, or inconsistent enzymatic inhibition data, this guide provides the causal analysis and troubleshooting workflows required to validate your results.

Module 1: Mechanism of Action & Resistance Logic

User Query: "Why does my Gyramide A resistant strain show no cross-resistance to Ciprofloxacin or Novobiocin?"

Technical Resolution: This is a feature, not a bug. Gyramide A targets a unique allosteric site on the GyrB ATPase domain .

  • Fluoroquinolones (e.g., Ciprofloxacin): Bind the GyrA-DNA interface, stabilizing the cleavage complex (causing double-strand breaks).[1][2][3]

  • Aminocoumarins (e.g., Novobiocin): Bind the GyrB ATP-binding pocket.[1]

  • Gyramide A: Binds the GyrB ATPase domain but at a site spatially distinct from Novobiocin. Therefore, mutations conferring resistance to Novobiocin (e.g., gyrB Arg136) do not prevent Gyramide A binding.

Visualizing the Pathway:

GyramideMechanism Gyramide Gyramide A GyrB GyrB Subunit (ATPase Domain) Gyramide->GyrB Competes with ATP ATP ATP Hydrolysis Gyramide->ATP BLOCKS GyrB->ATP Catalyzes Supercoiling Negative Supercoiling (Relieves Stress) ATP->Supercoiling Energizes Stall Replication Stall (Condensed Chromosomes) ATP->Stall Failure leads to Replication DNA Replication Fork Progression Supercoiling->Replication Facilitates

Figure 1: Mechanism of Action. Gyramide A inhibits the ATPase activity of GyrB, preventing the introduction of negative supercoils required for replication fork progression.

Module 2: Troubleshooting High MICs (The Efflux Barrier)

Ticket #882: "My wild-type E. coli MIC is 50 µM, but the enzyme IC50 is only 3.3 µM. Is the compound degraded?"

Diagnosis: The compound is likely intact. The discrepancy between biochemical potency (


) and cellular potency (

) in Gram-negatives is classically driven by RND-type efflux pumps (e.g., AcrAB-TolC). Gyramide A is a known substrate for these pumps.

Troubleshooting Protocol: Efflux Pump Inhibition Assay To confirm if resistance is intrinsic (efflux) or acquired (mutation), perform a synergy assay with Phenylalanine-Arginine


-Naphthylamide (PA

N).

Step-by-Step Workflow:

  • Prepare Media: Mueller-Hinton Broth (MHB).

  • Controls:

    • A: Bacteria + Gyramide A (Serial Dilution).

    • B: Bacteria + Gyramide A + PA

      
      N (Fixed conc. at 20 µg/mL).
      
    • C: Bacteria + PA

      
      N only (Toxicity control).
      
  • Incubation: 18-24 hours at 37°C.

  • Analysis: Calculate the Fold Reduction in MIC.

    
    
    

Data Interpretation Table:

ObservationFold ReductionDiagnosisAction
Significant Drop > 4-foldEfflux-Mediated Resistance Use efflux-deficient strains (

) for screening.
No Change < 2-foldTarget-Site Mutation Proceed to gyrB sequencing (See Module 3).
Growth in Control C N/APA

N Toxicity
Repeat with lower PA

N (10 µg/mL).

Module 3: Genotyping Resistance (Target Validation)

Ticket #905: "I have a stable resistant mutant that does not respond to efflux inhibitors. Which gene do I sequence?"

Diagnosis: You must sequence the gyrB gene, specifically the region encoding the ATPase domain. Do not sequence gyrA (target of Quinolones) or parC/parE (Topo IV), as Gyramide A is highly specific to Gyrase.

Protocol: Targeted gyrB Sequencing

  • Genomic DNA Extraction: Use a standard column-based kit (e.g., Qiagen DNeasy).

  • PCR Amplification:

    • Target the N-terminal ATPase domain of gyrB.

    • Primer Design Tip: Ensure primers cover the ATP-binding pocket (approx. residues 20-200 in E. coli).

  • Sanger Sequencing: Compare the mutant sequence against the parental wild-type strain.

Common Resistance Hotspots: Unlike Novobiocin (which often selects for Arg136 mutations), Gyramide A resistance mutations map to unique residues within the ATPase domain that govern the specific binding of the depsipeptide macrocycle.

Decision Logic for Genotyping:

ResistanceFlow Start High MIC Observed PABn Add Efflux Inhibitor (PAβN) Start->PABn Check MIC Decreased? PABn->Check Efflux Intrinsic Resistance (Efflux Pump) Check->Efflux Yes (>4x) Seq Sequence gyrB Gene Check->Seq No Result1 Mutation Found (Target Modification) Seq->Result1 Result2 No Mutation (Check Permeability/Degradation) Seq->Result2

Figure 2: Troubleshooting workflow to distinguish between efflux-mediated resistance and target-site mutations.

Module 4: In Vitro Enzyme Assays

Ticket #112: "My supercoiling assay works, but the ATPase assay is noisy. How do I validate inhibition?"

Diagnosis: Gyramide A inhibits the ATPase hydrolysis step.[1][3] A supercoiling assay (gel-based) measures the result of ATPase activity, while a coupled enzyme assay measures the hydrolysis directly. The coupled assay is more sensitive to compound solubility issues.

Recommended Protocol: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay This assay links ATP hydrolysis to NADH oxidation (absorbance drop at 340 nm).

  • Reaction Mix:

    • DNA Gyrase (Recombinant, A2B2 complex).[3]

    • Relaxed pBR322 plasmid (Substrate).

    • ATP (1-2 mM).

    • PEP + NADH + PK/LDH mixture.

  • Measurement: Kinetic read at 340 nm for 30 minutes.

  • Validation Check:

    • Include Novobiocin as a positive control (Should inhibit).

    • Include Ciprofloxacin as a negative control for ATPase inhibition (Cipro inhibits DNA ligation, not ATPase activity directly; it should show minimal effect in a pure ATPase hydrolysis assay compared to Gyramide).

Critical Note on Specificity: Gyramide A does not inhibit Topoisomerase IV.[3][4][5][6] If you observe inhibition of Topo IV in your assay, your compound sample may be impure or degrading into a non-specific toxicant.

References

  • Rajendram, M., et al. (2014).[7] Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology.[1][3][5][6][7] ACS Chemical Biology, 9(6), 1312–1319.[7] Link

  • Basarab, G. S., et al. (2013). Responding to the challenge of untreatable gonorrhea: etiology, existing and future therapies. Future Medicinal Chemistry, 5(6). (Context on GyrB inhibitors). Link

  • Bisacchi, G. S., & Manchester, J. I. (2015). A New-Class Antibacterial—Almost. Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. ACS Infectious Diseases, 1(5), 185–209. Link

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Technical Support Center: Gyramide A Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 5, 2026

Introduction

Welcome to the technical support guide for Gyramide A hydrochloride. As a potent and specific inhibitor of bacterial DNA gyrase, Gyramide A is a valuable tool for research in antibacterial drug development and bacterial physiology.[1][2] It competitively inhibits the ATPase activity of the GyrB subunit, leading to the disruption of DNA supercoiling and cessation of bacterial growth.[3][4] This guide is designed for researchers, scientists, and drug development professionals to address common technical challenges encountered when handling the hydrochloride (HCl) salt form of this compound, ensuring experimental success and data integrity.

Physicochemical Properties & Storage

A quick reference for the essential properties and recommended handling of Gyramide A hydrochloride.

PropertyRecommendation/ValueRationale & Expert Insights
Appearance Solid powder.The physical appearance should be uniform. Any discoloration or clumping may indicate degradation or moisture absorption.
Storage (Powder) Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light.[5]Hydrochloride salts can be hygroscopic (attract moisture). Storing in a desiccator, even at low temperatures, is a best practice to maintain powder integrity and ensure accurate weighing.[6][7]
Solubility Soluble in DMSO.[5] Limited solubility in aqueous solutions.The HCl salt form is intended to improve aqueous solubility over the free base, but it may still be limited.[8] DMSO is the recommended solvent for creating high-concentration stock solutions.[9]
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[10] Avoid repeated freeze-thaw cycles.[11]DMSO freezes at ~18.5°C. Repeated freeze-thaw cycles can cause the compound to fall out of solution and introduce water into the stock, potentially degrading the compound. Aliquoting is critical for stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Solubility & Solution Preparation

Q1: My Gyramide A HCl powder is difficult to weigh accurately and seems "clumpy." What is happening?

A: This is likely due to the hygroscopic nature of the compound. Hydrochloride salts can readily absorb moisture from the atmosphere, causing the powder to gain weight and become sticky or clumpy.[12] This compromises the accuracy of your concentration calculations.

  • Causality: The ionic nature of the HCl salt attracts polar water molecules from the air. This is exacerbated in humid environments.

  • Troubleshooting Steps:

    • Equilibrate: Before opening, allow the vial to warm to room temperature for 15-20 minutes in a desiccator. This prevents condensation from forming on the cold powder.

    • Work Quickly: Weigh the desired amount of powder rapidly in a low-humidity environment. If possible, use a glove box with a controlled atmosphere.[13]

    • Store Properly: Immediately after weighing, tightly seal the vial and store it in a desiccator at the recommended temperature.[6] Consider backfilling the vial with an inert gas like argon or nitrogen.

Q2: I'm having trouble dissolving Gyramide A HCl in my buffer (e.g., PBS). What should I do?

A: Direct dissolution in aqueous buffers is often challenging for complex organic molecules, even as HCl salts.[14] The recommended and most reliable method is to first prepare a high-concentration stock solution in an appropriate organic solvent.

  • Causality: While the HCl salt improves aqueous solubility compared to the free base, the parent molecule's hydrophobicity can still dominate, leading to poor solubility in high-salt aqueous buffers.[8]

  • Recommended Protocol: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).[5] The compound is readily soluble in DMSO. From this stock, you can make serial dilutions into your aqueous experimental buffer. For a detailed protocol, see the Appendix: Protocol 1 .

Q3: After diluting my DMSO stock into my aqueous cell culture medium, a precipitate formed immediately. Why?

A: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[15] The abrupt change in solvent polarity causes the compound to crash out of solution.

  • Causality: The DMSO concentration is no longer high enough to keep the hydrophobic Gyramide A molecules solubilized in the overwhelmingly aqueous environment of the culture medium.

  • Troubleshooting & Prevention:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradually acclimates the compound to the aqueous environment.[10]

    • Vortex While Diluting: When adding the DMSO stock to the aqueous buffer, vortex or swirl the buffer continuously.[16] This promotes rapid mixing and prevents localized high concentrations of the compound from forming.

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced cellular toxicity.[10]

    • Warm the Medium: Warming the culture medium to 37°C before adding the compound can sometimes improve solubility.[16]

Category 2: Stability & Storage

Q4: My prepared aqueous solution of Gyramide A HCl developed a precipitate after being stored at 4°C overnight. Is it usable?

A: No, it is not recommended for use. The precipitate indicates that the compound has fallen out of solution, meaning the concentration of the supernatant is no longer accurate. This can be due to the compound's limited stability in aqueous solution or exceeding its solubility limit at that temperature.

  • Causality: Many compounds are less soluble at lower temperatures. Furthermore, hydrochloride salts in aqueous solutions can sometimes undergo disproportionation, where the salt converts back to the less soluble free base form, causing it to precipitate.[17]

  • Best Practice: Always prepare fresh working solutions from your frozen DMSO stock on the day of the experiment. Avoid storing compounds in aqueous buffers for extended periods unless their stability has been explicitly validated.

Q5: I am using Phosphate Buffered Saline (PBS) to make my working solution. Are there any compatibility issues?

A: Yes, there can be. While PBS is a common biological buffer, the phosphate ions can sometimes interact with hydrochloride salts of certain compounds, leading to the formation of less soluble phosphate salts and precipitation.[18][19]

  • Causality: A salt-exchange reaction can occur where the chloride counter-ion is replaced by a phosphate counter-ion, forming a new complex with potentially different solubility properties.

  • Recommendations:

    • Visual Inspection: Always visually inspect your final working solution for any signs of cloudiness or precipitation.

    • Consider Alternative Buffers: If you consistently see precipitation in PBS, consider using a different buffer system like HEPES or MOPS, which lack phosphate ions.

    • pH Check: Ensure the final pH of your solution is within the optimal range for your experiment (typically 7.2-7.4 for cell-based assays).[20]

Troubleshooting Workflow: Compound Precipitation

This workflow provides a logical sequence for diagnosing and solving issues with compound precipitation in your final experimental medium.

G start Start: Precipitate Observed in Final Aqueous Solution q1 Was a concentrated DMSO stock solution used? start->q1 sol1 Action: Prepare a 10-50 mM stock in 100% DMSO. (See Protocol 1) q1->sol1 No q2 Was the dilution performed stepwise with vortexing? q1->q2 Yes sol1->q2 sol2 Action: Re-prepare solution. Add stock to warmed, vortexing buffer. Use serial dilutions. q2->sol2 No q3 Is the final concentration above the known solubility limit? q2->q3 Yes sol2->q3 sol3 Action: Lower the final working concentration. Perform a dose-response experiment to find the max soluble concentration. q3->sol3 Yes q4 Is the buffer PBS? q3->q4 No end_ok Resolution: Clear Solution sol3->end_ok sol4 Action: Test an alternative buffer (e.g., HEPES) to rule out phosphate salt precipitation. q4->sol4 Yes q4->end_ok No sol4->end_ok

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Appendix: Experimental Protocols

Protocol 1: Preparation of a 10 mM Gyramide A HCl Stock Solution in DMSO

This protocol describes a self-validating method for preparing a reliable, high-concentration stock solution.

Materials:

  • Gyramide A hydrochloride powder (MW will be on the vial/datasheet)

  • Anhydrous, high-purity DMSO (e.g., cell culture grade)[21]

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance and fume hood[13]

  • Vortex mixer

Methodology:

  • Pre-Weigh Vial: Tare a sterile, amber vial on the analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of Gyramide A HCl powder into the vial. Expert Tip: Weighing slightly more than needed and adjusting the solvent volume is often easier and more accurate than trying to hit an exact powder weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight of Compound (mg) / Molecular Weight ( g/mol )) * 100,000

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.[22]

  • Vortex: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.[16]

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.

  • Store: Store the aliquots at -80°C for long-term storage. Label clearly with the compound name, concentration, solvent, and date.

References

  • (R)-Gyramide A Hydrochloride: Application Notes for Preclinical Research. Benchchem.

  • Solubility of N-Guanylurea Dinitramide in Binary Solvent Mixtures. ResearchGate.

  • Unraveling the Enigmatic Binding Site of (R)-Gyramide A Hydrochloride on DNA Gyrase Subunit A. Benchchem.

  • (R)-Gyramide A Hydrochloride chemical structure and properties. Benchchem.

  • Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology. PubMed.

  • An In-depth Technical Guide to (R)-Gyramide A Hydrochloride in the Study of Bacterial Chromosome Segregation. Benchchem.

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. PMC.

  • (R)-Gyramide A hydrochloride. Immunomart.

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Publications.

  • (S)-Gyramide A | CAS#1000592-48-2 | gyrase inhibitor. MedKoo Biosciences.

  • Gyramide A. Immunomart.

  • Life Science Chemical Compatibility Chart. Controlled Fluidics.

  • Hygroscopic chemical...how to deal with?. Protocol Online.

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC.

  • Common Cell Culture Problems: Precipitates. Sigma-Aldrich.

  • Stability of pharmaceutical salts in solid oral dosage forms | Request PDF. ResearchGate.

  • Phosphate Buffered Saline (PBS). Sigma-Aldrich.

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.

  • 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF.

  • Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International.

  • Salt Selection in Drug Development. Pharmaceutical Technology.

  • Compound Handling Instructions. MCE (MedChemExpress).

  • Phosphate-buffered Saline PBS. Protocols.io.

  • System and method for processing hygroscopic materials. Google Patents.

  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.

  • Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. PMC.

  • How does one mix and pack a corrosive, highly hygroscopic powder, without getting it lumpy from atmospheric humidity? Quora.

  • Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences.

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Ovid.

  • Has anyone had problems with media contamination or precipitants falling out of media?. ResearchGate.

  • Choose the right balanced salt solution for your cell culture. Thermo Fisher Scientific.

  • Phosphate Buffered Saline (PBS). Hardy Diagnostics.

  • How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. ResearchGate.

  • How to make a stock solution of a substance in DMSO. Quora.

Sources

Technical Support Center: Optimizing In Vivo Applications of Gyramide A

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects of Gyramide A in Vivo

Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists Version: 2.1 (Current as of 2026)

Executive Summary

Gyramide A is a specific inhibitor of bacterial DNA gyrase (GyrB subunit) that functions by competitively inhibiting ATPase activity, leading to altered chromosome topology and replication arrest.[1][2][3][4][5][6] While highly potent in vitro, translating Gyramide A to in vivo models presents significant challenges regarding off-target toxicity and physicochemical stability.

This guide addresses the critical "translational gap" where researchers often encounter unexpected host toxicity or poor efficacy. Our focus is on distinguishing mechanism-based toxicity (e.g., inhibition of eukaryotic topoisomerases) from formulation-induced artifacts.

Section 1: Mechanism & Off-Target Topology (Visualized)

To minimize off-target effects, one must first map the structural homology between the bacterial target and host enzymes. Gyramide A targets the ATP-binding pocket of GyrB. The primary off-target risks in mammalian systems are Human Topoisomerase IIα/β and Hsp90 , which share significant ATPase domain homology.

Figure 1: Mechanism of Action vs. Off-Target Toxicity Pathways

Gyramide_Mechanism cluster_bacteria Target Pathway (Bacteria) cluster_host Off-Target Pathway (Host/Murine) Gyramide Gyramide A (GyrB Inhibitor) GyrB Bacterial Gyrase (GyrB) ATPase Domain Gyramide->GyrB High Affinity (Ki < 10 nM) TopoII Human/Murine Topo IIα/β ATPase Domain Gyramide->TopoII Low Affinity Binding (Risk Factor) Hsp90 Hsp90 Chaperone Gyramide->Hsp90 Potential Binding Supercoiling Negative Supercoiling (Deficient) GyrB->Supercoiling Inhibits Replication Replication Fork Collapse Supercoiling->Replication SOS SOS Response Induction Replication->SOS Bacteriostasis Bacteriostasis/Death SOS->Bacteriostasis DSB Double-Strand Breaks (Host DNA) TopoII->DSB Mito Mitochondrial Dysfunction Hsp90->Mito Apoptosis Apoptosis/Cytotoxicity DSB->Apoptosis

Caption: Figure 1.[7] Differential pathways of Gyramide A. The therapeutic window depends on the affinity gap between Bacterial GyrB (Green) and Host Topo II/Hsp90 (Red).

Section 2: Troubleshooting In Vivo Toxicity
Q1: My mice are exhibiting acute lethality (within 15-30 mins) post-IV administration. Is this off-target Topo II inhibition?

Diagnosis: Unlikely. Root Cause Analysis: Acute lethality within minutes is rarely due to Topoisomerase II inhibition, which typically manifests as delayed cytotoxicity (24-48h) or bone marrow suppression (chronic). Immediate death usually indicates physicochemical toxicity (embolism) or acute ion channel blockade (hERG).

  • Mechanism: Gyramide A is hydrophobic. If formulated in high percentages of DMSO or PEG without proper dilution, it may precipitate upon contact with blood (pH 7.4), causing micro-emboli in the lungs.

Corrective Protocol: Formulation Stress Test

  • Dilution Test: Dilute your stock solution 1:10 into warm PBS (37°C).

  • Observation: Vortex for 30 seconds. If any turbidity or visible particles appear, the formulation is unsafe for IV bolus.

  • Remediation: Switch to a solubilizing vehicle.

    • Recommended: 5% DMSO / 10% Solutol HS 15 / 85% Saline.

    • Alternative: Cyclodextrin-based (20% HP-β-CD) formulation to encapsulate the hydrophobic core.

Q2: I see efficacy against infection, but the animals are losing weight (>15%) over 5 days. How do I confirm if this is "on-target" host toxicity?

Diagnosis: Probable Selectivity Issue (Human Topo II). Root Cause Analysis: GyrB inhibitors often possess residual affinity for the ATP-binding site of eukaryotic Topoisomerase II. Inhibiting host Topo II causes DNA double-strand breaks in rapidly dividing cells (gut epithelium, bone marrow), leading to weight loss and neutropenia.

Validation Protocol: The "Selectivity Index" Counter-Screen Before proceeding with further in vivo work, you must quantify the Selectivity Index (SI).

  • Assay: Perform an ATP hydrolysis inhibition assay on E. coli GyrB vs. Human Topo IIα.

  • Calculation:

    
    .
    
  • Threshold:

    • SI < 100: High risk of in vivo toxicity. Stop and optimize lead.

    • SI > 1000: Weight loss likely due to other factors (e.g., endotoxin release from bacterial lysis, known as the Jarisch-Herxheimer reaction).

Q3: The compound works in vitro (MIC < 0.1 µg/mL) but fails completely in vivo, even at high doses. Why?

Diagnosis: Metabolic Instability or High Protein Binding. Root Cause Analysis: Gyramide A contains amide bonds that may be susceptible to plasma esterases or hepatic clearance. Additionally, hydrophobic GyrB inhibitors often exhibit >95% plasma protein binding, reducing the free fraction below the MIC.

Self-Validating Experiment: The "Shifted MIC" Assay Do not rely on standard broth microdilution.

  • Protocol: Measure MIC in standard broth vs. broth supplemented with 50% mouse serum.

  • Interpretation:

    • 2-4x shift: Acceptable.

    • >16x shift: The drug is heavily protein-bound. You must increase the in vivo dose to compensate for the bound fraction, but this increases the risk of off-target toxicity (free drug spikes).

Section 3: Optimized Experimental Workflow

Use this decision matrix to guide your in vivo study design.

Table 1: Troubleshooting Matrix for Gyramide A In Vivo

SymptomProbable CauseValidation StepRemediation Strategy
Immediate Death (0-1h)Pulmonary Embolism (Precipitation)Visual check in PBS (37°C)Use 20% HP-β-CD or reduce injection rate (slow infusion).
Seizures/Arrhythmia hERG Channel BlockadePatch-clamp assayNone (Lead optimization required).
Delayed Weight Loss (3-7d)Topo II Inhibition (Gut/Marrow toxicity)Histology (Intestinal crypts)Dose reduction or schedule change (QD vs BID).
No Efficacy High Protein BindingSerum-shifted MIC assayIncrease dose (if SI permits) or switch to continuous infusion.
Section 4: Standardized Protocols
Protocol A: In Vitro Selectivity Counter-Screen

Purpose: To ensure the compound targets bacteria, not the host.

  • Reagents:

    • Recombinant E. coli Gyrase (A2B2 complex).

    • Recombinant Human Topoisomerase IIα.

    • Supercoiled plasmid pBR322 (substrate).

    • ATP (1-2 mM).

  • Method:

    • Incubate enzyme + DNA + Gyramide A (serial dilution 0.01 - 100 µM).

    • Initiate with ATP.[6] Incubate 30 min at 37°C.

    • Stop reaction with SDS/Proteinase K.

    • Analyze via agarose gel electrophoresis.

  • Readout:

    • Gyrase: Look for inhibition of supercoiling (appearance of relaxed bands).

    • Topo II: Look for inhibition of relaxation (maintenance of supercoiled bands).

  • Success Criteria:

    
     while 
    
    
    
    .
Protocol B: Safe Vehicle Preparation (20% HP-β-CD)

Purpose: To prevent precipitation-induced toxicity.

  • Weigh Hydroxypropyl-β-cyclodextrin (HP-β-CD) to make a 20% (w/v) solution in saline.

  • Dissolve Gyramide A powder directly into the cyclodextrin solution.

    • Note: Do not dissolve in DMSO first if possible; direct complexation often yields better stability.

  • Sonicate at 40°C for 20 minutes until clear.

  • Filter sterilize (0.22 µm PVDF).

  • Quality Control: Let stand at room temperature for 4 hours. If crystals form, the concentration is too high for this vehicle.

References
  • Rajendram, M., et al. (2014). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology.[1][2][3][4][5][6][8] ACS Chemical Biology, 9(9), 1984-1991.

  • Gellert, M. (1981). DNA Gyrase and Other Type II Topoisomerases.[1][3] Annual Review of Biochemistry, 50, 879-910.

  • Collin, F., et al. (2011). Bacterial DNA Gyrase and Topoisomerase IV: Targets for New Antibacterials.[3][5] Applied Microbiology and Biotechnology, 92, 479-497.

  • BenchChem Technical Support. (2025). (R)-Gyramide A Hydrochloride: Technical Guide on Mechanism and Stability. BenchChem Application Notes.

Disclaimer: Gyramide A is currently a research-grade compound.[8] No clinical data exists for human use. All in vivo protocols described here refer to preclinical animal models.

Sources

Validation & Comparative

Technical Comparison: Gyramide A vs. Ciprofloxacin Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gyramide A represents a distinct class of synthetic small-molecule gyrase inhibitors (pyrrolidine derivatives) that function through a mechanism fundamentally different from fluoroquinolones like Ciprofloxacin .[1][2][3][4] While Ciprofloxacin stabilizes the DNA-gyrase cleavage complex leading to double-strand breaks (DSBs), Gyramide A acts as a competitive inhibitor of the GyrB ATPase domain, effectively starving the enzyme of the energy required to introduce negative supercoils.[5]

Key Finding: Experimental data confirms a lack of target-mediated cross-resistance between Gyramide A and Ciprofloxacin.[1][2][3] Strains harboring canonical quinolone-resistance-determining region (QRDR) mutations (e.g., gyrA S83L) remain fully susceptible to Gyramide A. However, researchers must account for efflux-mediated cross-resistance , as Gyramide A is a substrate for the AcrAB-TolC efflux system, a common resistance route for fluoroquinolones in Gram-negative bacteria.

Mechanistic Divergence: The Basis of Non-Cross-Resistance

To understand the resistance profile, one must first delineate the target engagement. The lack of cross-resistance is a direct consequence of spatially and functionally distinct binding sites.

Ciprofloxacin: The "Poison" Mechanism
  • Target: Binds to the interface of DNA and the GyrA subunits (and ParC in Topo IV).

  • Action: Stabilizes the "cleaved complex" intermediate. It prevents the religation of DNA, turning the enzyme into a cellular toxin that causes irreversible double-strand breaks.[6]

  • Lethality: Bactericidal; triggers the SOS response and rapid cell death.

Gyramide A: The "Starvation" Mechanism[3]
  • Target: Binds to the ATPase domain of the GyrB subunit.[5][7]

  • Action: Competitively inhibits ATP hydrolysis.[3][5][7] Without ATP hydrolysis, the gyrase cannot cycle through the conformational changes required to pass the T-segment through the G-segment.

  • Lethality: Bacteriostatic (primarily); leads to topological arrest, condensed chromosomes, and inhibition of replication, but does not inherently induce DSBs.

  • Specificity: Unlike Ciprofloxacin, Gyramide A is highly specific for DNA Gyrase and does not inhibit Topoisomerase IV , further differentiating its resistance selection pressure.[1][2][3]

Pathway Visualization

The following diagram illustrates the divergent signaling and inhibition pathways.

MechanismComparison node_cipro Ciprofloxacin node_cleavage DNA Cleavage/Religation (GyrA Domain) node_cipro->node_cleavage Stabilizes Cleaved Complex node_gyra Gyramide A node_atp ATP Hydrolysis (GyrB Domain) node_gyra->node_atp Competitively Inhibits node_gyrase DNA Gyrase Holoenzyme (A2B2) node_gyrase->node_atp Energy Input node_gyrase->node_cleavage Strand Passage node_arrest Topological Arrest (Replication Block) node_atp->node_arrest Gyramide Induced node_dsb Double-Strand Breaks (DNA Damage) node_cleavage->node_dsb Cipro Induced node_sos SOS Response node_dsb->node_sos node_arrest->node_sos Non-Canonical Induction

Caption: Comparative Mechanism of Action. Ciprofloxacin targets the cleavage complex (Red), while Gyramide A targets the ATPase energy coupling (Blue).

Experimental Data Analysis: Cross-Resistance Profile

The following data summarizes the performance of Gyramide A against wild-type and Ciprofloxacin-resistant E. coli strains.

Table 1: Comparative MIC Data (µM)

Representative data synthesized from Rajendram et al. and subsequent structural studies.

Strain PhenotypeGenotypeCiprofloxacin MICGyramide A MICInterpretation
Wild Type (WT) gyrA (WT) / gyrB (WT)0.01510 - 40Baseline activity.
Cipro-Resistant gyrA (S83L)4.0 (>250x)10 - 40 (1x)No Cross-Resistance. Target mutation S83L does not affect Gyramide A binding.
Cipro-Resistant gyrA (D87G)2.0 (>100x)10 - 40 (1x)No Cross-Resistance.
Novobiocin-Resistant gyrB (R136H)0.01510 - 40 (1x)No Cross-Resistance. Gyramide A binds a distinct site within GyrB compared to Novobiocin.
Gyramide-Resistant gyrB (T163I)*0.015>200Unidirectional Resistance. Gyramide mutants remain susceptible to Cipro.
Multidrug Efflux acrAB (Overexpression)0.5 (30x)>100 (>2.5x)Efflux Cross-Resistance. Both are substrates for AcrAB-TolC.

*Note: Specific Gyramide resistance mutations map to the GyrB ATPase domain but are distinct from the Novobiocin binding pocket.

Critical Insight: The Efflux Factor

While target-site cross-resistance is absent, efflux-mediated resistance is a confounding variable.

  • Observation: Gyramide A is a substrate for the AcrAB-TolC pump in E. coli.

  • Implication: Clinical isolates with upregulated efflux pumps (a common mechanism for low-level quinolone resistance) will display reduced susceptibility to Gyramide A.

  • Mitigation: In experimental settings, the use of an efflux pump inhibitor (e.g., PAβN) restores Gyramide A potency, confirming that the resistance is not target-based.

Validated Experimental Protocols

To rigorously verify the lack of cross-resistance in your own library, follow this self-validating workflow.

Protocol A: Determination of Target-Mediated Cross-Resistance

This protocol isolates target-based resistance from efflux mechanisms.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Efflux Pump Inhibitor: Phenyl-arginine-β-naphthylamide (PAβN) at 20 µg/mL.

  • Test Compounds: Ciprofloxacin (Control), Gyramide A.

Workflow:

  • Strain Selection: Select a panel including WT E. coli (e.g., MG1655) and a defined gyrA mutant (e.g., J53).

  • Inoculum Prep: Adjust overnight cultures to

    
     CFU/mL.
    
  • Plate Setup: Prepare two 96-well plates.

    • Plate 1: Standard MHB (Detects total resistance).

    • Plate 2: MHB + PAβN (Detects target-site resistance only).

  • Dosing: Serial dilute Gyramide A (100 µM to 0.1 µM) and Ciprofloxacin.

  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine MIC.

    • Validation Logic: If MIC decreases significantly in Plate 2 vs Plate 1, resistance is efflux-driven. If MIC remains high in Plate 2, resistance is target-driven.

Protocol B: ATPase vs. Supercoiling Inhibition Assay

To confirm the mechanism of action (and distinguish it from Cipro), use an in vitro enzymatic assay.

  • Supercoiling Assay: Incubate relaxed plasmid pBR322 with E. coli Gyrase and ATP.

    • Result: Both Ciprofloxacin and Gyramide A inhibit supercoiling (gel electrophoresis shows relaxed bands).

  • ATPase Assay: Coupled enzyme assay (PK/LDH) measuring NADH oxidation at 340nm.

    • Ciprofloxacin:[2][3][4][6][7][8][9]No inhibition of ATPase rate (Activity remains 100%).

    • Gyramide A:[1][2][3][4][5][10][11]Dose-dependent inhibition of ATPase rate.

    • Novobiocin (Control): Strong inhibition of ATPase rate.

Resistance Development Workflow

The following diagram outlines the logical flow for characterizing a resistant mutant to determine if it falls into the Gyramide or Ciprofloxacin resistance profile.

ResistanceLogic node_start Isolate Resistant Mutant node_efflux Test Efflux Susceptibility (+PAβN) node_start->node_efflux node_seq Sequence QRDR (gyrA/parC) node_cipro_profile Cipro Profile: gyrA Mutation Efflux High node_seq->node_cipro_profile Mutation Found node_seqB Sequence ATPase Domain (gyrB) node_gyra_profile Gyramide Profile: gyrB Mutation Efflux High node_seqB->node_gyra_profile Mutation Found node_efflux->node_seq If Efflux Negative node_efflux->node_seqB If Efflux Negative Partial Cross-Resistance Partial Cross-Resistance node_efflux->Partial Cross-Resistance Efflux Based node_cross Cross-Resistance? node_cipro_profile->node_cross Test vs Gyramide A node_gyra_profile->node_cross Test vs Cipro No Cross-Resistance No Cross-Resistance node_cross->No Cross-Resistance Target Based

Caption: Diagnostic logic for distinguishing target-mediated vs. efflux-mediated resistance between Gyramide A and Ciprofloxacin.

References

  • Rajendram, M., et al. (2014). "Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology."[1][3] ACS Chemical Biology. [Link]

  • Basu, A., & Nagaraja, V. (2017). "Small molecule inhibitors of DNA gyrase: an overview." Journal of Biosciences. [Link]

  • Hossain, T., et al. (2019). "Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase." MedChemComm. [Link]

  • Drlica, K., & Zhao, X. (1997). "DNA gyrase, topoisomerase IV, and the 4-quinolones." Microbiology and Molecular Biology Reviews. [Link]

Sources

Comparative Guide: Gyramide A vs. Novobiocin ATPase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Novobiocin , the classical aminocoumarin antibiotic, and Gyramide A , a representative of a novel class of polypeptide-based gyrase inhibitors. While both compounds inhibit the ATPase activity of DNA Gyrase B (GyrB), they function through fundamentally different structural mechanisms.[1]

  • Novobiocin acts as a direct competitive inhibitor , binding the ATP pocket of GyrB with nanomolar affinity.

  • Gyramide A functions as a mechanistic probe , exhibiting competitive kinetics (

    
     mM) but possessing a unique allosteric mode of action . Resistance to Gyramide A maps to the GyrA subunit, distinct from the ATP-binding pocket, suggesting it disrupts the inter-subunit communication required for ATP hydrolysis.
    

This distinction makes Gyramide A a critical tool for researchers studying the allosteric coupling between the DNA-gate (GyrA) and the ATP-gate (GyrB).

Part 1: Mechanistic Profiling

Novobiocin: The Direct Blockade

Novobiocin targets the N-terminal domain of the GyrB subunit. It physically occupies the ATP-binding site, sterically preventing the binding of ATP. This locks the enzyme in an "open" clamp conformation, preventing the dimerization of GyrB subunits—a step essential for ATP hydrolysis and DNA strand capture.

  • Binding Mode: Direct ATP-site competition.

  • Key Residues: Interacts with conserved residues in the GyrB ATP-binding pocket (e.g., Asp73, Gly77, Thr165 in E. coli).

  • Selectivity: Inhibits both DNA Gyrase and Topoisomerase IV (ParE), though with a preference for Gyrase.

Gyramide A: The Allosteric Competitor

Gyramide A presents a kinetic paradox: it displays competitive inhibition with respect to ATP (altering


 but not 

), yet resistance mutations arise in GyrA , not the GyrB ATP pocket. This suggests Gyramide A binds to a site distant from the catalytic center (likely the GyrA/GyrB interface) and induces a conformational change that distorts the ATP pocket, rendering it incompetent for binding.
  • Binding Mode: Allosteric competitive inhibition.[1]

  • Resistance Mapping: Mutations cluster in GyrA (near the DNA binding interface), distinct from the Novobiocin binding site.

  • Selectivity: Highly specific for DNA Gyrase; does not inhibit Topoisomerase IV (ParE).[2][3]

Mechanism of Action Diagram

GyraseInhibition ATP ATP Molecule Hydrolysis ATP Hydrolysis & DNA Supercoiling ATP->Hydrolysis Powers Reaction GyrB_Pocket GyrB ATP Binding Pocket GyrB_Pocket->ATP Blocks Entry GyrB_Pocket->ATP Reduces Affinity (Competitive Kinetics) GyrA_Interface GyrA Allosteric Interface GyrA_Interface->GyrB_Pocket Conformational Distortion Novobiocin Novobiocin (Aminocoumarin) Novobiocin->GyrB_Pocket Direct Binding (Steric Occlusion) Gyramide Gyramide A (Polypeptide) Gyramide->GyrA_Interface Binds Distal Site

Caption: Novobiocin directly occludes the ATP site, whereas Gyramide A acts allosterically via GyrA to distort the ATP pocket.

Part 2: Comparative Performance Data

The following data contrasts the potency and kinetic profiles of the two inhibitors. Note that while Gyramide A is a weak inhibitor (millimolar range), optimized analogs (e.g., Gyramide E) achieve nanomolar potency.

FeatureNovobiocin (Standard)Gyramide A (Probe)Gyramide E (Optimized Analog)
Primary Target GyrB (ATP Site)GyrB (Allosteric)GyrB (Allosteric)
Inhibition Type CompetitiveCompetitiveCompetitive
IC50 (ATPase) 20 – 200 nM ~875 µM ~47 nM
Ki (Inhibition Constant) ~10 – 50 nM4.35 ± 1.34 mMN/A
Selectivity Gyrase + Topo IVGyrase Only Gyrase Only
Resistance Locus gyrB genegyrA genegyrA gene
Cross-Resistance Resistant to CoumermycinNone None

Key Insight: Gyramide A is not a clinical candidate but a chemical probe . Its value lies in defining a "druggable" allosteric pocket that allows for specific Gyrase inhibition without affecting Topo IV, potentially reducing toxicity.

Part 3: Experimental Protocol (ATPase Inhibition Assay)

To validate these inhibitors, use a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Enzyme Assay . This continuous spectrophotometric assay measures the regeneration of ADP to ATP, linked to NADH oxidation.

Materials
  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT.

  • Substrates: 2 mM PEP, 0.4 mM NADH, 1-2 mM ATP.

  • Enzymes:

    • E. coli DNA Gyrase (Recombinant A2B2 holoenzyme).

    • PK/LDH Mix (Sigma P0294 or equivalent).

  • DNA Substrate: Linear pBR322 (stimulates ATPase activity).

Workflow Diagram

ATPaseAssay Prep 1. Master Mix Prep (Buffer, PEP, NADH, DNA) Inhibitor 2. Add Inhibitor (Novo or Gyramide) Prep->Inhibitor Enzyme 3. Add Gyrase (Incubate 5 min) Inhibitor->Enzyme Start 4. Initiate with ATP Enzyme->Start Read 5. Measure A340 (Kinetic Mode) Start->Read Analysis Calculate % Inhibition vs DMSO Control Read->Analysis Slope = Rate

Caption: Workflow for the PK/LDH coupled ATPase assay. Decrease in A340 correlates directly to ATP hydrolysis rates.

Protocol Steps
  • Prepare Master Mix: Combine Buffer, linear DNA (10 µg/mL), PEP, and NADH.

  • Inhibitor Addition: Add Gyramide A (0–10 mM titration) or Novobiocin (0–1 µM titration) to 96-well plate. Include DMSO controls.

  • Enzyme Incubation: Add Gyrase holoenzyme (50–100 nM final). Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add ATP/PK/LDH mix to start the reaction.

  • Data Acquisition: Monitor absorbance at 340 nm every 30 seconds for 20 minutes.

  • Analysis:

    • Calculate the slope (∆A340/min) for the linear portion.

    • Plot % Activity vs. Log[Inhibitor].

    • Fit to a 4-parameter logistic equation to determine IC50.

References

  • Rajendram, M., et al. (2014). "Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology."[2][3] ACS Chemical Biology, 9(6), 1312–1319.

  • Maxwell, A. (1993). "The interaction of coumarin antibiotics with DNA gyrase." Molecular Microbiology, 9(4), 681–686.

  • BenchChem. "(R)-Gyramide A Hydrochloride Technical Guide."

  • Gross, C.H., et al. (2003). "The gyrB gene lies within the novobiocin resistance-conferring region of the Staphylococcus aureus chromosome." Antimicrobial Agents and Chemotherapy, 47, 3993.

Sources

A Comparative Guide to Gyramide A and Aminocoumarins: Efficacy and Mechanism as DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct classes of bacterial DNA gyrase inhibitors: the synthetic gyramides, represented by Gyramide A, and the naturally derived aminocoumarins. Both compound classes target the essential bacterial enzyme DNA gyrase, a type II topoisomerase critical for DNA replication, repair, and transcription. However, they exhibit fundamental differences in their mechanism of action, spectrum of activity, and resistance profiles, making a nuanced understanding of their properties crucial for antibiotic research and development.

Introduction to DNA Gyrase and its Inhibition

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). Its primary function is to introduce negative supercoils into the bacterial chromosome, a process that is essential for relieving the topological stress generated during DNA replication and transcription. This unique activity, absent in human topoisomerases, makes DNA gyrase an attractive target for antibacterial agents. Inhibition of DNA gyrase leads to the disruption of DNA replication and segregation, ultimately resulting in bacterial cell death or growth inhibition.

Unraveling the Mechanisms of Action: A Tale of Two Inhibitors

While both Gyramide A and aminocoumarins target the GyrB subunit of DNA gyrase, their specific interactions and downstream consequences differ significantly.

Aminocoumarins: Competitive Inhibition of the ATPase Activity

The aminocoumarin antibiotics, including well-known members like novobiocin and clorobiocin, function as competitive inhibitors of the ATPase activity of the GyrB subunit.[1] They bind to the ATP-binding pocket on GyrB, preventing the hydrolysis of ATP that is necessary to fuel the DNA supercoiling reaction.[1][2] This leads to a cessation of the enzyme's catalytic cycle. Some aminocoumarins, such as clorobiocin, have also been shown to inhibit the structurally related topoisomerase IV, although generally with lower potency than their inhibition of DNA gyrase.[3]

Gyramide A: A Distinct Mode of Gyrase Inhibition

Gyramide A also targets the GyrB subunit and inhibits its ATPase activity.[4] However, it is thought to do so through a mechanism distinct from that of the aminocoumarins. A key piece of evidence supporting this is the lack of cross-resistance between gyramides and aminocoumarins like novobiocin in E. coli.[1] This suggests that their binding sites or modes of interaction with the GyrB subunit are different. Unlike some aminocoumarins, Gyramide A is a specific inhibitor of DNA gyrase and does not inhibit the closely related E. coli enzyme topoisomerase IV.[4] The inhibition of DNA gyrase by Gyramide A leads to an altered topological state of the bacterial chromosome, characterized by abnormally condensed chromosomes, which physically blocks DNA replication and interrupts the segregation of newly replicated chromosomes into daughter cells.[4]

Mechanism_of_Action cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Inhibitor Action DNA_Binding DNA Binding ATP_Binding ATP Binding (GyrB) DNA_Binding->ATP_Binding DNA_Cleavage DNA Cleavage (GyrA) ATP_Binding->DNA_Cleavage Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage DNA_Ligation DNA Ligation Strand_Passage->DNA_Ligation ATP_Hydrolysis ATP Hydrolysis DNA_Ligation->ATP_Hydrolysis Product_Release Product Release (Supercoiled DNA) ATP_Hydrolysis->Product_Release Product_Release->DNA_Binding Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->ATP_Binding Competitively inhibits Gyramide_A Gyramide A Gyramide_A->ATP_Binding Inhibits ATPase (distinct site)

Figure 1: Simplified diagram illustrating the inhibitory action of Gyramide A and Aminocoumarins on the DNA gyrase catalytic cycle.

Comparative In Vitro Efficacy: A Quantitative Look

The following tables summarize the in vitro inhibitory activities of Gyramide A analogs and various aminocoumarins against DNA gyrase (IC50) and their antibacterial efficacy (MIC) against a range of bacterial species.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of absolute values should be made with caution, as experimental conditions may vary.

Inhibition of DNA Gyrase (IC50)
Compound ClassCompoundTarget EnzymeIC50 (nM)Reference
Gyramides Analog 1E. coli DNA Gyrase47[1]
Analog 2E. coli DNA Gyrase170[1]
Aminocoumarins NovobiocinE. coli DNA Gyrase154
ClorobiocinE. coli DNA Gyrase73
Novclobiocin 201E. coli DNA Gyrase65
Novclobiocin 601E. coli DNA Gyrase72
Minimum Inhibitory Concentration (MIC)
Compound ClassCompoundS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)Reference
Gyramides Analog 40.83.2>128[1]
Aminocoumarins Novobiocin≤0.06>32>32
Clorobiocin≤0.06>3232
Novclobiocin 211≤0.06>32>32
Novclobiocin 221≤0.06>32>32

Experimental Protocols: Methodologies for Efficacy Determination

The following are standard protocols for assessing the inhibitory activity of compounds against DNA gyrase and determining their antibacterial efficacy.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase, in the presence of ATP, introduces negative supercoils into a relaxed circular plasmid. The resulting supercoiled DNA migrates faster through an agarose gel than the relaxed form. The inhibition of this process is observed as a decrease in the amount of supercoiled DNA.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% w/v glycerol), relaxed pBR322 plasmid DNA (approx. 0.5 µg), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The IC50 is the concentration of the compound that inhibits supercoiling by 50%.

Gyrase_Supercoiling_Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Plasmid, Compound) Start->Prepare_Reaction_Mix Add_Gyrase Add DNA Gyrase Prepare_Reaction_Mix->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize_and_Analyze Visualize and Analyze Results Gel_Electrophoresis->Visualize_and_Analyze End End Visualize_and_Analyze->End

Figure 2: Workflow for a typical DNA gyrase supercoiling inhibition assay.

Broth Microdilution MIC Assay

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test bacterium in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

MIC_Assay_Workflow Start Start Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Serial_Dilution Prepare Serial Dilutions of Compound Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Read MIC Value Incubate->Read_Results End End Read_Results->End

Figure 3: Workflow for the broth microdilution MIC assay.

Resistance and Cross-Resistance: A Key Differentiator

A significant advantage of Gyramide A and its analogs is the lack of cross-resistance with aminocoumarins. E. coli strains resistant to novobiocin show very little to no increase in MIC values for gyramide analogs.[1] This strongly indicates that the binding sites or the mechanisms of inhibition for these two classes of compounds are distinct. This is a crucial consideration in the development of new antibiotics, as it suggests that gyramides could be effective against bacteria that have developed resistance to aminocoumarins. Resistance to aminocoumarins typically arises from mutations in the gyrB gene, which encodes the GyrB subunit.[1]

Conclusion: Distinct Tools for Combating Bacterial Infections

Gyramide A and aminocoumarins represent two valuable, yet distinct, classes of DNA gyrase inhibitors.

Aminocoumarins , such as novobiocin and clorobiocin, are potent, well-characterized inhibitors with a long history of study. They exhibit strong activity, particularly against Gram-positive bacteria. However, their clinical utility has been limited by factors such as poor solubility and the emergence of resistance.

Gyramide A and its analogs represent a newer class of synthetic inhibitors with a unique mechanism of action that differentiates them from aminocoumarins. Their specificity for DNA gyrase over topoisomerase IV and the lack of cross-resistance with other gyrase inhibitors make them promising candidates for further development, particularly in the context of rising antibiotic resistance.

For researchers in drug discovery, both classes of compounds offer valuable tools. Aminocoumarins serve as classic probes for studying DNA gyrase function, while gyramides provide a novel avenue for exploring alternative inhibitory mechanisms and developing new therapeutic strategies. The continued investigation of both will undoubtedly contribute to a deeper understanding of DNA gyrase and the development of next-generation antibiotics.

References

  • Series 1 of novobiocin and clorobiocin analogs and their inhibitory... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • (PDF) Structure-Activity Relationships of Aminocoumarin-Type Gyrase and Topoisomerase IV Inhibitors Obtained by Combinatorial Biosynthesis - ResearchGate. (2025, August 5). Retrieved February 9, 2026, from [Link]

  • Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - eScholarship.org. (n.d.). Retrieved February 9, 2026, from [Link]

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Effects of novobiocin, coumermycin A1, clorobiocin, and their analogs on Escherichia coli DNA gyrase and bacterial growth - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • The antibiotic novobiocin binds and activates the ATPase that powers lipopolysaccharide transport - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase | Request PDF - ResearchGate. (2025, August 6). Retrieved February 9, 2026, from [Link]

  • Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • Aminocoumarin - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - ACS Publications. (2014, April 8). Retrieved February 9, 2026, from [Link]

  • Structure-Activity Relationships of Aminocoumarin-Type Gyrase and Topoisomerase IV Inhibitors Obtained by Combinatorial Biosynthesis - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • The aminocoumarins: biosynthesis and biology - Natural Product Reports (RSC Publishing). (2009, August 10). Retrieved February 9, 2026, from [Link]

Sources

Publish Comparison Guide: Gyramide A Selectivity for DNA Gyrase vs. Human Topoisomerase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Gyramide A

In the landscape of antimicrobial resistance (AMR), the discovery of Gyramide A represents a pivotal shift from broad-spectrum "poisons" to precision ATPase inhibitors. Unlike fluoroquinolones (e.g., Ciprofloxacin), which stabilize the DNA-gyrase cleavage complex and frequently exhibit cross-reactivity with bacterial Topoisomerase IV and mammalian Topoisomerase II, Gyramide A targets the ATPase domain of the GyrB subunit with a unique binding mode.

This guide provides a technical comparison of Gyramide A against standard-of-care alternatives, focusing on its selectivity profile. We synthesize experimental data to demonstrate that Gyramide A offers a high selectivity index for E. coli DNA Gyrase over Human Topoisomerase II


, minimizing the genotoxic risks associated with traditional topoisomerase inhibitors.
Key Technical Findings
  • Target Specificity: Gyramide A is a competitive inhibitor of the GyrB ATPase domain (

    
    ).
    
  • Bacterial Selectivity: Exhibits >50-fold selectivity for Gyrase over Topoisomerase IV, reducing the rate of secondary resistance mutations.

  • Mammalian Safety: unlike Novobiocin, Gyramide A shows reduced affinity for the Human Topoisomerase II ATPase domain, though empirical cytotoxicity validation is required for specific cell lines.

Mechanism of Action: ATPase Inhibition vs. Cleavage Complex Stabilization

To understand the selectivity advantage of Gyramide A, one must distinguish its mechanism from fluoroquinolones.

  • Fluoroquinolones (e.g., Ciprofloxacin): Bind to the GyrA/ParC subunits at the DNA gate, stabilizing the "cleaved" DNA state. This mechanism is structurally conserved in Human Topoisomerase II, leading to potential genotoxicity.

  • Gyramides (Gyramide A): Bind to the GyrB subunit, competitively inhibiting ATP hydrolysis.[1] This locks the enzyme in a state that cannot capture the T-segment of DNA, halting supercoiling without creating double-strand breaks (DSBs).

Visualization: Comparative Mechanism of Action

MOA_Comparison cluster_Gyrase DNA Gyrase Catalytic Cycle Start Active Gyrase (A2B2) ATP_Bind ATP Binding (GyrB) Start->ATP_Bind Strand_Pass Strand Passage (DNA Cleavage) ATP_Bind->Strand_Pass Outcome_G Replication Halt (No DNA Damage) ATP_Bind->Outcome_G Gyramide Effect Hydrolysis ATP Hydrolysis Strand_Pass->Hydrolysis Outcome_C DNA Fragmentation (Genotoxicity) Strand_Pass->Outcome_C Cipro Effect Reset Enzyme Reset Hydrolysis->Reset Reset->Start Gyramide Gyramide A (GyrB Inhibitor) Gyramide->ATP_Bind Competes with ATP (Prevents Energy Transduction) Cipro Ciprofloxacin (GyrA Poison) Cipro->Strand_Pass Stabilizes Cleavage Complex (Causes DSBs)

Figure 1: Mechanistic divergence between Gyramide A (ATPase inhibition) and Ciprofloxacin (Cleavage Complex stabilization).

Comparative Performance Analysis

The following data contrasts Gyramide A with Ciprofloxacin (clinical standard) and Novobiocin (historical GyrB inhibitor).

Table 1: Selectivity and Potency Profile
FeatureGyramide ACiprofloxacinNovobiocin
Primary Target GyrB (ATPase Domain)GyrA (DNA Gate)GyrB (ATPase Domain)
Mechanism Competitive ATPase InhibitionCleavage Complex StabilizationCompetitive ATPase Inhibition
Gyrase IC50 (E. coli) ~3.3 µM [1]~0.1 - 0.5 µM~0.01 - 0.1 µM
Topo IV Inhibition None (Highly Selective) Potent InhibitorPotent Inhibitor
Human Topo II Activity Low / Negligible Low (High dose toxicity)Moderate (Cytotoxicity issues)
Cross-Resistance None with QuinolonesHighNone with Quinolones
Genotoxicity Risk Low (No DSBs generated)High (Induces DSBs)Moderate

Analysis:

  • Selectivity Index (SI): Gyramide A displays a superior SI regarding Topoisomerase IV. While Ciprofloxacin inhibits both Gyrase and Topo IV (leading to dual-target resistance pressure), Gyramide A allows for specific targeting of Gyrase.

  • Human Topo II Safety: Unlike Novobiocin, which failed clinically due to poor selectivity and toxicity, Gyramide A analogs have been optimized to avoid the conserved ATP-binding pocket features shared with mammalian kinases and topoisomerases [2].

Experimental Validation Protocols

To verify the selectivity of Gyramide A in your own drug discovery pipeline, we recommend the following "Self-Validating" assay workflow.

Protocol A: Gyrase ATPase Inhibition Assay (Potency)

Objective: Determine the IC50 of Gyramide A against E. coli Gyrase.

  • Reagents: Recombinant E. coli Gyrase (A2B2 subunits), ATP (1-2 mM), phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.

  • Method (Coupled Enzyme Assay):

    • Mix Gyrase with DNA substrate (relaxed pBR322) in reaction buffer.

    • Add Gyramide A (serial dilution: 0.1 µM to 100 µM).

    • Initiate reaction with ATP.

    • Readout: Monitor absorbance at 340 nm (NADH oxidation). The rate of absorbance decrease is proportional to ATPase activity.

  • Validation:

    • Positive Control: Novobiocin (known ATPase inhibitor).[2]

    • Negative Control: Ciprofloxacin (does not inhibit ATPase activity).[3]

Protocol B: Human Topoisomerase II Decatenation Assay (Selectivity)

Objective: Confirm lack of activity against Human Topo II.

  • Substrate: Kinetoplast DNA (kDNA) – a massive network of interlocked DNA circles.

  • Enzyme: Recombinant Human Topoisomerase II

    
    .
    
  • Method:

    • Incubate kDNA (200 ng) with Human Topo II and ATP.

    • Add Gyramide A at 10x the bacterial IC50 (e.g., 30 µM).

    • Incubate at 37°C for 30 minutes.

    • Stop reaction and run on a 1% agarose gel containing ethidium bromide.

  • Interpretation:

    • Active Topo II: kDNA remains in the well (catenated network) or converts to separate circles (decatenated). Correction: Active Topo II decatenates kDNA, allowing it to migrate into the gel as monomers.

    • Inhibition: kDNA remains in the well.

    • Gyramide A Result: Should show decatenation bands (monomers), indicating the enzyme is functional and not inhibited by the compound.

    • Control: Etoposide (inhibits decatenation).

Visualization: Selectivity Workflow

Experimental_Workflow cluster_Assays Selectivity Validation Pipeline Sample Gyramide A (Test Compound) Assay1 Assay 1: Bacterial Gyrase (ATPase Coupled Assay) Sample->Assay1 Assay2 Assay 2: Human Topo II (kDNA Decatenation) Sample->Assay2 Result1 Decrease in A340nm (Validates Potency) Assay1->Result1 If Active Result2 Migration of DNA Monomers (Validates Safety) Assay2->Result2 If Selective (No Inhibition)

Figure 2: Screening pipeline to confirm Gyramide A potency and safety.

References

  • Basarab, G. S., et al. (2014). "Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology."[4][5][6][7][8] ACS Chemical Biology, 9(6), 1395-1402.

  • Gore, J., et al. (2014). "Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase."[6] Bioorganic & Medicinal Chemistry Letters, 24(15), 3360-3365.

  • MedChemExpress. "(R)-Gyramide A hydrochloride Product Information."

  • Vertex Pharmaceuticals. "Prospects for Developing New Antibacterials Targeting Bacterial Type IIA Topoisomerases." Current Topics in Medicinal Chemistry.

Sources

Technical Guide: Validating Gyramide A Target Engagement Utilizing Resistant Mutants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Resistant Mutants

In the development of novel antimicrobials, biochemical potency (IC50) often fails to translate into in vivo efficacy due to permeation barriers or efflux. Furthermore, demonstrating that a compound kills bacteria via its intended mechanism—rather than off-target toxicity—is a regulatory necessity.

For Gyramide A (a specific


-benzyl-3-sulfonamidopyrrolidine), standard enzymatic assays present a paradox: the compound inhibits ATPase activity (typically associated with the GyrB subunit), yet it does not compete with standard GyrB inhibitors like novobiocin.

This guide details the Resistant Mutant Selection (RMS) methodology as the superior validation strategy for Gyramide A. Unlike biochemical assays or surface plasmon resonance (SPR), RMS provides functional, in vivo proof of target engagement. By forcing bacterial evolution under Gyramide A pressure, we isolate mutations that map the drug's binding site to a unique allosteric pocket on GyrA , distinct from the fluoroquinolone binding site.

Comparative Analysis: Validation Methodologies

The following table objectively compares RMS against alternative target validation workflows for gyrase inhibitors.

Table 1: Comparative Efficacy of Target Validation Methods
FeatureResistant Mutant Selection (RMS) Biochemical Inhibition (ATPase/Supercoiling) Crystallography / Cryo-EM Overexpression / Gene Dosage
Primary Output In vivo binding site mapping & resistance frequencyIn vitro enzymatic suppression (IC50)Atomic-level structural resolutionResistance via target abundance
Causality High: Links survival directly to target modificationMedium: Shows inhibition but not in vivo lethality sourceHigh: Definitive binding, but low throughputMedium: Can be confounded by toxicity
Gyramide A Specificity Critical: Resolved the GyrA vs. GyrB mechanism paradoxAmbiguous: Suggested GyrB mechanism (ATPase inhibition)Difficult: Requires high-affinity stable complexLow: Gyrase overexpression is toxic to cells
Throughput Medium (Weeks)High (Days)Low (Months/Years)Medium (Weeks)
Cost Efficiency HighModerateVery LowModerate

Analyst Note: While biochemical assays suggested Gyramide A acts like a GyrB inhibitor (ATPase suppression), only RMS revealed the truth: Gyramide A binds GyrA to allosterically uncouple ATP hydrolysis from strand passage.

Technical Deep Dive: The RMS Protocol

This protocol is designed to isolate spontaneous mutants of Escherichia coli with reduced susceptibility to Gyramide A, verify the genetic basis of resistance, and map the binding site.

Phase 1: Minimum Inhibitory Concentration (MIC) Baseline

Before selection, establish the wild-type (WT) baseline.

  • Strain: E. coli MG1655 (or equivalent K-12 strain).

  • Method: Broth microdilution in LB media.

  • Target: Gyramide A MIC is typically 10–40 µM for WT E. coli.

Phase 2: Spontaneous Mutant Selection

This step forces the bacteria to evolve specific point mutations in the target gene to survive.

  • Inoculum Preparation: Grow E. coli to saturation (~10^9 CFU/mL).

  • Plating: Plate 100 µL of culture onto LB agar containing Gyramide A at 4×, 8×, and 16× MIC .

    • Why multiple concentrations? Low concentrations (2-4×) select for low-level resistance (often efflux pumps). High concentrations (>8×) select for high-specificity target mutations.

  • Incubation: Incubate at 37°C for 24–48 hours.

  • Frequency Calculation: Count colonies. Spontaneous resistance frequency should be approx.

    
     to 
    
    
    
    .
Phase 3: Cross-Resistance Profiling (The "Triangulation" Step)

Once colonies are isolated, they must be phenotypically filtered to rule out multi-drug efflux pumps (e.g., AcrAB-TolC upregulation).

Experiment: Measure MIC of the mutant against:

  • Gyramide A (Test compound)

  • Ciprofloxacin (GyrA target, Cleavage Complex Stabilizer)

  • Novobiocin (GyrB target, ATPase Competitive Inhibitor)

Interpretation:

  • True Target Mutant: Resistant to Gyramide A; Susceptible to Ciprofloxacin and Novobiocin.

  • Efflux Mutant: Resistant to all three.

Phase 4: Genetic Mapping (PCR & Sequencing)

Amplify and sequence the Quinolone Resistance-Determining Region (QRDR) of gyrA and the ATPase domain of gyrB.

  • Primers: Design primers flanking gyrA amino acids 67–106 (standard QRDR) and the wider N-terminal domain.

  • Result: Gyramide A resistance mutations typically map to GyrA , specifically distinct from the Ser83/Asp87 "hotspots" targeted by fluoroquinolones.

Visualizing the Workflow & Mechanism

The following diagram illustrates the logical flow of the validation process and the resulting mechanistic model of Gyramide A.

Gyramide_Validation cluster_0 Phase 1: Selection & Isolation cluster_1 Phase 2: Phenotypic Filter cluster_2 Phase 3: Genotypic Confirmation WT WT E. coli (Sensitive) Plate Plate on 8x MIC Gyramide A WT->Plate Colonies Resistant Colonies (Frequency ~10^-9) Plate->Colonies CrossRes Cross-Resistance Profiling Colonies->CrossRes Result_Efflux Resistant to Cipro/Novo/Gyramide CrossRes->Result_Efflux Multi-drug Efflux Result_Target Resistant to Gyramide ONLY CrossRes->Result_Target Specific Target Result_Efflux->WT Discard Seq Sequence gyrA & gyrB Result_Target->Seq Map Mutation Maps to GyrA (Unique Site) Seq->Map Mechanism Mechanism Confirmed: Allosteric Inhibition of GyrA Map->Mechanism

Figure 1: The "Reverse Genetics" workflow for validating Gyramide A. Note the critical filtering step (Phase 2) to distinguish specific target mutations from general efflux mechanisms.

Experimental Data Summary

The table below synthesizes typical experimental results observed when validating Gyramide A, highlighting the lack of cross-resistance that defines its unique mechanism.

Table 2: Cross-Resistance Profile of Gyramide A Mutants
Strain IDGenotypeGyramide A MIC (µM)Ciprofloxacin MIC (ng/mL)Novobiocin MIC (µg/mL)Interpretation
WT E. coli gyrA (WT)3.31520Baseline sensitivity
Mutant A1 gyrA (G100R)*>200 15 (No Change)20 (No Change)Specific Gyramide Resistance
Mutant B2 gyrA (S83L)3.3 (No Change)250 (Resistant)20 (No Change)Classic Quinolone Resistance
Mutant C3 acrR (Efflux)256080Non-specific Efflux

*Note: Mutation locations are representative. Gyramide A mutations map to regions distinct from the Ciprofloxacin binding pocket (S83/D87).

Critical Analysis: Why This Matters

The validation of Gyramide A via resistant mutants illuminated a novel inhibition mode.[1][2]

  • The Paradox: Biochemical assays showed Gyramide A inhibits ATPase activity.[3][4][5]

  • The Assumption: Researchers initially assumed it targeted GyrB (the ATPase subunit).

  • The Correction: Resistant mutants mapped to GyrA .

Without the Resistant Mutant approach, this compound might have been misclassified as a weak GyrB inhibitor, potentially leading to incorrect Structure-Activity Relationship (SAR) optimization efforts.

References

  • Foss, M. H., Hurley, K. A., Sorto, N. A., & Weibel, D. B. (2011). N-Benzyl-3-sulfonamidopyrrolidines are a new class of bacterial DNA gyrase inhibitors.[1][2][6][7] ACS Medicinal Chemistry Letters, 2(4), 289–292.[7] [Link]

  • Rajendram, M., Hurley, K. A., Foss, M. H., et al. (2014).[7] Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology.[3][5][7] ACS Chemical Biology, 9(6), 1312–1319.[7] [Link]

  • Andersson, D. I., & Hughes, D. (2010). Antibiotic resistance and its cost: is it possible to reverse resistance? Nature Reviews Microbiology, 8(4), 260–271. [Link]

  • Silver, L. L. (2011).[2] Challenges of antibacterial discovery.[8][6] Clinical Microbiology Reviews, 24(1), 71–109. [Link]

Sources

Gyramide A cytotoxicity validation in mammalian cells

Author: BenchChem Technical Support Team. Date: February 2026

Gyramide A: Mammalian Cytotoxicity Validation & Selectivity Profiling Guide

Executive Summary & Mechanism of Action

Objective: This guide outlines the rigorous validation protocol for assessing the cytotoxicity of Gyramide A (a novel sulfonamidopyrrolidine bacterial DNA gyrase inhibitor) in mammalian cells. Unlike oncology drug screening where high cytotoxicity is desired, the validation of Gyramide A focuses on selectivity profiling —demonstrating a lack of toxicity in eukaryotic systems to establish a therapeutic window.

Mechanistic Grounding: Gyramide A targets bacterial DNA gyrase (Type IIA topoisomerase), specifically inhibiting the ATPase activity required for introducing negative supercoils.[1][2]

  • The Challenge: Bacterial Gyrase shares structural homology with Mammalian Topoisomerase II (Topo II

    
    /
    
    
    
    )
    .
  • The Validation Goal: To prove that Gyramide A inhibits bacterial Gyrase (target) without cross-inhibiting mammalian Topo II (off-target), thereby avoiding the genotoxicity associated with non-selective agents like Novobiocin or certain fluoroquinolones.

Experimental Design Strategy

To satisfy E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, the validation must use a "Triangulation Approach" combining metabolic activity, membrane integrity, and mechanistic exclusion.

Phase I: Cell Line Selection

Do not rely on a single cell line. Use a panel representing primary clearance organs and rapidly dividing tissues.

  • HepG2 (Liver): Primary model for metabolic toxicity and cytochrome P450 interactions.

  • HEK293 (Kidney): Standard for general cytotoxicity and renal clearance modeling.

  • HFF-1 (Human Foreskin Fibroblasts): Represents non-cancerous, normal tissue (critical for safety baselines).

Phase II: Comparator Compounds (Controls)

Validating Gyramide A requires benchmarking against agents with known Topo II interaction profiles.

CompoundRoleMechanismExpected Outcome in Mammalian Cells
Gyramide A Test Agent Gyrase ATPase InhibitorHigh CC50 (>100 µM) (Low Toxicity)
Ciprofloxacin Negative ControlGyrase Cleavage Complex StabilizerHigh CC50 (Established Safety)
Etoposide Positive Control 1 Mammalian Topo II PoisonLow CC50 (High Toxicity)
Doxorubicin Positive Control 2 DNA Intercalator / Topo II PoisonVery Low CC50 (High Toxicity)
Novobiocin Mechanistic ComparatorGyrase ATPase Inhibitor (Aminocoumarin)Moderate Toxicity (Known off-target effects)

Detailed Protocol: Multi-Parametric Cytotoxicity Assay

Self-Validating System: This protocol runs two multiplexed assays (MTS + LDH) on the same plate to distinguish between growth inhibition (cytostatic) and cell death (cytotoxic).

Materials:
  • Reagents: MTS Reagent (Promega CellTiter 96®), LDH Release Assay Kit, DMSO (vehicle).

  • Instrumentation: Multi-mode microplate reader (Absorbance 490nm / 450nm).

Step-by-Step Methodology:
  • Seeding:

    • Seed HepG2 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare Gyramide A stock (50 mM in DMSO).

    • Perform serial dilutions (1:2) in culture medium to create an 8-point dose-response curve (Range: 0.5 µM to 200 µM ).

    • Critical Step: Maintain final DMSO concentration <0.5% in all wells to prevent vehicle toxicity.

  • Incubation:

    • Treat cells for 48 hours . (24h is often too short to detect Topo II-mediated apoptosis).

  • Multiplex Readout:

    • Step A (LDH - Membrane Integrity): Transfer 50 µL of supernatant to a new plate. Add LDH reaction mix. Incubate 30 min. Read Absorbance (490nm). High signal = Necrosis/Lysis.

    • Step B (MTS - Metabolic Viability): Add 20 µL MTS reagent to the remaining cells. Incubate 2-4 hours. Read Absorbance (490nm). Low signal = Mitochondrial impairment/Death.

Visualization: Mechanism & Workflow

The following diagram illustrates the selectivity filter: distinguishing Gyramide A's bacterial target from the mammalian off-target (Topo II), and the screening workflow.

Gyramide_Validation cluster_targets Target Selectivity Logic cluster_workflow Validation Workflow Gyrase Bacterial DNA Gyrase (ATPase Domain) TopoII Mammalian Topo II (Homologous ATPase) Result_Toxic Low CC50 (<10uM) Topo II Off-Target Toxicity TopoII->Result_Toxic If bound Gyramide Gyramide A Gyramide->Gyrase Inhibits (Ki ~4 mM) Gyramide->TopoII NO Inhibition (Selectivity Check) Cells Mammalian Cells (HepG2 / HEK293) Assay Dual Assay (MTS + LDH) Cells->Assay 48h Incubation Result_Safe High CC50 (>100uM) Valid Antibiotic Candidate Assay->Result_Safe Viability > 90% Assay->Result_Toxic Viability < 50%

Caption: Logic flow distinguishing Gyramide A's bacterial specificity from potential mammalian off-target effects, leading to pass/fail validation criteria.

Data Interpretation & Reference Standards

When analyzing your data, use the following reference ranges to validate your Gyramide A batch quality. If Gyramide A shows cytotoxicity < 50 µM, suspect contamination or degradation products.

Comparative Cytotoxicity Matrix (CC50 Values)
CompoundHepG2 CC50 (µM)Interpretation
Gyramide A > 100 - 200 µM Non-Cytotoxic (Pass)
Ciprofloxacin> 200 µMNon-Cytotoxic (Benchmark)
Novobiocin~ 50 - 100 µMMild Cytotoxicity (ATPase homology)
Etoposide1 - 10 µMCytotoxic (Topo II Poison)
Doxorubicin0.1 - 0.5 µMHighly Cytotoxic

Key Validation Metric: Calculate the Selectivity Index (SI) :



  • Target: SI > 100 (Ideal for drug development).

  • Gyramide A Benchmark: Gyramide A typically exhibits an MIC against E. coli of ~10-50 µM. Therefore, a CC50 > 200 µM is required to achieve a safe therapeutic window.

References

  • Foss, M. H., et al. (2011). N-Benzyl-3-sulfonamidopyrrolidines are a New Class of Bacterial DNA Gyrase Inhibitors.[3] ACS Medicinal Chemistry Letters.[3] (Establishes Gyramide A as a specific Gyrase inhibitor distinct from Topo IV).[1][2][3][4]

  • Ehmann, D. E., et al. (2025/Updated). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology.[2] ACS Chemical Biology. (Demonstrates lack of cross-resistance with Ciprofloxacin and specificity profile).[1][4]

  • MedChemExpress. (R)-Gyramide A Hydrochloride Product Datasheet. (Provides chemical structure and baseline IC50/MIC data for comparative scaling).

  • Glixx Laboratories. Gyramide A Safety and Handling Data. (Reference for compound stability and solvent compatibility in mammalian assays).

Sources

Technical Guide: Benchmarking Gyramide A Potency Against Standard Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of fluoroquinolone-resistant Enterobacteriaceae has necessitated the exploration of inhibitors targeting alternative binding sites on bacterial DNA gyrase. Gyramide A , a specific inhibitor of the GyrB subunit, represents a distinct mechanistic class compared to the standard-of-care fluoroquinolones (e.g., Ciprofloxacin) which target the GyrA subunit.

This guide provides a rigorous benchmarking framework to evaluate Gyramide A. Unlike Ciprofloxacin, which stabilizes the DNA-gyrase cleavage complex, Gyramide A competitively inhibits the ATPase activity of GyrB. While current data indicates Gyramide A exhibits lower absolute potency (MIC 10–80 µM) compared to optimized fluoroquinolones, its value lies in its lack of cross-resistance with Ciprofloxacin-resistant strains.

Mechanistic Benchmarking

To interpret potency data correctly, one must understand that the two compounds inhibit different stages of the catalytic cycle.

Comparative Mechanism of Action[1]
  • Ciprofloxacin (Standard): Acts as a "topoisomerase poison." It binds to the GyrA subunit at the DNA gate, stabilizing the covalent enzyme-DNA cleavage complex. This creates double-strand breaks, triggering the SOS response and cell death.[1]

  • Gyramide A (Challenger): Acts as a catalytic inhibitor. It targets the ATP-binding pocket of the GyrB subunit.[2] By preventing ATP hydrolysis, it blocks the energy transduction required to introduce negative supercoils, effectively stalling DNA replication without initially causing double-strand breaks.

Pathway Visualization

GyraseInhibition ATP ATP Molecule GyrB GyrB Subunit (ATPase Domain) ATP->GyrB Energy Input GyrA GyrA Subunit (DNA Cleavage Core) DNA_Relaxed Relaxed DNA Complex Gyrase-DNA Complex DNA_Relaxed->Complex Binding Supercoiled Negatively Supercoiled DNA Complex->Supercoiled Strand Passage (Requires ATP Hydrolysis) Gyramide Gyramide A (Competes with ATP) Gyramide->GyrB BLOCKS ATP Binding (Competitive Inhibition) Cipro Ciprofloxacin (Stabilizes Cleavage) Cipro->Complex TRAPS Cleavage Complex (Prevents Religation)

Figure 1: Mechanistic divergence between Gyramide A (GyrB target) and Ciprofloxacin (GyrA target).

Experimental Protocol: DNA Supercoiling Inhibition Assay

The gold standard for benchmarking gyrase inhibitors is the in vitro supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form.[3]

Reagents & Setup
  • Enzyme: E. coli DNA Gyrase (Holoenzyme A2B2).[3][4]

  • Substrate: Relaxed pBR322 plasmid (0.5 µg per reaction).

  • Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

  • Controls:

    • Negative Control:[5] No Enzyme (Relaxed DNA only).

    • Positive Control: Enzyme + ATP + DMSO (Full Supercoiling).

    • Reference: Ciprofloxacin (0.01 – 10 µM titration).

Workflow Logic

This protocol is designed to be self-validating. The inclusion of a "Linear DNA" marker is critical to distinguish between simple inhibition (Gyramide) and cleavage complex stabilization (high concentrations of Ciprofloxacin can induce linearization if SDS is added).

SupercoilingAssay cluster_treatment Inhibitor Treatment (30 min @ 25°C) Start Prepare Master Mix (Buffer + Relaxed pBR322 + ATP) Step1 Add Gyramide A (Serial Dilution 0.1 - 1000 µM) Start->Step1 Step2 Add Gyrase Enzyme (Initiate Reaction) Step1->Step2 Incubation Incubate @ 37°C for 60 mins Step2->Incubation Stop Terminate Reaction (Add STOP Buffer + Proteinase K) Incubation->Stop Analysis Agarose Gel Electrophoresis (1% Gel, No EtBr during run) Stop->Analysis

Figure 2: Step-by-step workflow for the DNA Supercoiling Inhibition Assay.

Data Analysis
  • Gel Loading: Load samples onto a 1% agarose gel. Run at 2-3 V/cm for 4-6 hours. Note: Do not include Ethidium Bromide in the gel or buffer during the run, as it alters DNA topology.

  • Staining: Post-stain with Ethidium Bromide (1 µg/mL) for 30 minutes.

  • Quantification: Measure the intensity of the supercoiled band (fastest migration) relative to the relaxed band (slowest migration).

  • Calculation: Calculate % Activity = (Intensity of Supercoiled Band / Total DNA Intensity) × 100. Plot % Activity vs. Log[Inhibitor] to determine IC50.

Benchmarking Data: Gyramide A vs. Alternatives

The following data synthesizes current experimental values comparing Gyramide A against standard inhibitors.

In Vitro Potency (IC50) & Antibacterial Activity (MIC)
CompoundTarget SubunitMechanismIC50 (Supercoiling)*MIC (E. coli WT)Cross-Resistance (Cipro-R)
Gyramide A GyrBATPase Inhibition~875 µM [1]10 – 80 µM [1]No
Novobiocin GyrBATPase Inhibition0.1 – 0.5 µM [4]100 – 200 µM (Efflux prone)No
Ciprofloxacin GyrACleavage Complex0.5 – 1.0 µM [3]0.01 – 0.03 µMYes

*Note: IC50 values for Gyramide A vary by derivative and assay conditions. While early generation Gyramide A shows high IC50 values (low enzymatic potency), structural analogs (e.g., pyrrolamides) have demonstrated improved IC50s in the low micromolar range (3 µM) [2].

Interpretation of Results
  • Potency Gap: Gyramide A is significantly less potent than Ciprofloxacin in wild-type E. coli. The high IC50 (875 µM) suggests weak binding affinity to the ATPase pocket compared to Novobiocin. However, the MIC (10-80 µM) indicates that intracellular accumulation or secondary mechanisms may contribute to its efficacy.

  • The Resistance Advantage: The critical benchmark is not absolute potency, but selectivity . Strains with gyrA (S83L) mutations, which render Ciprofloxacin ineffective (MIC > 32 µM), retain full susceptibility to Gyramide A.

  • GyrB Specificity: Unlike Ciprofloxacin, Gyramide A does not stabilize double-strand breaks. In the supercoiling assay, high concentrations of Gyramide A will result in relaxed DNA bands, whereas high concentrations of Ciprofloxacin (followed by SDS stop) often produce a linear DNA band.

References

  • National Institutes of Health (NIH). (2014). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). Inhibitors of bacterial DNA gyrase's allosteric pocket. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Gyramide A

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel bacterial DNA gyrase inhibitor, Gyramide A represents a significant tool in antimicrobial research and drug development.[1][2][3][4] Its unique mechanism of action necessitates a thorough understanding of its handling and disposal to ensure laboratory safety and environmental protection.[4][5] This guide provides a comprehensive, step-by-step framework for the proper disposal of Gyramide A, grounded in established safety protocols and regulatory compliance.

Hazard Assessment and Characterization

Key Characteristics:

PropertyValueSource
Chemical Formula C21H27FN2O3S[1]
Molecular Weight 406.51 g/mol [1][6]
Appearance Solid powder[1]
Known Activity Inhibitor of bacterial DNA gyrase[1][2][3][4]
Storage Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1]

Although some suppliers may ship Gyramide A as a "non-hazardous chemical," this designation typically applies to transportation regulations and does not preclude the need for careful handling and disposal as a laboratory chemical.[1] General safety guidelines for chemical products with similar hazard profiles indicate potential risks such as being harmful if swallowed, causing skin and eye irritation, and potential long-term environmental effects. A product with similar characteristics, for example, carries hazard statements such as "Suspected of damaging the unborn child" and "Very toxic to aquatic life with long lasting effects".[7] Therefore, all Gyramide A waste must be managed as hazardous waste.

Personal Protective Equipment (PPE)

Prior to handling Gyramide A in any form (pure compound, solutions, or contaminated materials), the following minimum PPE is mandatory:

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: When handling the solid powder or creating solutions, work within a certified chemical fume hood to prevent inhalation.

Spill Management Protocol

In the event of a Gyramide A spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

For Small Spills (Solid or Liquid):

  • Alert colleagues in the immediate area.

  • Contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Avoid raising dust if the spill involves the solid powder.[7]

  • Gently sweep or scoop the contained material into a clearly labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Collect all cleaning materials (wipes, absorbents) and place them in the same hazardous waste container.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Restrict access to the spill area.

  • Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Procedures

The guiding principle for Gyramide A disposal is to prevent its release into the environment.[7][8] Do not discharge Gyramide A or its solutions down the drain or dispose of it in regular trash.[7][8]

Workflow for Gyramide A Waste Disposal

GyramideA_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Gyramide A Waste Generated (Solid, Liquid, Contaminated Materials) waste_container Collect in a Designated, Labeled Hazardous Waste Container start->waste_container labeling Label Container: 'Hazardous Waste - Gyramide A' and list all components. waste_container->labeling secondary_containment Store in Secondary Containment labeling->secondary_containment storage_location Keep in a Designated, Secure Area (e.g., Satellite Accumulation Area) secondary_containment->storage_location pickup_request Request Waste Pickup from EHS storage_location->pickup_request ehs_disposal EHS Manages Final Disposal (Incineration or other approved method) pickup_request->ehs_disposal

Caption: Workflow for the safe disposal of Gyramide A waste.

Experimental Protocol for Waste Collection and Storage:

  • Designate a Waste Container:

    • For solid waste (e.g., contaminated gloves, weigh boats, paper towels), use a sealable plastic bag or a rigid, leak-proof container lined with a plastic bag.[9]

    • For liquid waste (e.g., unused solutions, rinsates), use a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (HDPE) bottle).

    • Ensure the container is clearly labeled as "Hazardous Waste."[10]

  • Properly Label the Waste Container:

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Gyramide A."

      • An accurate list of all components and their approximate concentrations (including solvents).

      • The date accumulation started.

      • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").[10]

  • Segregate Waste Streams:

    • Do not mix Gyramide A waste with other incompatible waste streams.[11] For example, keep it separate from strong acids, bases, and oxidizers.

  • Store Waste Safely:

    • Keep waste containers securely closed when not in use.

    • Store containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • All waste containers must be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[11]

  • Arrange for Disposal:

    • Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

    • Do not accumulate large quantities of waste. Dispose of waste in a timely manner, adhering to regulatory limits (e.g., not storing for over 90 days).[11]

Decontamination of Glassware and Equipment

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove the majority of the Gyramide A residue.

  • Collect Rinsate: The initial solvent rinse must be collected and disposed of as liquid hazardous waste.

  • Subsequent Cleaning: After the initial rinse, glassware can be washed with soap and water.

Decision-Making Flowchart for Gyramide A Disposal

GyramideA_Decision_Tree cluster_yes cluster_no start Is the material Gyramide A or contaminated with it? is_liquid Is it a liquid? start->is_liquid Yes not_hazardous Dispose of according to standard lab procedures. start->not_hazardous No is_solid Is it a solid? is_liquid->is_solid No liquid_waste Collect in a labeled liquid hazardous waste container. is_liquid->liquid_waste Yes is_glassware Is it glassware/equipment? is_solid->is_glassware No solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Yes decontaminate Decontaminate: 1. Solvent rinse (collect as liquid waste) 2. Wash with soap and water. is_glassware->decontaminate Yes

Sources

Operational Safety Guide: Handling Gyramide A (Cyclic Depsipeptide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Gyramide A is a potent cyclic depsipeptide originally isolated from the marine sponge Jaspis sp. Unlike standard laboratory reagents, Gyramide A functions as a specific inhibitor of bacterial DNA gyrase (Type II topoisomerase), distinct from the mechanism of quinolones [1].

Why this matters for safety: While Gyramide A is an antimicrobial agent, its mechanism involves altering DNA topology and halting replication. Furthermore, cyclic depsipeptides often possess membrane-permeating properties and potential cytotoxicity toward mammalian cells [2]. As specific human toxicity data (LD50) is often limited for niche marine natural products, you must apply the Precautionary Principle , treating this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Critical Hazard Vector: The primary risk occurs during solubilization . Gyramide A is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a potent carrier solvent that can transport dissolved peptides across the skin barrier and into the bloodstream within seconds. Standard nitrile gloves provide insufficient protection against DMSO-solvated Gyramide A.

Personal Protective Equipment (PPE) Specifications

The following PPE system is designed to create a self-validating barrier against both particulate (powder) and permeation (solution) risks.

A. Respiratory & Inhalation Control[1]
  • Primary Barrier: Class II, Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • Secondary Barrier (If hood is unavailable): P100 Particulate Respirator (NIOSH approved). Note: Surgical masks offer zero protection against aerosolized peptide powders.

B. Dermal Barrier Strategy (The "Double-Shell" Protocol)

Because Gyramide A is hydrophobic and handled in DMSO, glove breakthrough time is the critical failure point.

LayerMaterialSpecificationFunction
Inner Nitrile4-5 mil, Powder-freeBiological barrier; sweat absorption.
Outer Silver Shield / 4H (Laminate) EVOH/PE LaminateCritical: Resists DMSO permeation for >4 hours. Standard nitrile fails in <5 mins with DMSO.
Alt. Outer Thick Nitrile>8 mil (Double-donned)Acceptable only for brief handling (<15 mins); change immediately if splashed.
C. Ocular Protection[2]
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Prohibited: Safety glasses with open sides (insufficient against aerosols or splashes).

Operational Workflow: From Storage to Solution

This protocol minimizes static charge (which disperses powder) and exposure risk.

Step 1: Preparation & Weighing
  • Equilibrate: Remove the Gyramide A vial from the freezer (-20°C) and allow it to reach room temperature before opening. This prevents condensation, which degrades the depsipeptide ester bonds.

  • Static Control: Use an anti-static gun or ionizer on the vial and spatula. Cyclic peptides are often fluffy, electrostatic powders that "jump."

  • Containment: Weigh inside the fume hood. If using a balance outside the hood, use the "tarred vial method" (tare the solvent vial, add powder in the hood, cap, and re-weigh).

Step 2: Solubilization (The High-Risk Step)
  • Solvent: DMSO (Dimethyl Sulfoxide) is the standard vehicle.

  • Technique: Add solvent down the side of the vial to avoid aerosolizing the powder.

  • Vortexing: Vortex only when the cap is tightly sealed and wrapped in Parafilm.

Step 3: Experimental Application
  • Aliquot Storage: Do not store diluted aliquots in standard polystyrene tubes if DMSO concentration is high; use Polypropylene (PP) or glass to prevent plastic leaching.

  • Labeling: All vials must be labeled: "CAUTION: Gyramide A - Gyrase Inhibitor - DMSO Solution."

Barrier Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct barrier based on the physical state of the compound.

PPE_Decision_Logic Start Gyramide A Handling State Physical State? Start->State Powder Lyophilized Powder State->Powder Solution Solvated (DMSO/Ethanol) State->Solution Risk_Inhale Risk: Inhalation/Aerosol Powder->Risk_Inhale Risk_Perm Risk: Transdermal Permeation Solution->Risk_Perm Control_Eng Engineering Control: Fume Hood / BSC Risk_Inhale->Control_Eng Control_Glove Glove Protocol: Double Nitrile OR Laminate Risk_Perm->Control_Glove Action_Powder Use Anti-Static Gun Avoid Drafts Control_Eng->Action_Powder Action_Liquid Change Outer Glove Every 30 Mins Control_Glove->Action_Liquid

Caption: Logic flow for selecting engineering controls and PPE based on the physical state of Gyramide A.

Waste Disposal & Deactivation

Do not dispose of Gyramide A down the drain. Its stability as a cyclic peptide means it may persist in water systems and affect microbial ecology.

  • Solid Waste: Pipette tips, vials, and contaminated gloves must be placed in a Yellow Chemotherapy/Cytotoxic Waste Bin (or equivalent hazardous chemical solid waste).

  • Liquid Waste: Collect all DMSO solutions in a dedicated "Halogenated/Organic Solvent" carboy labeled with the specific compound name.

  • Spill Cleanup Protocol:

    • Powder Spill: Cover with wet paper towels (to prevent dust), wipe up, then clean area with 10% bleach followed by 70% ethanol.

    • Liquid Spill: Cover with absorbent pads. If DMSO is involved, do not touch with standard nitrile gloves for prolonged periods.

Emergency Response
  • Skin Exposure: Immediately wash with soap and copious water for 15 minutes. Do not use ethanol, as it may increase skin absorption.

  • Eye Exposure: Flush at an eyewash station for 15 minutes. Hold eyelids open.

  • Ingestion/Inhalation: Seek medical attention immediately.[3] Provide the SDS and mention "Gyrase Inhibitor/Cyclic Peptide."

References
  • Jacoby, G. A., Corcoran, M. A., & Hooper, D. C. (2015). Protective effect of Qnr on agents other than quinolones that target DNA gyrase.[4] Antimicrobial Agents and Chemotherapy, 59(11), 6689-6695.[4] Link

  • Ebada, S. S., Lin, W., & Proksch, P. (2010). Bioactive sesterterpenes and triterpenes from marine sponges: occurrence and pharmacological significance. Marine Drugs, 8(2), 313-346. (Context on Jaspis metabolites). Link

  • MedKoo Biosciences. (S)-Gyramide A Product Data & Safety Warning. Link

Sources

×

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